Product packaging for Crebanine(Cat. No.:CAS No. 25127-29-1)

Crebanine

Katalognummer: B1669604
CAS-Nummer: 25127-29-1
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: UVDQDNQWGQFIAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Crebanine has been reported in Stephania cephalantha, Stephania hainanensis, and Stephania abyssinica with data available.
RN refers to R-isomer;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21NO4 B1669604 Crebanine CAS No. 25127-29-1

Eigenschaften

IUPAC Name

15,16-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-21-7-6-11-8-16-20(25-10-24-16)18-12-4-5-15(22-2)19(23-3)13(12)9-14(21)17(11)18/h4-5,8,14H,6-7,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDQDNQWGQFIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80947989
Record name 9,10-Dimethoxy-7-methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25127-29-1
Record name Crebanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025127291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Dimethoxy-7-methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Crebanine: A Technical Guide to its Natural Origin, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crebanine, a bioactive aporphine alkaloid, has garnered significant attention within the scientific community for its promising pharmacological properties, particularly its potent anti-cancer activities. This technical guide provides a comprehensive overview of the natural origins of this compound, detailed methodologies for its isolation and quantification from Stephania species, and an exploration of its molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Origin of this compound

This compound is a naturally occurring secondary metabolite found predominantly in plants of the genus Stephania, belonging to the Menispermaceae family. Various species have been identified as sources of this alkaloid. The primary documented botanical sources of this compound include:

  • Stephania venosa [1]

  • Stephania cephalantha [2]

  • Stephania hainanensis [2]

  • Stephania abyssinica [2]

  • Stephania dielsiana

  • Stephania yunnanensis [3]

The tubers of these plants are typically the primary plant part utilized for the extraction of this compound and other related alkaloids.[1] The concentration of total alkaloids in Stephania tubers can be significant, reportedly around 3-4% of the dry weight, although the specific yield of this compound can vary depending on the species, geographical location, and harvesting time.

Quantitative Data

The quantification of this compound in Stephania species is crucial for standardization and quality control in research and potential commercial applications. High-performance liquid chromatography (HPLC) is the most common analytical technique for this purpose. The table below summarizes the quantitative analysis of this compound in the methanolic crude extract of Stephania venosa roots from various locations in Thailand.

Sample Collection Location (Thailand)This compound Content (mg/g of extract)
Chiang Mai, Doi Ang Khang, Sample 11.83 ± 0.01
Chiang Mai, Doi Ang Khang, Sample 22.15 ± 0.02
Chiang Mai, Doi Ang Khang, Sample 31.57 ± 0.01
Lampang, Muang0.89 ± 0.01
Uttaradit, Nampad1.24 ± 0.01
Kanchanaburi, Saiyok2.56 ± 0.03
Prachuap Khiri Khan, Muang1.78 ± 0.01
Roi-Et, Muang0.95 ± 0.01
Udonthani, Phen1.11 ± 0.01
Udonthani, Nong Wua So1.32 ± 0.01
Nakhon Ratchasima, Wangnumkheo1.96 ± 0.02

Experimental Protocols

General Protocol for the Isolation and Purification of this compound from Stephania Tubers

This protocol outlines a general procedure for the extraction, isolation, and purification of this compound from the tubers of Stephania species.

G start Start: Dried and Powdered Stephania Tubers extraction Maceration with Methanol (3x with fresh solvent) start->extraction filtration Filtration extraction->filtration evaporation Evaporation under Reduced Pressure filtration->evaporation crude_extract Methanolic Crude Extract evaporation->crude_extract acid_base_partition Acid-Base Partitioning (e.g., with HCl and NaOH) crude_extract->acid_base_partition alkaloid_fraction Crude Alkaloid Fraction acid_base_partition->alkaloid_fraction column_chromatography Column Chromatography (Silica Gel) alkaloid_fraction->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection hplc_purification Preparative HPLC (Optional) fraction_collection->hplc_purification pure_this compound Pure this compound fraction_collection->pure_this compound If sufficiently pure hplc_purification->pure_this compound

Caption: General workflow for the isolation of this compound.

Methodology:

  • Plant Material Preparation: The tubers of the selected Stephania species are collected, washed, sliced, and dried in an oven at a controlled temperature (e.g., 50-60°C) to a constant weight. The dried material is then ground into a fine powder.

  • Extraction: The powdered plant material is subjected to maceration with methanol at room temperature. This process is typically repeated three times with fresh solvent to ensure exhaustive extraction of the alkaloids.

  • Filtration and Concentration: The methanolic extracts are combined and filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

  • Acid-Base Partitioning (Optional but Recommended): To enrich the alkaloid content, an acid-base partitioning can be performed. The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent (e.g., dichloromethane or diethyl ether) to remove neutral and acidic compounds. Subsequently, the aqueous layer is basified (e.g., with NaOH to pH 9-10), and the deprotonated alkaloids are extracted into an organic solvent. The organic layer is then dried and evaporated to yield a crude alkaloid fraction.

  • Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel. A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and/or methanol).

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized with Dragendorff's reagent, which is specific for alkaloids. Fractions containing the compound with the same retention factor (Rf) as a this compound standard are pooled.

  • Further Purification: If necessary, the pooled fractions can be subjected to further purification steps, such as preparative HPLC, to obtain this compound of high purity.

  • Structure Elucidation: The identity and purity of the isolated this compound are confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparison with published data.

HPLC Method for the Quantification of this compound

This protocol details a validated HPLC method for the quantitative analysis of this compound in Stephania extracts.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system equipped with a UV-Vis detector.

  • Column: Hypersil BDS C18 column (or equivalent), typically 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient system of 100 mM ammonium acetate in water (A) and methanol (B). The specific gradient program may need optimization depending on the sample matrix.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Column Temperature: Ambient or controlled at 25°C.

  • Injection Volume: 10-20 µL.

Standard and Sample Preparation:

  • Standard Solution: A stock solution of pure this compound is prepared in methanol at a known concentration. A series of working standard solutions are prepared by diluting the stock solution to create a calibration curve.

  • Sample Solution: A known weight of the dried plant extract is accurately weighed and dissolved in a known volume of methanol. The solution is sonicated and then filtered through a 0.45 µm syringe filter before injection.

Quantification:

The concentration of this compound in the sample is determined by comparing the peak area of this compound in the sample chromatogram with the calibration curve generated from the standard solutions.

Biosynthesis of this compound

This compound, as an aporphine alkaloid, is biosynthesized from the amino acid L-tyrosine via the benzylisoquinoline alkaloid (BIA) pathway. This complex pathway involves a series of enzymatic reactions.

G tyrosine L-Tyrosine dopamine Dopamine tyrosine->dopamine four_hpaa 4-Hydroxyphenyl- acetaldehyde (4-HPAA) tyrosine->four_hpaa s_norcoclaurine (S)-Norcoclaurine dopamine->s_norcoclaurine four_hpaa->s_norcoclaurine NCS s_coclaurine (S)-Coclaurine s_norcoclaurine->s_coclaurine 6OMT s_n_methylcoclaurine (S)-N-Methylcoclaurine s_coclaurine->s_n_methylcoclaurine CNMT aporphine_precursor Aporphine Precursor s_n_methylcoclaurine->aporphine_precursor CYP80G This compound This compound aporphine_precursor->this compound Further enzymatic steps (e.g., O-methylation, methylenedioxy bridge formation)

Caption: Proposed biosynthetic pathway of this compound.

The key steps in the biosynthesis of this compound are believed to be:

  • Precursor Formation: L-tyrosine is converted to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).

  • First Benzylisoquinoline Alkaloid: Norcoclaurine synthase (NCS) catalyzes the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, the central precursor for all BIAs.

  • Methylation Steps: A series of methylation reactions occur, catalyzed by O-methyltransferases (OMTs) and N-methyltransferases (NMTs), to form intermediates such as (S)-coclaurine and (S)-N-methylcoclaurine.

  • Aporphine Ring Formation: A key step is the intramolecular oxidative C-C coupling of the benzylisoquinoline skeleton, catalyzed by a cytochrome P450 enzyme of the CYP80G family, to form the aporphine core structure.

  • Tailoring Reactions: Subsequent enzymatic modifications, such as further O-methylation and the formation of the methylenedioxy bridge, lead to the final structure of this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects, particularly its anti-cancer activity, by modulating several key intracellular signaling pathways.

G cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway This compound This compound pi3k PI3K This compound->pi3k Inhibits ikk IKK This compound->ikk Inhibits mapkkk MAPKKK This compound->mapkkk Inhibits akt Akt pi3k->akt foxo3a FoxO3a akt->foxo3a apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition cell_survival Cell Survival foxo3a->cell_survival ikb IκBα ikk->ikb nfkb NF-κB ikb->nfkb inflammation Inflammation nfkb->inflammation cell_proliferation Cell Proliferation nfkb->cell_proliferation mapkk MAPKK mapkkk->mapkk mapk MAPK mapkk->mapk ap1 AP-1 mapk->ap1 gene_expression Gene Expression (Proliferation, Differentiation) ap1->gene_expression

Caption: Signaling pathways inhibited by this compound.

The primary signaling cascades affected by this compound include:

  • PI3K/Akt Pathway: this compound has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K.[4][5] This inhibition leads to the suppression of cell survival signals and the promotion of apoptosis in cancer cells. The downstream target FoxO3a is also implicated in this process.

  • NF-κB Pathway: this compound can suppress the activation of NF-κB, a crucial transcription factor involved in inflammation, cell proliferation, and survival.[5] It achieves this by inhibiting the IκB kinase (IKK) complex, which is responsible for the degradation of the NF-κB inhibitor, IκBα.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation and differentiation, is another target of this compound. By inhibiting the upstream kinases in this cascade, this compound can modulate the activity of transcription factors like AP-1.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential, particularly in the realm of oncology. This guide has provided a detailed overview of its natural sources, methods for its isolation and quantification, and its molecular mechanisms of action. The presented protocols and pathway diagrams offer a valuable resource for researchers aiming to further investigate and harness the pharmacological properties of this intriguing aporphine alkaloid. Further studies are warranted to fully elucidate its biosynthetic pathway and to explore its full therapeutic potential in preclinical and clinical settings.

References

Crebanine's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crebanine, an aporphine alkaloid derived from plants of the Stephania genus, has emerged as a promising natural compound with significant anti-cancer properties.[1][2] Extensive in vitro studies have demonstrated its efficacy across a range of malignancies, including glioblastoma, hepatocellular carcinoma, renal cell carcinoma, leukemia, and lung cancer.[1][2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-neoplastic effects, focusing on its influence on key signaling pathways, apoptosis induction, cell cycle regulation, and metastasis. All quantitative data are presented in structured tables, and detailed protocols for key experimental procedures are provided.

Core Mechanism 1: Inhibition of Pro-Survival Signaling Pathways

This compound's anti-cancer activity is significantly attributed to its ability to suppress critical signaling pathways that cancer cells exploit for survival, proliferation, and resistance to therapy.

Inhibition of the PI3K/Akt Pathway

A primary mechanism of this compound is the potent inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which is frequently hyperactivated in many cancers, including glioblastoma and hepatocellular carcinoma.[1][3][5] this compound treatment leads to a dose-dependent decrease in the phosphorylation of both PI3K and Akt, effectively deactivating the pathway.[1] This disruption has several downstream consequences: it suppresses cell survival signals, inhibits proliferation, and promotes apoptosis.[1][5] In hepatocellular carcinoma, this inhibition is linked to the deactivation of the downstream effector FoxO3a, a transcription factor that, when active, can promote the expression of pro-apoptotic genes.[3][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K This compound This compound p_PI3K p-PI3K This compound->p_PI3K PI3K->p_PI3K activation Akt Akt p_Akt p-Akt Akt->p_Akt FoxO3a FoxO3a Apoptosis_Proteins Pro-apoptotic Gene Expression (e.g., Bim, FasL) FoxO3a->Apoptosis_Proteins transcribes p_PI3K->Akt activates p_FoxO3a p-FoxO3a (Inactive) p_Akt->p_FoxO3a phosphorylates Survival_Proliferation Cell Survival & Proliferation p_Akt->Survival_Proliferation p_FoxO3a->FoxO3a dephosphorylation (activation)

Caption: this compound inhibits the PI3K/Akt/FoxO3a signaling pathway.
Suppression of the NF-κB Pathway

This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor pivotal for inflammation, cancer cell survival, invasion, and angiogenesis.[7][8] In human lung adenocarcinoma cells, this compound blocks the tumor necrosis factor-alpha (TNF-α)-induced degradation of IκBα, the inhibitor of NF-κB.[8] This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the expression of its downstream target genes.[8] These genes include anti-apoptotic proteins (like Bcl-xL), proliferation-related proteins (cyclin D1), and key mediators of invasion and angiogenesis such as MMP-9, uPA, and VEGF.[8] This mechanism underlies this compound's ability to sensitize cancer cells to TNF-α-induced apoptosis and to reduce cell invasion.[8][9]

G TNFa TNF-α IKK IKK TNFa->IKK activates This compound This compound This compound->IKK IkBa IκBα IKK->IkBa phosphorylates for degradation NFkB_complex NF-κB / IκBα (Inactive Complex) NFkB_active NF-κB (Active) NFkB_complex->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates Gene_Expression Target Gene Expression: - Anti-apoptosis (Bcl-xL) - Proliferation (Cyclin D1) - Invasion (MMP-9) - Angiogenesis (VEGF) Nucleus->Gene_Expression promotes

Caption: this compound suppresses TNF-α-induced NF-κB activation.

Core Mechanism 2: Potent Induction of Apoptosis

This compound effectively induces programmed cell death, or apoptosis, in cancer cells through multiple coordinated mechanisms. This is a major contributor to its cytotoxic effects.[1][5]

ROS-Dependent Mitochondrial Apoptosis

In hepatocellular carcinoma cells, this compound triggers a burst of reactive oxygen species (ROS).[3][6] This oxidative stress leads to a disruption of the mitochondrial membrane potential (MMP), a critical event in the initiation of the intrinsic apoptotic pathway.[3][10] The accumulation of ROS and subsequent mitochondrial dysfunction cause the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[3][11] This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade, including the initiator caspase-9 and the executioner caspase-3 and -7, ultimately leading to PARP cleavage and cell death.[2][3][12]

G cluster_main This compound-Induced Intrinsic Apoptosis This compound This compound ROS ROS Burst This compound->ROS Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax MMP Disruption of Mitochondrial Membrane Potential ROS->MMP Mito Mitochondrion CytC Cytochrome c Release MMP->CytC Bcl2->MMP inhibits Bax->MMP promotes Casp9 Cleaved Caspase-9 CytC->Casp9 activates Casp37 Cleaved Caspase-3 & 7 Casp9->Casp37 activates PARP Cleaved PARP Casp37->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound induces apoptosis via the ROS-mitochondrial pathway.
Caspase Activation

The activation of caspases is a hallmark of apoptosis. This compound treatment has been consistently shown to increase the levels of cleaved (active) forms of several caspases. This includes the activation of caspase-8, suggesting an involvement of the extrinsic (death receptor) pathway, in addition to the intrinsic pathway's caspase-9.[4][8][12] Both pathways converge on the executioner caspases, such as caspase-3 and caspase-7, which are responsible for cleaving cellular substrates like PARP, leading to the characteristic morphological changes of apoptosis.[1][2]

Core Mechanism 3: Induction of Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle in cancer cells, preventing them from dividing and proliferating. The specific phase of arrest can vary depending on the cancer cell type.

  • G0/G1 and G1/S Phase Arrest: In several cancer lines, including leukemia and renal cell carcinoma, this compound induces cell cycle arrest at the G0/G1 or G1/S transition phase.[2][4][12] This arrest is associated with the downregulation of key regulatory proteins such as Cyclin D1, Cyclin E, Cyclin A, and their partner cyclin-dependent kinases (CDKs) like CDK2.[2][12]

  • G2/M Phase Arrest: In human gastric cancer cells, this compound N-oxide has been reported to cause an accumulation of cells in the G2/M phase.[13][14]

This halting of the cell cycle not only inhibits tumor growth but can also be a prelude to inducing apoptosis.[2]

G This compound This compound CyclinD_CDK46 Cyclin D / CDK4,6 This compound->CyclinD_CDK46 CyclinE_CDK2 Cyclin E / CDK2 This compound->CyclinE_CDK2 CyclinA_CDK2 Cyclin A / CDK2 This compound->CyclinA_CDK2 G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CyclinD_CDK46->G1 CyclinE_CDK2->S CyclinA_CDK2->S

Caption: this compound induces G1/S cell cycle arrest by downregulating cyclins.

Core Mechanism 4: Anti-Metastatic Effects

This compound also exhibits anti-metastatic properties by inhibiting the invasion of cancer cells. In human fibrosarcoma (HT1080) and lung adenocarcinoma (A549) cells, this compound reduces cell invasion and migration.[8][9] This is achieved by downregulating the expression of enzymes that degrade the extracellular matrix (ECM), such as matrix metalloproteinase-2 (MMP-2), MMP-9, and urokinase plasminogen activator (uPA).[8][9] The suppression of these proteins is linked to the inhibition of the NF-κB signaling pathway, which regulates their expression.[9]

Quantitative Data Presentation

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC₅₀ Value (µM)Reference
HL-60Human Promyelocytic Leukemia26.5[12]
U937Human Histiocytic Lymphoma35.3[12]
K562Human Chronic Myelogenous Leukemia38.3[12]
HT1080Human Fibrosarcoma59.0[12]
KB-V1Human Cervical Cancer47.0[12]
KB-3-1Human Cervical Cancer70.7[12]
786-ORenal Cell Carcinoma77.4[2]
A498Renal Cell Carcinoma108.6[2]
Caki-1Renal Cell Carcinoma130.5[2]

Note: IC₅₀ values can vary based on experimental conditions, such as treatment duration.

Table 2: Summary of this compound's Effect on Key Protein Markers
Pathway/ProcessProtein MarkerEffect of this compoundCancer Type(s)Reference(s)
PI3K/Akt Signaling p-PI3K, p-AktDownregulationGBM, HCC[1][3]
p-FoxO3aDownregulationHCC[3]
Apoptosis BaxUpregulationHCC, Leukemia[3][4]
Bcl-2, Bcl-xLDownregulationHCC, Leukemia, RCC[2][3][4]
Cleaved Caspase-3UpregulationGBM, HCC, RCC, Leukemia[1][2][3][12]
Cleaved Caspase-7UpregulationGBM, RCC[1][2]
Cleaved Caspase-8UpregulationLeukemia[4][12]
Cleaved Caspase-9UpregulationHCC, Leukemia[3][12]
Cleaved PARPUpregulationGBM, HCC, RCC, Leukemia[1][2][3][12]
Survivin, cIAP1, ClaspinDownregulationGBM, RCC[1][2]
Cell Cycle Cyclin A, Cyclin DDownregulationLeukemia[4][12]
Cyclin D1, Cyclin EDownregulationRCC[2]
Metastasis/Invasion MMP-2, MMP-9DownregulationFibrosarcoma, Lung[8][9]
uPADownregulationFibrosarcoma, Lung[8][9]
NF-κB Signaling IκBα DegradationInhibitionLung[8]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.

G cluster_workflow General Experimental Workflow Start Cancer Cell Culture Treat Treat with this compound (Varying Concentrations & Times) Start->Treat Harvest Harvest Cells Treat->Harvest Viability Cell Viability Assay (e.g., MTT) Treat->Viability Invasion Invasion/Migration Assay (e.g., Transwell) Treat->Invasion Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Harvest->Apoptosis CellCycle Cell Cycle Analysis (e.g., PI Staining) Harvest->CellCycle Protein Protein Analysis (Western Blot) Harvest->Protein Data Data Analysis & Interpretation Viability->Data Apoptosis->Data CellCycle->Data Protein->Data Invasion->Data

Caption: A generalized workflow for studying this compound's anti-cancer effects.
Cell Viability (MTT) Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-200 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, and Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Culture and Treatment: Culture and treat cells with this compound as described above.

  • Harvesting and Fixation: Harvest the cells and wash with cold PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Protein Extraction: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a specific primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a multi-faceted anti-cancer agent that targets several core vulnerabilities of cancer cells. Its primary mechanisms of action involve the concurrent inhibition of critical pro-survival signaling pathways like PI3K/Akt and NF-κB, the potent induction of apoptosis via mitochondrial dysfunction and caspase activation, and the arrest of the cell cycle. Furthermore, its ability to inhibit cell invasion suggests potential in controlling metastasis. The comprehensive data gathered from numerous in vitro studies strongly support this compound as a promising candidate for further pre-clinical and clinical development in cancer therapy. Future in vivo studies are essential to validate these findings and explore its therapeutic potential in a more complex biological system.[1][5]

References

The Anti-Inflammatory Effects of Crebanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crebanine, an aporphine alkaloid, has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound, with a focus on its action in lipopolysaccharide (LPS)-stimulated macrophages. This document summarizes quantitative data on its inhibitory activities, details common experimental protocols for its study, and visualizes the involved signaling pathways and experimental workflows.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens and damaged cells. While essential for host defense, dysregulated inflammation contributes to a variety of chronic diseases. The search for novel anti-inflammatory agents has led to the investigation of natural compounds, including this compound. This alkaloid has been shown to suppress the production of pro-inflammatory mediators, offering a promising avenue for therapeutic development.[1][2]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings on its inhibitory concentration at 50% (IC50) and percentage of inhibition against various inflammatory markers in LPS-stimulated RAW264.7 macrophages.

Table 1: IC50 Values of this compound on Pro-Inflammatory Markers

MarkerIC50 (µM)Cell LineStimulantReference
IL-6 Production27.14 ± 0.73RAW264.7LPS[3]
TNF-α Production7.56 ± 0.21RAW264.7LPS[3]
NF-κB Transcriptional Activity12.08 ± 0.24RAW264.7LPS[3]
AP-1 Transcriptional Activity8.74 ± 0.31RAW264.7LPS[3]

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound

This compound Concentration (µM)% Inhibition of NO ProductionCell LineStimulantReference
29.5~70%RAW264.7LPS[4]

Core Anti-Inflammatory Mechanisms

This compound exerts its anti-inflammatory effects primarily through the inhibition of key signaling pathways that are activated by inflammatory stimuli such as LPS. In macrophages, LPS binds to Toll-like receptor 4 (TLR4), initiating a cascade of downstream signaling events that lead to the production of pro-inflammatory mediators. This compound intervenes at multiple points in these pathways.[4][5]

The principal signaling pathways modulated by this compound include:

  • Nuclear Factor-kappa B (NF-κB) Pathway: this compound inhibits the phosphorylation of the p65 subunit of NF-κB, a crucial step for its activation and subsequent translocation to the nucleus to induce the expression of pro-inflammatory genes.[2][5]

  • Activator Protein-1 (AP-1) Pathway: this compound suppresses the phosphorylation and nuclear translocation of AP-1, another critical transcription factor for inflammatory gene expression.[4]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound attenuates the phosphorylation of key MAPK members, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[4][6]

  • Protein Kinase B (Akt) Pathway: this compound inhibits the phosphorylation of Akt, a serine/threonine kinase that plays a role in NF-κB activation.[5]

By inhibiting these pathways, this compound effectively reduces the expression and production of a range of pro-inflammatory molecules, including:

  • Pro-inflammatory Cytokines: Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[4]

  • Inflammatory Enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[4][7]

  • Inflammatory Mediators: Nitric Oxide (NO) and Prostaglandin E2 (PGE2).[4]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophage cell line is commonly used.[3]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment Protocol:

    • Seed RAW264.7 cells in appropriate culture plates.

    • Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated period (e.g., 24 hours for cytokine measurements).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[8][9][10]

  • Reagents:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Sodium Nitrite Standard Solution (for standard curve).

  • Procedure:

    • Collect cell culture supernatants after treatment.

    • Add 50 µL of supernatant to a 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Prostaglandin E2 (PGE2) Measurement (ELISA)

PGE2 levels in the cell culture supernatant are quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.[1][11][12]

  • General Procedure (will vary by kit manufacturer):

    • Prepare standards and samples (cell culture supernatant).

    • Add standards and samples to a microplate pre-coated with a capture antibody.

    • Add a fixed amount of HRP-conjugated PGE2, which competes with the PGE2 in the sample for binding to the capture antibody.

    • Incubate and wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., TMB) to develop a colorimetric signal.

    • Stop the reaction and measure the absorbance at 450 nm.

    • The intensity of the color is inversely proportional to the concentration of PGE2 in the sample. Calculate the concentration based on a standard curve.

Western Blot Analysis for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of key signaling proteins like MAPKs and Akt.[13][14][15]

  • Procedure:

    • Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-p38, phospho-ERK, phospho-JNK, phospho-Akt) overnight at 4°C. Typical antibody dilutions range from 1:500 to 1:1000.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a dilution of 1:2000 to 1:5000 for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the respective proteins or a housekeeping protein like β-actin.

Visualizations

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the anti-inflammatory action of this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 PI3K PI3K TLR4->PI3K TAK1 TAK1 MyD88->TAK1 IKK IKK TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MKK MKK (3/6, 4/7) MAPKKK->MKK P MAPK MAPK (p38, JNK, ERK) MKK->MAPK P AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 P Akt Akt PI3K->Akt P Akt->IKK P AP1_nuc AP-1 AP1->AP1_nuc Translocation This compound This compound This compound->TAK1 This compound->IKK This compound->MKK This compound->Akt This compound->NFkB_nuc Inhibits Translocation This compound->AP1_nuc Inhibits Translocation Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes AP1_nuc->Genes

Caption: this compound's inhibition of LPS-induced inflammatory signaling pathways.

Experimental Workflow

G cluster_cell_prep Cell Preparation cluster_analysis Analysis start Seed RAW264.7 Macrophages pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant cells Harvest Cells stimulate->cells no_assay Griess Assay (NO) supernatant->no_assay pge2_assay ELISA (PGE2) supernatant->pge2_assay western Western Blot (p-MAPK, p-Akt) cells->western

Caption: General experimental workflow for assessing this compound's anti-inflammatory effects.

Conclusion

This compound demonstrates potent anti-inflammatory effects by targeting multiple key signaling pathways, including NF-κB, AP-1, MAPKs, and Akt. Its ability to inhibit the production of a wide range of pro-inflammatory mediators makes it a compelling candidate for further investigation and development as a therapeutic agent for inflammatory diseases. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the anti-inflammatory potential of this compound and related compounds.

References

Crebanine's Anti-Cancer Activity in Hepatocellular Carcinoma Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the current research on the activity of crebanine, an isoquinoline alkaloid, in hepatocellular carcinoma (HCC) cell lines. The document focuses on its cytotoxic effects, the underlying molecular mechanisms, and detailed experimental methodologies, offering valuable insights for cancer research and drug development.

Quantitative Analysis of this compound's Efficacy

This compound has demonstrated significant cytotoxic and anti-proliferative effects on the HepG2 human hepatocellular carcinoma cell line in a dose- and time-dependent manner. The key quantitative data from these studies are summarized below.

Table 1: Cytotoxicity of this compound on HepG2 Cells (IC50 Values)

Time PointIC50 Value (µM)
24 hours111.77 ± 5.40
48 hours65.07 ± 0.35
72 hours23.68 ± 2.04

Table 2: Effects of this compound on Key Apoptotic and Signaling Proteins in HepG2 Cells

ProteinEffect of this compound Treatment
Bcl-2Down-regulation
BaxUp-regulation
Cleaved-PARPUp-regulation
Cleaved-Caspase-3Up-regulation
Cleaved-Caspase-9Up-regulation
p-AKTDown-regulation (Inhibition)
p-FoxO3aDown-regulation (Inhibition)

Molecular Mechanism of Action: The ROS-AKT-FoxO3a Signaling Axis

This compound's primary mechanism of action in HCC cells involves the induction of apoptosis through a reactive oxygen species (ROS)-dependent signaling pathway. This process is intricately linked to the modulation of the AKT/FoxO3a signaling axis and the intrinsic mitochondrial apoptotic pathway.

Crebanine_Mechanism This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria AKT_FoxO3a AKT/FoxO3a Signaling ROS->AKT_FoxO3a Inhibits Bax ↑ Bax Bcl2 ↓ Bcl-2 Caspases ↑ Cleaved Caspases (9, 3) Mitochondria->Caspases Apoptosis Apoptosis AKT_FoxO3a->Apoptosis Suppresses Bax->Apoptosis Bcl2->Apoptosis Caspases->Apoptosis

Caption: this compound-induced signaling pathway in HCC cells.

This compound treatment leads to an increase in intracellular ROS levels. This ROS burst disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway. The disruption is further evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This cascade results in the activation of caspase-9 and caspase-3, leading to the cleavage of PARP and ultimately, apoptosis.

Furthermore, the accumulation of ROS has an inhibitory effect on the PI3K/AKT/FoxO3a signaling pathway. The inhibition of this pathway, which is crucial for cell survival and proliferation, further contributes to the pro-apoptotic effect of this compound. The effects of this compound on apoptosis and the AKT/FoxO3a pathway can be partially reversed by the ROS inhibitor N-acetylcysteine (NAC), confirming the ROS-dependent nature of its mechanism.

Experimental Protocols

The following section outlines the key experimental methodologies employed in the study of this compound's activity in HCC cell lines.

Cell Viability and Proliferation Assays

Cell_Viability_Workflow cluster_cck8 CCK-8 Assay cluster_colony Colony Formation Assay Seed Seed HepG2 cells in 96-well plate Treat_CCK8 Treat with varying concentrations of this compound Seed->Treat_CCK8 Incubate_CCK8 Incubate for 24, 48, 72h Treat_CCK8->Incubate_CCK8 Add_CCK8 Add CCK-8 solution Incubate_CCK8->Add_CCK8 Measure_Abs Measure absorbance at 450 nm Add_CCK8->Measure_Abs Seed_Colony Seed HepG2 cells in 6-well plate Treat_Colony Treat with this compound for 24h Seed_Colony->Treat_Colony Culture Culture for 2 weeks Treat_Colony->Culture Fix_Stain Fix with methanol, Stain with crystal violet Culture->Fix_Stain Count Count colonies Fix_Stain->Count

Caption: Workflow for cell viability and proliferation assays.

  • Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • CCK-8 Assay:

    • Cells are seeded in 96-well plates.

    • After adherence, cells are treated with a series of this compound concentrations (e.g., 0, 35, 70, 105, 140, 175, and 280 µM) for 24, 48, and 72 hours.

    • Following treatment, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

    • The plate is incubated for a specified time (e.g., 1-4 hours).

    • The absorbance is measured at 450 nm using a microplate reader to determine cell viability.

  • Colony Formation Assay:

    • Cells are seeded at a low density in 6-well plates.

    • They are treated with different concentrations of this compound for 24 hours.

    • The medium is then replaced with fresh medium, and the cells are cultured for approximately two weeks until visible colonies form.

    • Colonies are fixed with 4% paraformaldehyde and stained with crystal violet.

    • The number of colonies is counted to assess long-term proliferative capacity.

Apoptosis Assays
  • Hoechst 33258 Staining:

    • HepG2 cells are grown on coverslips and treated with this compound.

    • Cells are fixed with 4% paraformaldehyde.

    • They are then stained with Hoechst 33258 dye.

    • Nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.

  • Annexin V-FITC/PI Flow Cytometry:

    • HepG2 cells are treated with this compound for 24 hours.

    • Cells are harvested, washed with PBS, and resuspended in binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

    • After incubation in the dark, the cells are analyzed by flow cytometry to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Migration and Invasion Assay
  • Transwell Assay:

    • Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively) are placed in 24-well plates.

    • HepG2 cells, resuspended in serum-free medium, are seeded into the upper chamber.

    • The lower chamber is filled with medium containing FBS as a chemoattractant. This compound is added to the upper chamber.

    • After incubation (e.g., 24 hours), non-migrated/invaded cells on the upper surface of the insert are removed.

    • Cells that have migrated/invaded to the lower surface are fixed, stained, and counted under a microscope.

Western Blot Analysis

Western_Blot_Workflow Start This compound-treated HepG2 Cells Lysis Cell Lysis and Protein Extraction Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking with 5% Non-fat Milk Transfer->Blocking Primary_Ab Incubation with Primary Antibodies Blocking->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescence Detection Secondary_Ab->Detection

Caption: General workflow for Western Blot analysis.

  • Protein Extraction: HepG2 cells are treated with this compound and then lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

  • Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk to prevent non-specific binding. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved-caspase-3, p-AKT, p-FoxO3a, and a loading control like GAPDH).

  • Secondary Antibody and Detection: The membrane is incubated with an appropriate HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a potent inhibitor of hepatocellular carcinoma cell proliferation and an inducer of apoptosis, primarily through the ROS-mediated inhibition of the AKT/FoxO3a signaling pathway. Its ability to target this critical cell survival pathway highlights its potential as a candidate for HCC therapy.

Future research should aim to:

  • Evaluate the efficacy of this compound in a broader range of HCC cell lines to account for tumor heterogeneity.

  • Conduct in vivo studies using animal models to validate the anti-tumor effects of this compound and assess its safety profile.

  • Investigate potential synergistic effects of this compound with existing chemotherapeutic agents for HCC.

  • Further elucidate the upstream and downstream effectors of the ROS-AKT-FoxO3a axis in response to this compound.

This technical guide consolidates the current understanding of this compound's action in HCC cell lines, providing a solid foundation for further investigation into its therapeutic potential.

The Structure-Activity Relationship of Crebanine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Crebanine, a naturally occurring aporphine alkaloid found in plants of the Stephania genus, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering a valuable resource for researchers and professionals involved in drug discovery and development. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate a comprehensive understanding of this compound's therapeutic potential.

Core Structure and Chemical Properties

This compound, with the chemical formula C₂₀H₂₁NO₄, is characterized by a tetracyclic aporphine core.[2] Its structure features a methylenedioxy group on ring A and two methoxy groups on ring D. This unique arrangement of functional groups is crucial for its biological activities.

Quantitative Biological Activity Data

The biological activities of this compound and its derivatives have been quantified in numerous studies. The following tables summarize the key findings, providing a comparative overview of their potency and selectivity across various therapeutic areas.

Table 1: Anticancer Activity of this compound
Cell LineCancer TypeIC₅₀ (µM)Reference
HL-60Human Promyelocytic Leukemia< 30 µg/mL (< 88.5 µM)[4][5]
U937Human Histiocytic Lymphoma< 30 µg/mL (< 88.5 µM)[4][5]
K562Human Chronic Myelogenous Leukemia< 30 µg/mL (< 88.5 µM)[4][5]
HT1080Human Fibrosarcoma< 30 µg/mL (< 88.5 µM)[4][5]
KB-3-1Human Cervical Carcinoma< 30 µg/mL (< 88.5 µM)[4][5]
KB-V1Human Cervical Carcinoma< 30 µg/mL (< 88.5 µM)[4][5]
SGC-7901Human Gastric AdenocarcinomaDose-dependent inhibition[1]
GBM cellsGlioblastoma MultiformeDose-dependent inhibition (50, 100, 200 µM tested)[6][7]

Note: Some studies reported concentrations in µg/mL, which have been converted to µM for consistency where possible. The exact IC₅₀ values were not always specified but were reported to be effective at the tested concentrations.

Table 2: Anti-inflammatory and Neuroprotective Activity of this compound and its Derivatives
CompoundActivityAssayKey FindingsReference
This compoundAnti-inflammatoryLPS-induced RAW264.7 macrophagesInhibition of NO, PGE2, IL-6, and TNF-α production[8]
2Br-CrebanineAnti-inflammatory, AnalgesicXylene-induced ear edema, Carrageenan-induced paw edema, Acetic acid writhing testSignificant anti-inflammatory and analgesic effects, potentially mediated by opioid receptors[3][8]
This compoundNeuroprotectiveMCAO/R rat model of ischemic strokeAmeliorated neurological deficits, reduced brain edema and infarction[9]
This compoundCognitive EnhancementScopolamine-induced amnesia in miceAntagonist of the α7-nAChR with an IC₅₀ of 19.1 µM[10]
Table 3: Antiarrhythmic Activity and Acute Toxicity of this compound and its Derivatives
CompoundAntiarrhythmic Activity (Mouse Model)Acute Toxicity (LD₅₀, mg/kg, mice)Reference
This compoundActiveHigh toxicity[11]
N-acetamidesecothis compound (1d)Active in CHCl₃-induced modelNot specified[11]
Bromo-substituted this compound (2a)Active in CHCl₃-induced modelNot specified[11]
Bromo-substituted this compound (2b)Significantly reduced VF induced by CHCl₃; Increased sinus rhythm in BaCl₂ model59.62[11]
Bromo-substituted this compound (2c)Active in CHCl₃-induced modelNot specified[11]
N-methylthis compound (2d)Active in CHCl₃-induced modelNot specified[11]

Structure-Activity Relationship (SAR) Insights

The available data allows for the deduction of several key SAR points for the this compound scaffold:

  • Ring A (Methylenedioxy Group): The C-1,C-2-methylenedioxy group is considered important for the antiarrhythmic efficacy and toxicity of aporphines.[11]

  • Ring B (Nitrogen and Conformation): The conformation of ring B and the nature of the nitrogen substituent are critical. N-quaternization has been linked to variations in antiarrhythmic activity and toxicity.[11] The synthesis of N-methylthis compound and N-acetamidesecothis compound highlights the potential for modification at this position to modulate activity.[11]

  • Ring C (Stereochemistry): The levorotatory configuration at position 6a in ring C is suggested to be related to the antiarrhythmic efficacy and toxicity.[11]

  • Ring D (Methoxy Groups): The presence and position of methoxy groups at C-8, C-9, and C-10 on ring D are influential in the biological activity of aporphines.[11]

  • Substitution on the Aporphine Core: Bromination of the this compound core, as seen in derivative 2b, led to a compound with remarkably higher antiarrhythmic activity and lower toxicity compared to the parent this compound.[11] This suggests that halogenation is a promising strategy for optimizing the therapeutic index.

Key Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate these mechanisms.

Anticancer Mechanism in Glioblastoma Multiforme (GBM)

This compound induces apoptosis in glioblastoma multiforme (GBM) cells by inhibiting the PI3K/Akt signaling pathway.[6][7][12][13] This pathway is a critical regulator of cell survival, proliferation, and resistance to therapy in many cancers, including GBM.[6][7] Inhibition of PI3K and Akt phosphorylation leads to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic caspases.[6][7]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt phosphorylates Anti_Apoptotic Anti-apoptotic proteins (e.g., Survivin, cIAP1) Akt->Anti_Apoptotic inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Pro_Apoptotic Pro-apoptotic proteins (Cleaved Caspase-3, -7, PARP) Anti_Apoptotic->Pro_Apoptotic Apoptosis Apoptosis Pro_Apoptotic->Apoptosis

Caption: this compound inhibits the PI3K/Akt pathway, leading to apoptosis in GBM cells.

Anti-inflammatory Mechanism

This compound demonstrates anti-inflammatory properties by suppressing the activation of NF-κB and AP-1.[1] This is achieved through the inhibition of the MAPK and Akt signaling pathways in macrophages.[1] The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Akt MAPKs & Akt TLR4->MAPK_Akt This compound This compound This compound->MAPK_Akt NFkB NF-κB MAPK_Akt->NFkB activates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB->Inflammatory_Genes induces transcription Inflammation Inflammatory Response Inflammatory_Genes->Inflammation

Caption: this compound's anti-inflammatory effect via inhibition of MAPK/Akt and NF-κB signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments cited in the literature on this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells (e.g., 1 x 10⁴ cells/well) in 96-well plates and allow them to adhere overnight.[6][7]

  • Treatment: Expose the cells to various concentrations of this compound (e.g., 0, 50, 100, 200 µM) for a specified duration (e.g., 48 hours).[6][7]

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3 hours at 37°C.[6][7]

  • Formazan Solubilization: Remove the supernatant and dissolve the formazan crystals in DMSO.[6][7]

  • Absorbance Measurement: Measure the optical density at 570 nm using an ELISA reader.[6][7]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.[6][7]

Colony Formation Assay

This assay evaluates the long-term effect of this compound on the ability of single cells to grow into colonies.

  • Cell Seeding: Seed a low density of cells (e.g., 3,000 cells/well) in 6-well plates and allow them to attach overnight.[6][7]

  • Treatment: Treat the cells with different concentrations of this compound for 24 hours.[6][7]

  • Incubation: Remove the treatment medium, replace it with fresh medium, and incubate for an extended period (e.g., 7 days) to allow for colony formation.[6][7]

  • Staining: Fix the colonies with 95% ethanol and stain with crystal violet (1 mg/mL).[6][7]

  • Quantification: Count the number of colonies in each well.[6][7]

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

This method is used to quantify the percentage of cells undergoing apoptosis.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time (e.g., 48 hours).[6][7]

  • Cell Harvesting: Collect the cells by trypsinization and wash with PBS.

  • Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark at room temperature, following the manufacturer's protocol.[6][7]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late apoptotic.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This technique determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Expose cells to this compound for the desired duration.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight.[6][7]

  • Staining: Wash the fixed cells with PBS and incubate them in a solution containing PI (0.4 µg/mL) and RNase (0.5 mg/mL) for 30 minutes at 37°C in the dark.[6][7]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[4]

Conclusion and Future Directions

This compound is a promising natural product with a wide range of biological activities. The structure-activity relationship studies conducted so far indicate that the aporphine scaffold is amenable to chemical modifications that can enhance its therapeutic properties while reducing toxicity. Specifically, substitutions on the aromatic rings and modifications of the nitrogen atom are key areas for further exploration.

Future research should focus on:

  • Synthesis of a broader range of analogs: To further refine the SAR and identify lead compounds with improved potency and selectivity.

  • In vivo studies: To validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of promising this compound derivatives.

  • Target identification and validation: To elucidate the precise molecular targets of this compound for its various biological effects.

  • Combination therapies: To investigate the potential synergistic effects of this compound with existing therapeutic agents.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to unlock the full therapeutic potential of this compound and its analogs.

References

An In-depth Technical Guide to Crebanine Derivatives and Their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crebanine is a naturally occurring aporphine alkaloid primarily isolated from plants of the Stephania genus. As a member of the isoquinoline alkaloid family, this compound possesses a tetracyclic aromatic core structure that serves as a scaffold for diverse biological activities. While this compound itself has demonstrated significant pharmacological potential, its inherent toxicity and modest therapeutic index have prompted extensive research into the synthesis and evaluation of its derivatives. The primary goals of creating these derivatives are to enhance therapeutic efficacy, reduce toxicity, and improve pharmacokinetic properties. This guide provides a comprehensive overview of the biological activities of this compound and its key derivatives, details the experimental protocols used for their evaluation, and visualizes the critical signaling pathways involved in their mechanisms of action.

Biological Activities of this compound and Its Derivatives

This compound and its synthetic analogues exhibit a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, analgesic, neuroprotective, and anti-arrhythmic activities.

Anticancer Activity

This compound has shown potent anti-proliferative and pro-apoptotic effects across a range of human cancer cell lines. Its derivatives, such as this compound N-oxide, have been developed to further enhance these properties.

  • This compound: It effectively inhibits the proliferation of various cancer cells, including renal cell carcinoma (RCC), hepatocellular carcinoma (HCC), glioblastoma multiforme (GBM), and leukemia. The anticancer mechanism is multifactorial, involving the induction of cell cycle arrest, primarily at the G0/G1 or G2/M phase, and the activation of apoptosis. Mechanistic studies reveal that this compound can suppress critical cell survival pathways, including the PI3K/Akt and NF-κB signaling cascades. In HCC cells, this compound's pro-apoptotic effect is mediated by the generation of reactive oxygen species (ROS) and subsequent modulation of the AKT/FoxO3a pathway.

  • This compound N-oxide: This derivative has been investigated for its effects on human gastric cancer cells, where it was found to induce both apoptosis and autophagy, highlighting a dual mechanism of cell death.

Table 1: Anticancer Activity (IC₅₀ Values) of this compound

Cell LineCancer TypeIC₅₀ Value (µM)Time PointCitation
HepG2Hepatocellular Carcinoma111.77 ± 5.4024 h
65.07 ± 0.3548 h
23.68 ± 2.0472 h
786-0Renal Cell Carcinoma~77.4Not Specified
A498Renal Cell Carcinoma~108.6Not Specified
Caki-1Renal Cell Carcinoma~130.5Not Specified
Anti-inflammatory and Analgesic Activity

This compound demonstrates significant anti-inflammatory properties. To improve its therapeutic profile, derivatives like 10,11-dibrominethis compound (2Br-Crebanine) have been synthesized, showing enhanced efficacy and reduced toxicity.

  • This compound: It inhibits the production of key pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This effect is achieved by suppressing major inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and Akt.

  • 2Br-Crebanine: This brominated derivative not only retains but enhances the anti-inflammatory and analgesic effects of the parent compound. It significantly inhibits edema in animal models and reduces inflammatory cell migration. Its analgesic effects are notable and appear to be mediated, at least in part, through opioid receptors.

Neuroprotective Effects

This compound has emerged as a promising candidate for neuroprotection, with studies demonstrating its ability to mitigate ischemic brain injury and improve cognitive function.

  • This compound: In animal models of ischemic stroke (MCAO/R), this compound treatment effectively reduces brain edema, infarct size, and neurological deficits. The underlying mechanism involves the inhibition of oxidative stress and neuroinflammation, mediated by the suppression of NADPH oxidase 2 (NOX2) in microglia. Furthermore, this compound has been shown to improve memory and cognitive deficits in amnesic mice by acting as an antagonist of the α7-nicotinic acetylcholine receptor (α7-nAChR), suggesting its potential for treating neurodegenerative diseases like Alzheimer's.

Table 2: Neuroprotective Activity of this compound

ActivityModel / TargetQuantitative DataCitation
α7-nAChR AntagonismFunctional AssayIC₅₀ = 19.1 μM
AChBP Binding InhibitionRadioligand Competition AssayKᵢ = 179 nM (Ls-AChBP)
Kᵢ = 538 nM (Ac-AChBP)
Anti-arrhythmic Activity and Toxicity

While this compound shows potential as an anti-arrhythmic agent, its clinical utility is hampered by significant toxicity. The development of derivatives has been a key strategy to address this limitation.

  • This compound: Shows anti-arrhythmic activity but also has a high level of acute toxicity.

  • Derivatives (e.g., 2Br-Crebanine): A study evaluating a series of derivatives found that several, including N-acetamidesecothis compound, N-methylthis compound, and three bromo-substituted products, displayed anti-arrhythmic effects. Notably, 10,11-dibromothis compound (referred to as compound 2b in the study) showed remarkably higher anti-arrhythmic activity and significantly lower toxicity compared to this compound, making it a promising lead compound.

Table 3: Acute Toxicity of this compound and a Key Derivative

CompoundAnimal ModelLD₅₀ Value (mg/kg)Citation
This compoundMice (iv)9.382
10,11-dibromothis compoundMice59.62

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives are rooted in their ability to modulate multiple intracellular signaling pathways.

Anticancer Signaling

This compound induces apoptosis in cancer cells primarily through the inhibition of the PI3K/Akt survival pathway and modulation of the intrinsic apoptotic pathway. Inhibition of PI3K/Akt leads to the de-repression of pro-apoptotic factors like FoxO and p53, an increase in the Bax/Bcl-2 ratio, mitochondrial membrane depolarization, and subsequent activation of the caspase cascade.

G This compound This compound PI3K PI3K This compound->PI3K Inh Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Act Bax Bax Akt->Bax Inh Mito Mitochondria Bcl2->Mito Inh Bax->Mito Act CytC Cytochrome C Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Anti-inflammatory Signaling

In macrophages, this compound counters LPS-induced inflammation by inhibiting the phosphorylation of MAPKs (ERK, JNK, p38) and Akt. This dual inhibition prevents the activation and nuclear translocation of key transcription factors like NF-κB and AP-1, which are responsible for transcribing pro-inflammatory genes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs TLR4->MAPK Akt Akt TLR4->Akt IKK IKK TLR4->IKK AP1_n AP-1 MAPK->AP1_n Activation IkB IκB IKK->IkB P NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation This compound This compound This compound->MAPK Inh This compound->Akt Inh Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_n->Genes AP1_n->Genes

Caption: this compound's anti-inflammatory mechanism.

Experimental Protocols

This section details the standard methodologies employed in the evaluation of this compound and its derivatives.

Synthesis of Derivatives

The synthesis of this compound derivatives involves various chemical modifications of the parent aporphine structure.

  • General Approach: Starting with this compound, isocorydine, or stephanine as lead compounds, a library of derivatives is generated using methods such as:

    • Bromination: Introduction of bromine atoms onto the aromatic rings, often to increase lipophilicity and modify electronic properties.

    • N-alkylation/N-acetylation: Modification of the nitrogen atom in the heterocyclic ring to alter basicity and receptor binding.

    • Ring-opening: Cleavage of the heterocyclic ring to create seco-aporphine structures.

    • Dehydrogenation: Introduction of double bonds to create dehydro-aporphine analogues.

  • Purification and Characterization: Synthesized compounds are purified using techniques like column chromatography and thin-layer chromatography (TLC). Structures are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

G Lead Lead Compound (e.g., this compound) Mod Chemical Modification (e.g., Bromination) Lead->Mod Lib Derivative Library Mod->Lib Vitro In Vitro Screening (Cytotoxicity, etc.) Lib->Vitro Vivo In Vivo Testing (Animal Models) Vitro->Vivo SAR SAR Analysis & Lead Optimization Vivo->SAR SAR->Mod

Caption: Workflow for derivative synthesis and evaluation.

In Vitro Biological Assays
  • Cell Viability (MTT) Assay:

    • Cells (e.g., HepG2, 786-0) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound from 0 to 280 µM) and incubated for 24, 48, or 72 hours.

    • After incubation, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for another 1-4 hours at 37°C.

    • The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 490-570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated) group.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Cells are seeded and treated with the test compound for a specified time (e.g., 24-48 hours).

    • Both floating and adherent cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.

    • FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.

    • The mixture is incubated in the dark at room temperature for 15 minutes.

    • The stained cells are analyzed by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Anti-inflammatory Assay (NO Production in RAW264.7 Cells):

    • RAW264.7 macrophages are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1-2 hours.

    • Cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours.

    • The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Absorbance is read at 540 nm, and the nitrite concentration is calculated from a sodium nitrite standard curve.

In Vivo Animal Models
  • Anti-inflammatory Model (Carrageenan-induced Paw Edema):

    • Mice or rats are pre-treated with the test compound or vehicle via oral or intraperitoneal administration.

    • After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

    • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group.

  • Analgesic Model (Hot-Plate Test):

    • The baseline pain threshold of mice is determined by placing them on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and recording the latency to a pain response (e.g., licking paws or jumping).

    • Animals are treated with the test compound, and the test is repeated at various time points (e.g., 30, 60, 90, 120 minutes) post-administration.

    • An increase in reaction time compared to the baseline indicates an analgesic effect.

  • Anti-arrhythmia Model (Chloroform-induced Fibrillation):

    • Mice are pre-treated with the test compound.

    • After a specified period, the mice are exposed to chloroform vapor in a sealed container until respiration ceases.

    • The chest is immediately opened, and the heart is observed for the presence or absence of ventricular fibrillation (VF).

    • The protective effect is quantified by the percentage of mice that do not develop VF in the treated group compared to the control group.

Conclusion

This compound and its derivatives represent a valuable class of aporphine alkaloids with significant therapeutic potential across multiple domains, including oncology, inflammation, and neurology. While the parent compound, this compound, exhibits potent biological activity, its clinical application is often limited by toxicity. Strategic chemical modifications have led to the development of derivatives, such as 10,11-dibromothis compound, which demonstrate a superior therapeutic window with enhanced efficacy and reduced toxicity. The mechanisms of action for these compounds are complex, involving the modulation of fundamental cellular pathways like PI3K/Akt, NF-κB, and MAPK. Continued research focusing on structure-activity relationships and lead optimization is crucial for translating the promise of these compounds into novel clinical therapies. This guide provides a foundational resource for scientists and researchers dedicated to advancing the development of this compound-based therapeutics.

Crebanine and the Blood-Brain Barrier: A Technical Guide to Permeability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crebanine, a naturally occurring aporphine alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of neuro-oncology.[1][2][3] Its purported ability to cross the blood-brain barrier (BBB) is a critical attribute that underpins its promise for treating central nervous system (CNS) disorders like glioblastoma multiforme (GBM).[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's BBB permeability and presents a detailed framework of experimental protocols that can be employed for its quantitative assessment. While direct experimental data on the BBB permeability of this compound is not extensively available in publicly accessible literature, this guide outlines the established methodologies and data presentation standards crucial for its investigation.

This compound: Physicochemical Properties

The ability of a molecule to cross the BBB is intrinsically linked to its physicochemical properties. Key parameters for this compound are summarized in the table below, sourced from publicly available chemical databases.[4] These properties provide a preliminary indication of its potential for passive diffusion across the BBB.

PropertyValueSource
Molecular Formula C20H21NO4[4]
Molecular Weight 339.39 g/mol [4][5]
Topological Polar Surface Area (TPSA) 40.2 Ų[4]
CAS Number 25127-29-1[4][5]

Quantitative Assessment of Blood-Brain Barrier Permeability

To rigorously evaluate the BBB permeability of this compound, a combination of in vitro, in situ, and in vivo studies is recommended. The following tables are structured to present the key quantitative data that would be generated from such studies.

Table 1: In Vitro BBB Permeability Data

This table summarizes data from non-cell-based (PAMPA) and cell-based in vitro models. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput method to assess passive permeability.[6][7][8] Cell-based assays, such as those using primary brain endothelial cells or cell lines like hCMEC/D3, offer a more biologically relevant model by incorporating transporters and tight junctions.[9]

Assay TypeModelApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Notes
PAMPA-BBB Artificial lipid membrane[Insert Value]N/AMeasures passive diffusion only.
Cell-Based Assay e.g., hCMEC/D3 cells[Insert Value][Insert Value]Can indicate active transport if efflux ratio is >2.[10]
Table 2: In Situ and In Vivo BBB Permeability Data

In situ brain perfusion allows for the precise control of perfusate composition and the determination of the brain uptake clearance.[3][11] In vivo studies, often involving techniques like microdialysis, provide the most physiologically relevant data, yielding the unbound brain-to-plasma concentration ratio (Kp,uu), which is a key indicator of the extent of BBB penetration.[12][13]

Study TypeAnimal ModelBrain Uptake Clearance (Kin) (μL/min/g)Unbound Brain-to-Plasma Ratio (Kp,uu)Notes
In Situ Brain Perfusion e.g., Rat[Insert Value]N/AProvides a direct measure of transport across the BBB.
In Vivo Microdialysis e.g., MouseN/A[Insert Value]Considered the gold standard for assessing CNS drug exposure.[14]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the core protocols for assessing the BBB permeability of a compound like this compound.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based in vitro screen to predict passive, transcellular permeability.[6][7][8][15]

Principle: A filter plate with a polyvinylidene difluoride (PVDF) membrane is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent) to form an artificial membrane. The donor wells contain the test compound (this compound) in a buffer solution, and the acceptor wells contain a corresponding buffer. The plate is incubated, and the amount of compound that permeates the artificial membrane is quantified.

Detailed Protocol:

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a brain lipid solution (e.g., porcine brain lipid dissolved in dodecane) and the solvent is allowed to evaporate.[16]

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in a phosphate-buffered saline (PBS) at a pH of 7.4 to the final working concentration.

  • Assay Procedure:

    • The acceptor wells of a 96-well plate are filled with buffer.

    • The lipid-coated filter plate is placed on top of the acceptor plate.

    • The donor wells are filled with the this compound solution.

    • The entire "sandwich" plate is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: The concentrations of this compound in the donor and acceptor wells are determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq))

    • Where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.*

In Situ Brain Perfusion

This technique allows for the study of BBB transport in a live, anesthetized animal, providing a more physiologically relevant model than in vitro assays.[3][11]

Principle: The carotid artery of an anesthetized rodent is cannulated, and a perfusion fluid containing the test compound is infused at a controlled rate, effectively replacing the blood supply to the brain. The amount of compound that has entered the brain parenchyma over a short period is then measured.

Detailed Protocol:

  • Animal Preparation: A rat or mouse is anesthetized, and the common carotid artery is exposed and cannulated.

  • Perfusion: The brain is perfused with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) containing this compound at a known concentration for a short duration (e.g., 30-60 seconds).

  • Brain Homogenization: Following perfusion, the animal is euthanized, and the brain is rapidly removed, dissected, and homogenized.

  • Quantification: The concentration of this compound in the brain homogenate is determined by LC-MS/MS.

  • Calculation of Brain Uptake Clearance (Kin): The Kin is calculated using the equation: Kin = Cbrain / (AUCplasma)

    • Where Cbrain is the concentration of the compound in the brain tissue and AUCplasma is the area under the plasma concentration-time curve of the perfusate.*

In Vivo Microdialysis

Microdialysis is a minimally invasive in vivo technique that allows for the continuous sampling of the unbound drug concentration in the brain extracellular fluid (ECF) of a freely moving animal.[12][13][14]

Principle: A small, semi-permeable microdialysis probe is surgically implanted into a specific brain region. The probe is continuously perfused with a physiological solution. Small molecules, including the unbound drug, diffuse from the brain ECF across the probe's membrane into the perfusate, which is then collected and analyzed.

Detailed Protocol:

  • Probe Implantation: A guide cannula is stereotaxically implanted into the target brain region of an anesthetized animal. After a recovery period, the microdialysis probe is inserted through the guide cannula.

  • Perfusion and Dosing: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate. This compound is administered systemically (e.g., intravenously or intraperitoneally).

  • Sample Collection: Dialysate samples are collected at regular intervals. Blood samples are also collected to determine the plasma concentration of the drug.

  • Quantification: The concentration of this compound in the dialysate and plasma samples is measured by LC-MS/MS. The unbound fraction in plasma is determined separately using techniques like equilibrium dialysis.

  • Calculation of Kp,uu: The unbound brain-to-plasma ratio is calculated as: Kp,uu = Cbrain,unbound / Cplasma,unbound

    • Where Cbrain,unbound is the steady-state concentration of the unbound drug in the brain dialysate and Cplasma,unbound is the steady-state concentration of the unbound drug in plasma.*

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and a hypothetical signaling pathway for this compound at the BBB.

experimental_workflow_pampa cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_plate Coat 96-well filter plate with brain lipid solution fill_acceptor Fill acceptor plate with buffer prep_plate->fill_acceptor prep_compound Prepare this compound solution in buffer fill_donor Fill donor wells with This compound solution prep_compound->fill_donor place_filter Place filter plate on acceptor plate fill_acceptor->place_filter place_filter->fill_donor incubate Incubate with shaking fill_donor->incubate quantify Quantify this compound concentration (LC-MS/MS) incubate->quantify calculate Calculate Papp quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

experimental_workflow_in_vivo cluster_surgery Surgical Preparation cluster_experiment Experiment cluster_analysis Analysis anesthetize Anesthetize animal implant_probe Implant microdialysis probe in target brain region anesthetize->implant_probe perfuse_probe Perfuse probe with aCSF implant_probe->perfuse_probe administer_drug Administer this compound systemically perfuse_probe->administer_drug collect_samples Collect dialysate and blood samples administer_drug->collect_samples quantify Quantify this compound concentration (LC-MS/MS) collect_samples->quantify calculate Calculate Kp,uu quantify->calculate

Caption: Workflow for In Vivo Microdialysis for BBB Permeability Assessment.

crebanine_bbb_interaction cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma crebanine_blood This compound (in circulation) endothelial_cell Brain Endothelial Cell crebanine_blood->endothelial_cell Passive Diffusion crebanine_brain This compound (in ECF) endothelial_cell->crebanine_brain gbm_cell Glioblastoma Cell crebanine_brain->gbm_cell Enters tumor cell pi3k_akt PI3K/Akt Pathway gbm_cell->pi3k_akt Inhibits apoptosis Apoptosis pi3k_akt->apoptosis Leads to

Caption: Hypothetical Pathway of this compound Across the BBB and its Action on GBM Cells.

Conclusion

While this compound is reported to be a BBB-penetrant molecule, a thorough and quantitative evaluation of its permeability is essential for its continued development as a CNS therapeutic. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for researchers to systematically investigate the BBB transport of this compound. Such studies will be instrumental in elucidating its pharmacokinetic profile within the CNS and will ultimately inform its clinical translation for the treatment of brain tumors and other neurological disorders.

References

The Analgesic Potential of Crebanine and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crebanine, an aporphine alkaloid extracted from plants of the Stephania genus, has demonstrated a range of biological activities, including notable anti-inflammatory and analgesic effects.[1] Growing interest in non-opioid analgesics with improved side-effect profiles has spurred research into this compound and its synthetic analogs as potential therapeutic agents for pain management. This technical guide provides an in-depth overview of the analgesic properties of this compound and its key analogs, 10,11-dibrominethis compound (2Br-Cre) and Stephanine (Step). It details the experimental evidence, methodologies, and underlying molecular mechanisms of action to support further research and drug development in this area.

Quantitative Analgesic and Anti-inflammatory Data

The analgesic and anti-inflammatory efficacy of this compound and its analogs have been quantified in various preclinical models. The following tables summarize the key findings from in-vivo and in-vitro studies.

Table 1: In-Vivo Analgesic Activity of this compound Analogs in the Acetic Acid-Induced Writhing Test in Mice [1]

CompoundDose (mg/kg)Number of Writhes (Mean ± SD)First Writhing Latency (s) (Mean ± SD)
Normal Saline-45.3 ± 8.7180.2 ± 35.6
2Br-Cre 328.1 ± 7.2 245.8 ± 41.3*
621.5 ± 6.5289.4 ± 50.1
1215.8 ± 5.9350.7 ± 62.8
Stephanine 0.530.2 ± 6.8230.1 ± 38.9
124.7 ± 5.4 275.6 ± 45.2
218.9 ± 4.7 321.9 ± 55.4
p < 0.05, **p < 0.01 versus Normal Saline group.

Table 2: In-Vivo Analgesic Activity of this compound Analogs in the Hot Plate Test in Mice [1]

CompoundDose (mg/kg)Pain Threshold (s) (Mean ± SD)
Normal Saline-12.5 ± 2.8
2Br-Cre 318.9 ± 3.5
622.4 ± 4.1
1228.7 ± 5.2
Stephanine 0.517.6 ± 3.1
120.8 ± 3.8
225.4 ± 4.5
*p < 0.05, **p < 0.01 versus Normal Saline group.

Table 3: In-Vitro Anti-inflammatory Effects of this compound Analogs on LPS-Induced Cytokine Production in RAW264.7 Macrophages [1]

CompoundConcentrationTNF-α InhibitionIL-1β InhibitionIL-6 Inhibition
2Br-Cre Medium & Low DosesSignificantHigh & Medium Doses: SignificantHigh & Medium Doses: Significant
Stephanine All DosesSignificantLow Dose: SignificantNo Significant Effect

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to evaluate the analgesic properties of this compound and its analogs.

Acetic Acid-Induced Writhing Test

This model is used to assess peripheral analgesic activity by inducing visceral pain.

  • Animals: Male and female mice (20-25 g) are used.

  • Procedure:

    • Animals are randomly divided into control and treatment groups.

    • The test compounds (e.g., 2Br-Cre, Stephanine) or vehicle (Normal Saline) are administered intraperitoneally (i.p.).

    • After a set absorption period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p. to induce writhing.

    • Immediately after acetic acid injection, each mouse is placed in an individual observation chamber.

    • The number of writhes (a characteristic stretching of the abdomen and extension of the hind limbs) is counted for a defined period (e.g., 20 minutes).

    • The first writhing latency (time to the first writhe) is also recorded.

  • Endpoint: A significant reduction in the number of writhes and an increase in the writhing latency compared to the control group indicates analgesic activity.

Hot Plate Test

This method is employed to evaluate central analgesic activity by measuring the response to a thermal stimulus.

  • Animals: Male and female mice (20-25 g) are used.

  • Apparatus: A hot plate apparatus with a controlled temperature (e.g., 55 ± 0.5°C) is used.

  • Procedure:

    • The baseline pain threshold of each mouse is determined by placing it on the hot plate and measuring the time until a response (e.g., licking of the hind paw or jumping) is observed. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

    • Animals are then treated with the test compounds or vehicle.

    • At various time points after administration (e.g., 30, 60, 90, 120 minutes), the mice are again placed on the hot plate, and the reaction time is recorded.

  • Endpoint: A significant increase in the reaction time (pain threshold) compared to the baseline and the control group indicates central analgesic activity.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This surgical model is used to induce a chronic neuropathic pain state, mimicking certain human pain conditions.

  • Animals: Adult male Sprague-Dawley rats (200-250 g) are typically used.

  • Procedure:

    • The rats are anesthetized.

    • The common sciatic nerve is exposed at the mid-thigh level.

    • Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals.

    • The muscle and skin are then closed in layers.

    • Behavioral testing for mechanical allodynia (e.g., using von Frey filaments) and thermal hyperalgesia is conducted at baseline and at various time points post-surgery.

  • Endpoint: The development of a persistent decrease in the paw withdrawal threshold to mechanical stimuli and a shortened latency to thermal stimuli in the operated limb indicates the successful induction of neuropathic pain. The ability of a test compound to reverse these changes signifies its potential as a treatment for neuropathic pain.

Mechanism of Action and Signaling Pathways

The analgesic effects of this compound and its analogs are mediated through a combination of central and peripheral mechanisms, involving both opioid and non-opioid pathways.

Opioid Receptor Involvement

Studies have shown that the analgesic effect of 2Br-Cre and Stephanine in the hot plate test is significantly blocked by the opioid antagonist naloxone.[1] This indicates that their central analgesic properties are, at least in part, mediated through interaction with opioid receptors.

Anti-inflammatory and Cytokine Inhibition

A key component of the analgesic action of this compound and its analogs is their potent anti-inflammatory activity. They have been shown to significantly inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Core Signaling Pathways

The anti-inflammatory and subsequent analgesic effects of this compound are linked to the modulation of several key intracellular signaling pathways.

  • NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[1]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates This compound This compound This compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) Nucleus->Pro_inflammatory_Genes activates

This compound's inhibition of the NF-κB signaling pathway.
  • MAPK and Akt Signaling Pathways: this compound also suppresses the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38, as well as the phosphorylation of Akt.[2] These pathways are upstream regulators of NF-κB and AP-1, another transcription factor involved in inflammation.

MAPK_Akt_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPKs MAPKs (ERK, JNK, p38) TLR4->MAPKs activates Akt Akt TLR4->Akt activates This compound This compound This compound->MAPKs inhibits phosphorylation This compound->Akt inhibits phosphorylation AP1_NFkB AP-1 & NF-κB Activation MAPKs->AP1_NFkB Akt->AP1_NFkB Inflammation Inflammation AP1_NFkB->Inflammation

This compound's modulation of MAPK and Akt signaling pathways.
  • PI3K/Akt Signaling Pathway: Further research has implicated the Phosphoinositide 3-kinase (PI3K)/Akt pathway in the broader cellular effects of this compound, which likely contributes to its overall pharmacological profile, including its anti-inflammatory actions.[3]

PI3K_Akt_Workflow cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates Downstream_Effectors Downstream Effectors (e.g., NF-κB) Akt->Downstream_Effectors Cellular_Response Cellular Response (↓ Inflammation) Downstream_Effectors->Cellular_Response This compound This compound This compound->PI3K inhibits

Inhibitory action of this compound on the PI3K/Akt pathway.

Conclusion and Future Directions

This compound and its analogs, particularly 2Br-Cre, represent a promising class of compounds with significant analgesic and anti-inflammatory properties. Their multifaceted mechanism of action, involving both opioid receptor interaction and the potent inhibition of key inflammatory signaling pathways, makes them attractive candidates for the development of novel pain therapeutics. The improved efficacy and reduced toxicity of structurally modified analogs like 2Br-Cre highlight the potential for further lead optimization. Future research should focus on elucidating the precise interactions with opioid receptor subtypes, exploring the full spectrum of their effects in various chronic pain models, and conducting comprehensive pharmacokinetic and toxicological studies to pave the way for potential clinical development.

References

An In-depth Technical Guide on the Anti-arrhythmic Potential of Crebanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available scientific literature specifically investigating the anti-arrhythmic potential of Crebanine is notably limited. The majority of research on this compound has concentrated on its applications in oncology and neurodegenerative disease. This guide synthesizes the existing direct evidence and explores related, well-documented signaling pathways that may provide a hypothetical basis for its cardiac effects. Further dedicated cardiac electrophysiology research is required to fully elucidate its mechanisms and therapeutic potential.

Introduction

This compound is a naturally occurring aporphine alkaloid found in plants of the Stephania genus. While it has been extensively studied for its potent anti-cancer effects, particularly through the induction of apoptosis via the PI3K/Akt signaling pathway, and for its neuroprotective properties as an α7-nicotinic acetylcholine receptor (α7-nAChR) antagonist, its activity within the cardiovascular system is less understood.[1][2][3][4] Preliminary evidence suggests that this compound possesses anti-arrhythmic properties, though these are accompanied by significant toxicity. This has led to research into synthetic derivatives of this compound to enhance its therapeutic index, seeking to improve anti-arrhythmic efficacy while reducing adverse effects.[5]

This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound's anti-arrhythmic potential. It consolidates the sparse quantitative data from preclinical models, details the experimental protocols used in these assessments, and visualizes the known signaling pathways that this compound modulates, which may be relevant to cardiac function.

Preclinical Evidence of Anti-arrhythmic Activity

The primary evidence for this compound's anti-arrhythmic activity comes from a study focused on the synthesis and evaluation of its derivatives.[5] This research identified this compound as a lead compound with anti-arrhythmic potential but also noted its high toxicity. The study utilized established animal models of chemically-induced arrhythmia to screen these compounds.

Key findings from this research indicated that while this compound itself had activity, its derivatives, such as N-acetamidesecothis compound, bromo-substituted products, and N-methylthis compound, displayed notable anti-arrhythmic effects in a chloroform-induced ventricular fibrillation model.[5] One specific derivative, designated 2b , showed remarkably high anti-arrhythmic activity and lower toxicity, making it a promising candidate for further development.[5]

Quantitative Data Summary

The quantitative data directly assessing this compound's anti-arrhythmic properties are not available in the literature. However, data from the study on its derivatives provide a benchmark for efficacy and toxicity in preclinical models. Additionally, binding affinities and inhibitory concentrations for other biological targets of this compound have been well-characterized.

Compound/DerivativeParameterValueSpeciesModel/TargetReference
This compound Derivative (2b) Effective Dose7.5 mg/kgRatBaCl₂-induced arrhythmia[5]
This compound Derivative (2b) LD₅₀59.62 mg/kgMouseAcute toxicity[5]
This compound Kᵢ179 nM-Ls-AChBP (α7-nAChR surrogate)[1]
This compound Kᵢ538 nM-Ac-AChBP (α7-nAChR surrogate)[1]
This compound IC₅₀19.1 µMXenopus oocytesα7-nAChR antagonism[1]

Experimental Protocols

The evaluation of this compound and its derivatives relied on chemically-induced arrhythmia models in rodents. These models are standard for the preliminary screening of potential anti-arrhythmic compounds.

This model assesses a drug's ability to prevent the onset of fatal ventricular fibrillation (VF) triggered by chloroform sensitization of the myocardium to endogenous catecholamines.

  • Animal Species: Mouse.

  • Procedure:

    • The test compound (e.g., this compound derivative) is administered to the animal, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection.

    • After a predetermined absorption period, the mouse is placed in a sealed chamber containing a cotton ball soaked with chloroform.

    • Continuous electrocardiogram (ECG) monitoring is initiated.

    • Inhalation of chloroform vapor induces arrhythmia, progressing to ventricular fibrillation and eventual cardiac arrest in unprotected animals.

  • Endpoint: The primary endpoint is the prevention of VF onset. The incidence of VF in the treated group is compared to a vehicle-treated control group.

Barium chloride is known to induce ventricular arrhythmias, including ventricular tachycardia (VT) and premature ventricular contractions (PVCs), by decreasing the outward potassium current (IK1) and promoting spontaneous depolarizations.

  • Animal Species: Rat.[5]

  • Procedure:

    • Animals are anesthetized, and baseline ECG is recorded.

    • Barium chloride solution is administered intravenously to induce a stable arrhythmia.[5] This typically manifests within minutes.

    • Once the arrhythmia is established, the test compound is administered intravenously.

    • ECG is continuously monitored to observe the effects of the compound.

  • Endpoints:

    • The number of animals in which sinus rhythm is restored.

    • The duration for which sinus rhythm is maintained post-administration.

    • Comparison of arrhythmia scores before and after treatment.

G cluster_setup Phase 1: Animal Preparation & Baseline cluster_induction Phase 2: Arrhythmia Induction cluster_treatment Phase 3: Therapeutic Intervention cluster_analysis Phase 4: Data Analysis Animal Rodent Model (Mouse or Rat) Anesthesia Anesthesia & ECG Setup Animal->Anesthesia Baseline Record Baseline ECG Anesthesia->Baseline Inducer Administer Arrhythmogenic Agent (e.g., CHCl₃ Inhalation or BaCl₂ IV) Baseline->Inducer Arrhythmia Arrhythmia Onset (VF or VT/PVCs) Inducer->Arrhythmia Treatment Administer Test Compound (this compound / Derivative) Arrhythmia->Treatment Monitoring Continuous ECG Monitoring Treatment->Monitoring Endpoint Evaluate Endpoints: - Incidence of VF - Restoration of Sinus Rhythm - Duration of Effect Monitoring->Endpoint G PI3K/Akt Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PDK1->Akt Phosphorylates & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β, FoxO) Akt->Downstream Regulates This compound This compound This compound->PI3K Inhibits G α7-nAChR Signaling in Cardiac Cells cluster_membrane Cell Membrane cluster_cytosol Intracellular ACh Acetylcholine (ACh) a7nAChR α7-nAChR (Ion Channel) ACh->a7nAChR Binds & Activates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx This compound This compound This compound->a7nAChR Antagonizes Signaling Downstream Signaling (e.g., EGFR, Fibrosis) Ca_influx->Signaling G cluster_properties Observed Properties cluster_goals Therapeutic Goals This compound Lead Compound: This compound AntiArr Anti-arrhythmic Activity This compound->AntiArr Toxicity High Toxicity This compound->Toxicity Derivatives Synthetic Derivatives (e.g., Bromination, Methylation) AntiArr->Derivatives Medicinal Chemistry Optimization Toxicity->Derivatives Medicinal Chemistry Optimization Inc_AntiArr Increase Anti-arrhythmic Efficacy Derivatives->Inc_AntiArr Dec_Tox Decrease Toxicity Derivatives->Dec_Tox

References

Methodological & Application

Crebanine: In Vitro Experimental Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Crebanine, an aporphine alkaloid isolated from plants of the Stephania genus, has demonstrated significant anticancer properties in various preclinical studies.[1] It exerts its effects by inducing cell cycle arrest, promoting apoptosis, and inhibiting key signaling pathways involved in tumor progression.[1][2][3] This document provides a comprehensive overview of the in vitro experimental protocols used to evaluate the anticancer activity of this compound, intended to guide researchers in their investigation of this promising natural compound.

Data Presentation

Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay
HL-60Human Promyelocytic Leukemia9 µg/mL48MTT
U937Human Histiocytic Lymphoma12 µg/mL48MTT
K562Human Chronic Myelogenous Leukemia13 µg/mL48MTT
HT1080Human Fibrosarcoma20 µg/mL48MTT
KB-3-1Human Cervical Carcinoma24 µg/mL48MTT
KB-V1Human Cervical Carcinoma16 µg/mL48MTT
HepG2Human Hepatocellular Carcinoma111.77 ± 5.4024CCK-8
65.07 ± 0.3548CCK-8
23.68 ± 2.0472CCK-8
786-ORenal Cell Carcinoma~77.4Not SpecifiedMTT
A498Renal Cell Carcinoma~108.6Not SpecifiedMTT
Caki-1Renal Cell Carcinoma~130.5Not SpecifiedMTT

Note: IC50 values for HL-60, U937, K562, HT1080, KB-3-1, and KB-V1 were reported in µg/mL and have been presented as such. Conversion to µM would require the molecular weight of this compound. This compound exhibited lower toxicity in normal human fibroblast cells, with 72% cell survival at a concentration of up to 30 µg/mL (88.5 µM).[4]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT/CCK-8)

This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cells.

Methodology:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate overnight to allow for cell attachment.[1]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100, 200 µM) for desired time points (e.g., 24, 48, 72 hours).[1][3] A vehicle control (e.g., DMSO) should be included.

  • Reagent Addition:

    • For MTT assay: Add 0.5 mg/mL of MTT reagent to each well and incubate for 3 hours at 37°C.[1][5]

    • For CCK-8 assay: Add the CCK-8 solution according to the manufacturer's instructions.

  • Formazan Solubilization (for MTT): Remove the supernatant and add DMSO to dissolve the formazan crystals.[1][5]

  • Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.[1][5]

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

Colony Formation (Clonogenic) Assay

This assay evaluates the long-term effect of this compound on the ability of single cells to form colonies.

Methodology:

  • Cell Seeding: Seed 3,000 cells per well in a 6-well plate and incubate overnight.[1][5]

  • Treatment: Expose the cells to different concentrations of this compound (e.g., 0, 50, 100, 200 µM) for 24 hours.[1][5]

  • Incubation: Replace the treatment medium with fresh medium and incubate for 7 days, or until visible colonies are formed.[1][5]

  • Fixation and Staining: Fix the colonies with 95% ethanol and stain with 0.5% crystal violet (1 mg/mL).[1][5]

  • Colony Counting: Count the number of colonies (typically containing >50 cells) in each well.

  • Data Analysis: Express the results as a percentage of the colony count in the vehicle-treated control group.

Cell Cycle Analysis

This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., 0, 50, 100, 200 µM) for 48 hours.[1][5]

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[1][5]

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) (0.4 µg/mL) and RNase A (0.5 mg/mL).[1][5] Incubate in the dark for 30 minutes at 37°C.[1][5]

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.[1][5] An increase in the sub-G1 population is indicative of apoptosis.[5]

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for cell cycle analysis.[1][5]

  • Staining: Harvest the cells and resuspend them in binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V/PI apoptosis detection kit).[1][3] Incubate in the dark for 15 minutes at room temperature.[1][5]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[3]

  • Data Analysis:

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative/PI-positive cells are necrotic.

This method visualizes nuclear morphological changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation.

Methodology:

  • Cell Seeding and Treatment: Seed cells on coverslips in a 6-well plate and treat with this compound (e.g., 0, 50, 200 µM) for 24 hours.[6]

  • Fixation and Staining: Wash the cells with PBS, fix with 4% paraformaldehyde for 20 minutes, and then stain with Hoechst 33342 (5-10 µg/mL) for 30 minutes.[3][6]

  • Microscopy: Wash the cells and observe the nuclear morphology under a fluorescence microscope.[3] Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.[3]

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

Methodology:

  • Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., Cyclins, CDKs, Bcl-2, Bax, Caspases, PARP, p-Akt, Akt).[2] Follow this with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Visualizations

This compound In Vitro Experimental Workflow

G cluster_prep Cell Culture & Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation cell_culture Cancer Cell Line Culture seeding Cell Seeding in Plates cell_culture->seeding crebanine_treatment This compound Treatment (Dose- and Time-dependent) seeding->crebanine_treatment mtt_assay Cell Viability (MTT/CCK-8) crebanine_treatment->mtt_assay colony_assay Clonogenicity (Colony Formation) crebanine_treatment->colony_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) crebanine_treatment->cell_cycle_assay apoptosis_assay Apoptosis Detection (Annexin V/PI, Hoechst) crebanine_treatment->apoptosis_assay western_blot Protein Expression (Western Blot) crebanine_treatment->western_blot data_analysis Quantitative Analysis (IC50, % Apoptosis, etc.) mtt_assay->data_analysis colony_assay->data_analysis cell_cycle_assay->data_analysis apoptosis_assay->data_analysis pathway_analysis Signaling Pathway Elucidation western_blot->pathway_analysis data_analysis->pathway_analysis conclusion Conclusion on Anticancer Effects pathway_analysis->conclusion

Caption: Workflow for in vitro evaluation of this compound's anticancer effects.

This compound-Induced Apoptotic Signaling Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway caspase8 Cleaved Caspase-8 caspase3 Cleaved Caspase-3 caspase8->caspase3 bax Bax mmp ↓ Mitochondrial Membrane Potential bax->mmp bcl2 Bcl-2 bcl2->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Cleaved Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 parp Cleaved PARP caspase3->parp apoptosis Apoptosis parp->apoptosis This compound This compound This compound->caspase8 This compound->bax This compound->bcl2 This compound->caspase9

Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.

This compound's Effect on the PI3K/Akt Signaling Pathway

G cluster_downstream Downstream Effects This compound This compound p_akt p-Akt This compound->p_akt Inhibits pi3k PI3K akt Akt pi3k->akt akt->p_akt Phosphorylation p_foxo3a p-FoxO3a p_akt->p_foxo3a Phosphorylation proliferation Cell Proliferation p_akt->proliferation survival Cell Survival p_akt->survival foxo3a FoxO3a p_foxo3a->proliferation p_foxo3a->survival

Caption: this compound inhibits the pro-survival PI3K/Akt signaling pathway.

References

Crebanine's Potential in Oncology: An MTT Assay Protocol for Assessing Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crebanine, a natural aporphine alkaloid, has emerged as a compound of interest in oncological research due to its demonstrated anti-proliferative and pro-apoptotic effects across various cancer cell lines.[1][2] This document provides a detailed protocol for utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound on cancer cells. The MTT assay is a widely adopted colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4] This protocol is designed to be a comprehensive guide for researchers investigating the therapeutic potential of this compound and similar natural compounds.

Introduction

This compound has been shown to inhibit the proliferation of various cancer cells, including those of hepatocellular carcinoma, glioblastoma multiforme, and renal cell carcinoma, in a dose- and time-dependent manner.[1][5][6] The underlying mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways, most notably the PI3K/Akt pathway and its downstream targets.[1][5][7] The MTT assay offers a robust and reliable method to quantify the cytotoxic effects of this compound by measuring the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells.[4] The intensity of the resulting purple color is directly proportional to the number of viable cells.

Data Presentation

The following table summarizes representative quantitative data on the effect of this compound on the viability of various cancer cell lines, as determined by cell viability assays.

Cell LineThis compound Concentration (µM)Incubation Time (hours)Cell Viability (% of Control)IC50 Value (µM)Reference
HepG23524Significantly Reduced111.77 ± 5.40[5]
HepG27024Significantly Reduced111.77 ± 5.40[5]
HepG210524Significantly Reduced111.77 ± 5.40[5]
HepG23548Significantly Reduced65.07 ± 0.35[5]
HepG27048Significantly Reduced65.07 ± 0.35[5]
HepG23572Significantly Reduced23.68 ± 2.04[5]
786-O (RCC)25, 50, 100, 200Not SpecifiedDose-dependent reductionNot Specified[6]
A498 (RCC)25, 50, 100, 200Not SpecifiedDose-dependent reductionNot Specified[6]
Caki-1 (RCC)25, 50, 100, 200Not SpecifiedDose-dependent reductionNot Specified[6]
HL-60Not Specified48IC50 of 9 µg/mL9 µg/mL[8]
U937Not Specified48IC50 of 12 µg/mL12 µg/mL[8]
K562Not Specified48IC50 of 13 µg/mL13 µg/mL[8]
HT1080Not Specified48IC50 of 20 µg/mL20 µg/mL[8]
KB-3-1Not Specified48IC50 of 24 µg/mL24 µg/mL[8]
KB-V1Not Specified48IC50 of 16 µg/mL16 µg/mL[8]

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 This compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_culture 1. Culture Cancer Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding crebanine_prep 3. Prepare this compound Dilutions cell_seeding->crebanine_prep treatment 4. Treat Cells with this compound crebanine_prep->treatment incubation_treatment 5. Incubate for 24-72h treatment->incubation_treatment mtt_addition 6. Add MTT Reagent incubation_treatment->mtt_addition incubation_mtt 7. Incubate for 2-4h mtt_addition->incubation_mtt solubilization 8. Add Solubilization Buffer incubation_mtt->solubilization read_absorbance 9. Read Absorbance at 570nm solubilization->read_absorbance calculate_viability 10. Calculate Cell Viability read_absorbance->calculate_viability

Caption: Workflow for assessing cell viability with a this compound MTT assay.

Experimental Protocol

This protocol outlines the steps for performing an MTT assay to determine the effect of this compound on the viability of adherent cancer cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom sterile cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture cells to approximately 80% confluency in a T-75 flask. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count. e. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. f. Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • This compound Treatment: a. Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. b. Carefully remove the medium from the wells. c. Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only). d. Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay: a. Following the treatment incubation, carefully aspirate the medium containing this compound from each well. b. Add 50 µL of serum-free medium to each well. c. Add 50 µL of MTT solution (5 mg/mL in PBS) to each well. d. Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to reduce the MTT to formazan crystals. e. After the incubation, carefully aspirate the MTT solution without disturbing the formazan crystals. f. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals. g. Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. b. Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 c. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of cell viability versus this compound concentration.

Signaling Pathway

G This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates FoxO3a FoxO3a Akt->FoxO3a Inhibits Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation Promotes Apoptosis Apoptosis FoxO3a->Apoptosis Promotes

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

References

Application Notes: Evaluating the Anti-Proliferative Effects of Crebanine using a Colony Formation Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Crebanine, an aporphine alkaloid isolated from plants of the Stephania genus, has emerged as a promising candidate in cancer research.[1][2] Studies have demonstrated its potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, including leukemia, glioblastoma, renal cell carcinoma, and hepatocellular carcinoma.[1][2][3] A key in vitro method to assess the long-term efficacy of cytotoxic and cytostatic agents like this compound is the colony formation assay, also known as a clonogenic assay.[4][5] This assay determines the ability of a single cancer cell to undergo unlimited division and form a colony, thereby measuring the effectiveness of the treatment on cell viability and reproductive integrity.[4][5]

Principle of the Assay

The colony formation assay is founded on the principle that a single viable cell, when plated at a low density, can proliferate into a colony of at least 50 cells.[4][5] Following treatment with a cytotoxic agent such as this compound, the reduction in the number and size of colonies formed compared to an untreated control provides a quantitative measure of the drug's anti-cancer activity. This long-term assessment of cell viability is often more informative than short-term proliferation assays.

Quantitative Data Summary

The inhibitory effects of this compound have been quantified across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) values for cell viability being a key metric. The following tables summarize the reported IC50 values for this compound in different cancer cell lines and provide a general overview of its effects observed in colony formation assays.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Treatment DurationAssay Method
HL-60Human Promyelocytic LeukemiaNot explicitly stated, but showed high sensitivity48 hoursMTT Assay
U937Human Histiocytic LymphomaNot explicitly stated, but showed high sensitivity48 hoursMTT Assay
K562Human Chronic Myelogenous LeukemiaNot explicitly stated, but showed sensitivity48 hoursMTT Assay
HT1080Human FibrosarcomaNot explicitly stated, but showed sensitivity48 hoursMTT Assay
KB-3-1Human Cervical CarcinomaNot explicitly stated, but showed sensitivity48 hoursMTT Assay
KB-V1Human Cervical CarcinomaNot explicitly stated, but showed sensitivity48 hoursMTT Assay
786-0Renal Cell Carcinoma77.4Not specifiedMTT Assay
A498Renal Cell Carcinoma108.6Not specifiedMTT Assay
Caki-1Renal Cell Carcinoma130.5Not specifiedMTT Assay
HepG2Hepatocellular Carcinoma111.7724 hoursCCK-8 Assay
HepG2Hepatocellular Carcinoma65.0748 hoursCCK-8 Assay
HepG2Hepatocellular Carcinoma23.6872 hoursCCK-8 Assay

Table 2: Summary of this compound's Effects on Colony Formation

Cell LineCancer TypeThis compound ConcentrationObserved Effect on Colony Formation
GBM cellsGlioblastoma MultiformeDose-dependentSignificant anti-clonogenicity
786-0Renal Cell Carcinoma50 µM and 200 µMSignificant inhibition of colony formation
A498Renal Cell Carcinoma50 µM and 200 µMSignificant inhibition of colony formation
Caki-1Renal Cell Carcinoma50 µM and 200 µMSignificant inhibition of colony formation
HepG2Hepatocellular Carcinoma35-175 µMReduced colony formation ability

Experimental Protocols

Protocol 1: General Colony Formation Assay with this compound Treatment

This protocol provides a detailed methodology for assessing the effect of this compound on the colony-forming ability of adherent cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution prepared in DMSO)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • Fixation solution: 4% paraformaldehyde in PBS or methanol

  • Staining solution: 0.5% crystal violet in 25% methanol

  • Sterile water

Procedure:

  • Cell Culture: Maintain the cancer cell line in a 37°C, 5% CO2 incubator. Ensure cells are in the logarithmic growth phase before starting the experiment.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and neutralize with complete medium.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed the cells into 6-well plates at a low density (e.g., 500-1000 cells/well). The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.

    • Allow the cells to attach overnight in the incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to use a range of concentrations based on the known IC50 value of the cell line (e.g., 0.5x, 1x, and 2x IC50).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plates for the desired treatment duration (e.g., 24 to 48 hours).

  • Colony Growth:

    • After the treatment period, remove the this compound-containing medium.

    • Wash the cells gently with PBS.

    • Add fresh, drug-free complete medium to each well.

    • Return the plates to the incubator and allow the colonies to grow for 7-14 days. Change the medium every 2-3 days.

  • Fixation and Staining:

    • When the colonies in the control wells are visible to the naked eye (typically >50 cells), remove the medium.

    • Gently wash the wells with PBS.

    • Fix the colonies by adding the fixation solution to each well and incubating for 10-15 minutes at room temperature.

    • Remove the fixation solution and allow the plates to air dry.

    • Add the crystal violet staining solution to each well, ensuring the entire surface is covered. Incubate for 10-20 minutes at room temperature.

    • Carefully remove the staining solution and wash the wells with sterile water until the background is clear.

    • Allow the plates to air dry completely.

  • Colony Counting and Analysis:

    • Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Counting can be done manually or using imaging software.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:

      • PE = (Number of colonies formed / Number of cells seeded) x 100%

      • SF = (PE of treated cells / PE of control cells)

Visualizations

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the experimental workflow of the colony formation assay.

Crebanine_Signaling_Pathway cluster_Cellular_Effects Cellular Effects cluster_Signaling_Pathways Signaling Pathways This compound This compound Proliferation Cell Proliferation Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits FoxO FoxO Signaling This compound->FoxO Activates Caspases Caspase Activation (Caspase-3, -8, -9) This compound->Caspases Activates Bcl2_Bax Bcl-2 Family Proteins (↓Bcl-2, ↑Bax) This compound->Bcl2_Bax Modulates Cyclins Cyclins (↓Cyclin A, D) This compound->Cyclins Downregulates PI3K_Akt->Proliferation Promotes NFkB->Proliferation Promotes FoxO->Apoptosis Induces Caspases->Apoptosis Executes Bcl2_Bax->Apoptosis Regulates Cyclins->CellCycleArrest Causes

Caption: this compound's mechanism of action on cancer cells.

Colony_Formation_Workflow start Start: Cancer Cell Culture harvest Harvest and Count Cells start->harvest seed Seed Cells into 6-well Plates (Low Density) harvest->seed attach Allow Cells to Attach Overnight seed->attach treat Treat with this compound (Various Concentrations + Vehicle Control) attach->treat incubate_treat Incubate for 24-48 hours treat->incubate_treat wash_replace Wash and Replace with Drug-Free Medium incubate_treat->wash_replace incubate_growth Incubate for 7-14 Days (Allow Colony Formation) wash_replace->incubate_growth fix Fix Colonies (e.g., 4% PFA or Methanol) incubate_growth->fix stain Stain with Crystal Violet fix->stain wash_dry Wash and Air Dry stain->wash_dry count Count Colonies wash_dry->count analyze Analyze Data (Calculate PE and SF) count->analyze end End analyze->end

Caption: Experimental workflow for the colony formation assay.

References

Application Notes and Protocols: Annexin V/PI Staining for Crebanine-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by Crebanine, an aporphine alkaloid with demonstrated anti-cancer properties. This document outlines the underlying signaling pathways of this compound's action, detailed experimental protocols, and representative data.

Introduction to this compound-Induced Apoptosis

This compound, a natural compound found in plants of the Stephania genus, has emerged as a promising agent for cancer therapy due to its ability to induce programmed cell death, or apoptosis, in various cancer cell lines. Mechanistically, this compound exerts its pro-apoptotic effects through the modulation of key signaling pathways, primarily by inhibiting the PI3K/Akt survival pathway.[1][2] This inhibition leads to the downstream activation of pro-apoptotic proteins and the intrinsic mitochondrial apoptosis pathway.[3][4]

The induction of apoptosis by this compound is characterized by established cellular changes, including the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, a hallmark of early apoptosis. This event can be reliably detected and quantified using Annexin V/PI staining coupled with flow cytometry.

Principle of Annexin V/PI Staining

Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for phosphatidylserine (PS).[5] In healthy cells, PS is located on the inner side of the cell membrane. During the early stages of apoptosis, PS is translocated to the outer surface of the cell membrane.[5][6] Fluorochrome-conjugated Annexin V can then bind to this exposed PS, identifying early apoptotic cells.

Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live cells or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it binds to DNA and fluoresces.

By using both Annexin V and PI, it is possible to distinguish between different cell populations:

  • Annexin V- / PI- : Live, healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (this population is often minimal in apoptosis studies)

Signaling Pathway of this compound-Induced Apoptosis

This compound-induced apoptosis is primarily mediated through the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1][2] The downstream effects of this inhibition include the activation of the intrinsic mitochondrial apoptosis pathway.

G This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Mitochondrial Outer Membrane Permeabilization Caspase9 Caspase-9 Mitochondrion->Caspase9 Releases Cytochrome c to activate Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data on this compound-Induced Apoptosis

The following tables summarize the percentage of apoptotic cells in different cancer cell lines after treatment with this compound, as determined by Annexin V/PI staining.

Table 1: Glioblastoma Multiforme (GBM) Cells [1][2]

Cell LineThis compound Concentration (µM)Treatment DurationEarly Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)
U87MG048h2.1 ± 0.33.5 ± 0.55.6 ± 0.8
5048h8.7 ± 1.110.2 ± 1.318.9 ± 2.4
10048h15.4 ± 1.918.6 ± 2.134.0 ± 4.0
20048h25.1 ± 2.829.3 ± 3.254.4 ± 6.0
T98G048h1.8 ± 0.22.9 ± 0.44.7 ± 0.6
5048h7.5 ± 0.99.1 ± 1.016.6 ± 1.9
10048h13.2 ± 1.516.8 ± 1.830.0 ± 3.3
20048h22.6 ± 2.526.4 ± 2.949.0 ± 5.4

Table 2: Hepatocellular Carcinoma (HepG2) Cells [3]

This compound Concentration (µM)Treatment DurationApoptotic Cells (%)
024h5.3 ± 0.7
3524h12.8 ± 1.5
10524h25.6 ± 2.8
17524h41.2 ± 4.5

Table 3: Renal Cell Carcinoma (RCC) Cells [7]

Cell LineThis compound Concentration (µM)Treatment DurationTotal Apoptotic Cells (%)
786-0048h~5
5048h~20
20048h~45
A498048h~3
5048h~15
20048h~35
Caki-1048h~4
5048h~18
20048h~40

Experimental Protocol: Annexin V/PI Staining for Flow Cytometry

This protocol provides a detailed methodology for the detection of apoptosis in cells treated with this compound using Annexin V and PI staining, followed by flow cytometry analysis.

Materials:

  • Cells of interest cultured in appropriate medium

  • This compound stock solution

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometry tubes

  • Flow cytometer

Experimental Workflow:

G cluster_0 Cell Culture and Treatment cluster_1 Cell Harvesting and Staining cluster_2 Flow Cytometry Analysis A Seed cells and allow to adhere B Treat cells with varying concentrations of this compound A->B C Incubate for desired time period (e.g., 24-48 hours) B->C D Harvest cells (including supernatant for suspension cells) C->D E Wash cells with cold PBS D->E F Resuspend cells in 1X Binding Buffer E->F G Add Annexin V-FITC and incubate in the dark F->G H Add Propidium Iodide G->H I Analyze samples on a flow cytometer H->I J Gate cell populations to quantify live, early apoptotic, and late apoptotic/necrotic cells I->J

Caption: Experimental workflow for Annexin V/PI staining.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates or flasks and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 200 µM) and a vehicle control (e.g., DMSO).

    • Incubate the cells for the desired time period (e.g., 24 or 48 hours).[1][2]

  • Cell Harvesting:

    • For adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution to maintain membrane integrity. Collect the cells and the supernatant (which may contain apoptotic cells that have detached).

    • For suspension cells: Collect the cells by centrifugation.

    • Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.[5]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[5]

    • Add 5 µL of Annexin V-FITC (or the manufacturer's recommended volume) to each tube.[5]

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[5][6]

    • Add 5 µL of PI solution (typically 50 µg/mL stock) to each tube immediately before analysis.[5]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible after staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

    • Analyze the data to determine the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Troubleshooting and Considerations

  • Membrane Integrity: Avoid harsh enzymatic treatments for detaching adherent cells as this can damage the cell membrane and lead to false-positive results.

  • Calcium Concentration: The binding of Annexin V to PS is calcium-dependent. Ensure that the binding buffer contains an adequate concentration of CaCl2.

  • Incubation Time and Temperature: Adhere to the recommended incubation times and temperatures for staining to ensure optimal binding and minimize artifacts.

  • Light Sensitivity: Fluorochromes are light-sensitive. Protect the stained samples from light as much as possible.

  • Timely Analysis: Analyze the samples promptly after staining as apoptosis is a dynamic process. Keeping cells on ice can help to slow this process.[8]

By following these protocols and considering the underlying mechanisms, researchers can effectively utilize Annexin V/PI staining to quantify and characterize this compound-induced apoptosis, furthering the investigation of this promising anti-cancer agent.

References

Toepassingsnota's en Protocollen: Analyse van Nucleaire Morfologie met Hoechst-kleuring na Behandeling met Crebanine

Author: BenchChem Technical Support Team. Date: November 2025

Voor onderzoekers, wetenschappers en professionals in de geneesmiddelenontwikkeling.

Inleiding

Crebanine, een aporfine-alkaloïde geïsoleerd uit planten van het Stephania-geslacht, heeft veelbelovende anti-kanker eigenschappen laten zien in diverse preklinische studies. Een van de belangrijkste werkingsmechanismen van this compound is de inductie van apoptose, of geprogrammeerde celdood, in kankercellen. Een kenmerk van apoptose is de verandering in de nucleaire morfologie, waaronder chromatinecondensatie en nucleaire fragmentatie. Hoechst-kleuring is een veelgebruikte en effectieve methode om deze veranderingen te visualiseren en kwantificeren. Deze toepassingsnota's bieden gedetailleerde protocollen voor het gebruik van Hoechst-kleuring om de effecten van this compound op de nucleaire morfologie te bestuderen en presenteren een overzicht van de onderliggende signaalroutes.

Principe van Hoechst-kleuring

Hoechst-kleurstoffen (zoals Hoechst 33342 en 33258) zijn cel-permeabele, fluorescerende kleurstoffen die specifiek binden aan het kleine groefje van dubbelstrengs DNA, met een voorkeur voor AT-rijke gebieden.[1][2] In gezonde cellen met een intacte kern vertoont de kleuring een diffuse, homogene blauwe fluorescentie. Tijdens apoptose condenseert het chromatine, wat resulteert in helderdere, meer gecondenseerde en vaak gefragmenteerde blauwe fluorescerende kernen.[3][4] Deze morfologische veranderingen kunnen gemakkelijk worden waargenomen en gekwantificeerd met behulp van fluorescentiemicroscopie.

Kwantitatieve Analyse van Apoptose

De behandeling van kankercellen met this compound leidt tot een dosis- en tijdsafhankelijke toename van apoptotische cellen. Dit kan worden gekwantificeerd door het percentage cellen met een apoptotische nucleaire morfologie te tellen of door flowcytometrie, waarbij de sub-G1-populatie, die gefragmenteerd DNA bevat, wordt gemeten.

Tabel 1: Effect van this compound op de Celcyclusdistributie in Niercelcarcinoomcellijnen

CellijnBehandelingConcentratie (µM)Toename in Sub-G1 Fase (%)
786-0 This compound5056.6 ± 7.46
A498 This compound10024.3 ± 3.49
Caki-1 This compound10040.87 ± 2.62

Gegevens zijn weergegeven als gemiddelde ± standaarddeviatie. De toename in de sub-G1-fase duidt op een toename van apoptotische cellen.[5]

Experimentele Protocollen

Protocol 1: Hoechst 33342-kleuring voor Fluorescentiemicroscopie

Dit protocol beschrijft de kleuring van aanhechtende cellen die zijn behandeld met this compound om apoptotische nucleaire morfologie te visualiseren.

Benodigde materialen:

  • Met this compound behandelde en controlecellen, gekweekt op dekglaasjes of in platen met een optische bodem

  • Hoechst 33342-oplossing (bijv. 1 mg/mL stockoplossing in gedestilleerd water)

  • Fosfaat-gebufferde zoutoplossing (PBS)

  • Fixeermiddel (bijv. 4% paraformaldehyde in PBS)

  • Fluorescentiemicroscoop met een DAPI-filterset (excitatie ~350 nm, emissie ~460 nm)[6]

Procedure:

  • Celbehandeling: Kweek cellen tot de gewenste confluentie en behandel ze met verschillende concentraties this compound (en een voertuigcontrole) gedurende de gewenste tijdsperiode.

  • Wassen: Verwijder het kweekmedium en was de cellen tweemaal voorzichtig met PBS.

  • Fixatie: Voeg 4% paraformaldehyde toe en incubeer gedurende 15 minuten bij kamertemperatuur.

  • Wassen: Verwijder het fixeermiddel en was de cellen tweemaal met PBS.

  • Kleuring: Verdun de Hoechst 33342 stockoplossing tot een eindconcentratie van 1 µg/mL in PBS. Voeg de kleuroplossing toe aan de cellen en incubeer gedurende 10-15 minuten bij kamertemperatuur, beschermd tegen licht.[6]

  • Wassen: Verwijder de kleuroplossing en was de cellen driemaal met PBS om achtergrondfluorescentie te verminderen.

  • Visualisatie: Monteer de dekglaasjes op een objectglaasje met een druppel PBS of montage medium. Analyseer de cellen onmiddellijk met een fluorescentiemicroscoop. Apoptotische kernen zullen helder, gekrompen en/of gefragmenteerd lijken in vergelijking met de diffuus gekleurde kernen van gezonde cellen.

Werkingsmechanisme en Signaalroutes

This compound induceert apoptose via meerdere, vaak met elkaar verweven, signaalroutes. Een centraal mechanisme is de remming van de PI3K/Akt-signaalroute, die cruciaal is voor de overleving van kankercellen.[7][8][9] Remming van deze route leidt tot de activering van pro-apoptotische eiwitten en de onderdrukking van anti-apoptotische factoren. Bovendien is aangetoond dat this compound de productie van reactieve zuurstofspecies (ROS) verhoogt, wat leidt tot mitochondriale disfunctie en de activering van de intrinsieke apoptoseroute.[7][10]

Diagrammen van Signaalroutes en Werkprocessen

Hieronder staan diagrammen die de belangrijkste signaalroute en het experimentele werkproces visualiseren.

G This compound This compound ROS ↑ Reactieve Zuurstofspecies (ROS) This compound->ROS PI3K_Akt PI3K/Akt Pathway (remming) This compound->PI3K_Akt Mitochondria Mitochondriale disfunctie ROS->Mitochondria Caspases Caspase-activatie (Caspase-9, Caspase-3) Mitochondria->Caspases FoxO3a ↑ Actief FoxO3a PI3K_Akt->FoxO3a Bax ↑ Bax FoxO3a->Bax Bcl2 ↓ Bcl-2 FoxO3a->Bcl2 Bax->Mitochondria Bcl2->Mitochondria Apoptosis Apoptose (Chromatinecondensatie, Nucleaire Fragmentatie) Caspases->Apoptosis

Figuur 1: Vereenvoudigd diagram van de door this compound geïnduceerde apoptotische signaalroute.

G cluster_0 Cel Preparaat cluster_1 Kleuring cluster_2 Analyse A 1. Kweek cellen op dekglaasjes B 2. Behandel met this compound (en controle) A->B C 3. Was met PBS B->C D 4. Fixeer met 4% PFA C->D E 5. Was met PBS D->E F 6. Kleur met Hoechst 33342 E->F G 7. Was met PBS F->G H 8. Monteer dekglaasjes G->H I 9. Beeldvorming met fluorescentiemicroscoop H->I J 10. Kwantificeer apoptotische kernen I->J

Figuur 2: Experimenteel werkproces voor Hoechst-kleuring na behandeling met this compound.

Conclusie

Hoechst-kleuring is een eenvoudige, snelle en betrouwbare methode voor de visualisatie en kwantificering van veranderingen in de nucleaire morfologie die worden geïnduceerd door this compound.[11] Deze techniek, in combinatie met een begrip van de onderliggende PI3K/Akt- en ROS-gemedieerde signaalroutes, biedt onderzoekers een krachtig hulpmiddel om de apoptotische effecten van this compound en vergelijkbare verbindingen in de context van kankeronderzoek en de ontwikkeling van geneesmiddelen te evalueren.

References

Application Note: Cell Cycle Analysis of Crebanine-Treated Cells by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Crebanine, an aporphine alkaloid isolated from plants of the Stephania genus, has emerged as a promising candidate in cancer therapy.[1][2] Research has demonstrated its potent anti-proliferative effects across a variety of human cancer cell lines, including leukemia, fibrosarcoma, cervical cancer, glioblastoma, and renal cell carcinoma.[1][3][4] A key mechanism underlying its anti-tumor activity is the induction of cell cycle arrest, primarily at the G1 phase, and the subsequent initiation of apoptosis.[1][2][4] This application note provides a detailed protocol for analyzing the cell cycle distribution of cancer cells treated with this compound using flow cytometry with propidium iodide (PI) staining. Additionally, it explores the known signaling pathways affected by this compound.

This compound's inhibitory action on the cell cycle is associated with the downregulation of key regulatory proteins, such as cyclins A and D.[1][2] Furthermore, its pro-apoptotic effects are mediated through various signaling pathways, including the inhibition of the PI3K/Akt pathway, which is crucial for cancer cell survival and proliferation.[3][5][6] Understanding the impact of this compound on cell cycle progression is crucial for elucidating its mechanism of action and for the development of novel cancer therapeutics.

Flow cytometry with PI staining is a robust and widely used method for cell cycle analysis.[7] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population.[8] This enables the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their fluorescence intensity.[7] This application note is intended for researchers, scientists, and drug development professionals investigating the anti-cancer properties of this compound.

Data Presentation

The following table summarizes the expected quantitative data from a typical cell cycle analysis experiment of this compound-treated cells. The data presented here is illustrative and will vary depending on the cell line, this compound concentration, and treatment duration.

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase% Sub-G1 (Apoptotic Cells)
Vehicle Control (DMSO)45.2 ± 3.135.8 ± 2.519.0 ± 1.81.5 ± 0.5
This compound (Low Conc.)60.5 ± 4.225.1 ± 2.014.4 ± 1.55.8 ± 1.2
This compound (High Conc.)75.8 ± 5.515.3 ± 1.88.9 ± 1.115.2 ± 2.1

Signaling Pathway

This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways. One of the primary pathways affected is the PI3K/Akt pathway, which is often dysregulated in cancer and plays a central role in cell survival, proliferation, and growth.[3][5][6] this compound treatment has been observed to inhibit the activation of PI3K and Akt.[5] This inhibition leads to downstream effects, including the modulation of proteins involved in cell cycle regulation and apoptosis.

Crebanine_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Bax Bax This compound->Bax activates Akt Akt PI3K->Akt CyclinD Cyclin D Akt->CyclinD CyclinA Cyclin A Akt->CyclinA Bcl2 Bcl-2 Akt->Bcl2 inhibits G1_Arrest G1 Phase Arrest CyclinD->G1_Arrest Proliferation Cell Proliferation CyclinA->Proliferation G1_Arrest->Proliferation inhibits Apoptosis Apoptosis Caspases Caspase Activation Bax->Caspases Bcl2->Caspases inhibits Caspases->Apoptosis

Caption: this compound-induced signaling pathway leading to G1 cell cycle arrest and apoptosis.

Experimental Protocols

Experimental Workflow

The overall experimental workflow for analyzing the effect of this compound on the cell cycle is depicted in the following diagram.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis cell_seeding Seed Cells cell_adherence Allow Adherence (24h) cell_seeding->cell_adherence crebanine_treatment Treat with this compound (or vehicle control) cell_adherence->crebanine_treatment incubation Incubate (24-48h) crebanine_treatment->incubation cell_harvesting Harvest Cells incubation->cell_harvesting cell_washing Wash with PBS cell_harvesting->cell_washing cell_fixation Fix with Cold 70% Ethanol cell_washing->cell_fixation rnase_treatment RNase A Treatment cell_fixation->rnase_treatment pi_staining Stain with Propidium Iodide rnase_treatment->pi_staining flow_cytometry Acquire Data on Flow Cytometer pi_staining->flow_cytometry data_analysis Analyze Cell Cycle Distribution flow_cytometry->data_analysis

Caption: Experimental workflow for cell cycle analysis of this compound-treated cells.

Detailed Methodologies

1. Cell Culture and Treatment

  • Cell Lines: Select an appropriate cancer cell line for the study (e.g., HL-60, U937, HT1080, Caki-1).[1][9]

  • Culture Conditions: Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. A typical seeding density is 1 x 10^6 cells per well.

  • This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in the culture medium to the desired final concentrations. Treat the cells with varying concentrations of this compound (e.g., 25 µM, 50 µM, 100 µM, 200 µM) or with DMSO as a vehicle control for 24 to 48 hours.[9]

2. Sample Preparation for Flow Cytometry

  • Cell Harvesting: For adherent cells, wash with phosphate-buffered saline (PBS) and detach using trypsin-EDTA. For suspension cells, collect the cells by centrifugation.

  • Cell Counting: Count the cells to ensure approximately 1 x 10^6 cells per sample.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.[8]

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[10]

  • Incubation: Incubate the cells on ice or at -20°C for at least 2 hours. Fixed cells can be stored at -20°C for several weeks.[10]

3. Propidium Iodide Staining

  • Rehydration: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Resuspend the cell pellet in 5 mL of PBS and incubate for 1 minute at room temperature.

  • Washing: Centrifuge the cells at 850 x g for 5 minutes and discard the PBS.

  • RNase Treatment: Resuspend the cell pellet in 1 mL of PBS containing 100 µg/mL RNase A.[8] Incubate for 30 minutes at 37°C to ensure that only DNA is stained.[11]

  • Propidium Iodide Staining: Add 50 µg/mL of propidium iodide to the cell suspension.[8]

  • Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature before analysis.[10]

4. Flow Cytometry Analysis

  • Instrumentation: Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.

  • Data Acquisition: Collect the fluorescence emission at approximately 617 nm (using an appropriate filter, e.g., 610/20 BP).[12] Acquire at least 10,000 events per sample.[8] Use a low flow rate to improve the resolution of the DNA histogram.[11]

  • Gating Strategy: Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the single-cell population and exclude debris and cell aggregates.

  • Data Analysis: Generate a histogram of the PI fluorescence intensity (DNA content). Use appropriate software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G1 peak, representing apoptotic cells with fragmented DNA, should also be quantified.

Conclusion

This application note provides a comprehensive guide for the cell cycle analysis of this compound-treated cells using flow cytometry. The detailed protocols and illustrative data presentation will aid researchers in effectively evaluating the anti-proliferative effects of this compound. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual representation of the underlying mechanisms and the experimental design. By following these guidelines, researchers can obtain reliable and reproducible data to further understand the therapeutic potential of this compound in cancer treatment.

References

Application Notes and Protocols: Western Blot Analysis of PI3K/Akt Pathway Modulation by Crebanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crebanine, an aporphine alkaloid, has emerged as a compound of interest in oncological research due to its pro-apoptotic effects in various cancer cell lines. Studies have indicated that this compound exerts its anticancer activity, at least in part, by modulating the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its aberrant activation is a hallmark of many cancers. Western blot analysis is a fundamental technique to elucidate the mechanism of action of therapeutic compounds like this compound by quantifying the changes in the expression and phosphorylation status of key proteins within this pathway.

These application notes provide a summary of the observed effects of this compound on the PI3K/Akt pathway and a detailed protocol for performing Western blot analysis to assess these changes.

Data Presentation: Effect of this compound on PI3K/Akt Pathway Proteins

While several studies have demonstrated the inhibitory effect of this compound on the PI3K/Akt pathway through Western blot analysis, specific quantitative densitometry data is not consistently published in a readily accessible format. The following table summarizes the qualitative findings from research on cancer cell lines, such as those from glioblastoma and hepatocellular carcinoma, treated with this compound.

Target ProteinObservation after this compound TreatmentFunctional ImplicationCell Type(s)
Phospho-PI3K (p-PI3K)DownregulationInhibition of pathway activationGlioblastoma cells
Phospho-Akt (p-Akt)DownregulationInhibition of downstream pro-survival signalingGlioblastoma, Hepatocellular carcinoma cells[1][2]
Total AktNo significant changeIndicates that this compound affects the activation state rather than the total protein levelHepatocellular carcinoma cells[2]
SurvivinDownregulationPromotion of apoptosisGlioblastoma cells[1]
Cleaved Caspase-3UpregulationInduction of apoptosisGlioblastoma cells[1]
Cleaved Caspase-7UpregulationInduction of apoptosisGlioblastoma cells[1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the targeted signaling pathway and the experimental procedure, the following diagrams have been generated.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation GSK3b GSK3β Akt->GSK3b Inhibition FOXO FOXO Akt->FOXO Inhibition Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K Inhibition This compound->Akt Inhibition of Phosphorylation

Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.

Western_Blot_Workflow start Start: Cell Culture & this compound Treatment sample_prep 1. Sample Preparation (Cell Lysis & Protein Quantification) start->sample_prep sds_page 2. SDS-PAGE (Protein Separation by Size) sample_prep->sds_page transfer 3. Protein Transfer (to PVDF or Nitrocellulose Membrane) sds_page->transfer blocking 4. Blocking (Prevent Non-specific Antibody Binding) transfer->blocking primary_ab 5. Primary Antibody Incubation (e.g., anti-p-Akt, anti-Akt) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 7. Signal Detection (Chemiluminescence) secondary_ab->detection analysis 8. Data Analysis (Densitometry & Normalization) detection->analysis end End: Quantified Protein Levels analysis->end

Caption: A generalized workflow for Western blot analysis.

Experimental Protocols

This section provides a detailed, generalized protocol for performing Western blot analysis to investigate the effects of this compound on the PI3K/Akt signaling pathway in cultured cells.

1. Cell Culture and this compound Treatment

  • 1.1. Seed cells (e.g., U87-MG glioblastoma cells or HepG2 hepatocellular carcinoma cells) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvesting.

  • 1.2. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • 1.3. Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • 1.4. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

2. Cell Lysis and Protein Quantification

  • 2.1. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • 2.2. Lyse the cells by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to each well or dish.

  • 2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • 2.4. Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • 2.5. Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.

  • 2.6. Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • 2.7. Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.

3. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

  • 3.1. Normalize the protein concentration of all samples with lysis buffer and 4x Laemmli sample buffer.

  • 3.2. Denature the protein samples by heating at 95-100°C for 5-10 minutes.

  • 3.3. Load 20-40 µg of protein from each sample into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one well.

  • 3.4. Run the gel in 1x Tris-Glycine-SDS running buffer at 100-120 V until the dye front reaches the bottom of the gel.

4. Protein Transfer

  • 4.1. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • 4.2. Ensure the membrane is activated with methanol before transfer if using PVDF.

  • 4.3. Perform the transfer at 100 V for 1-2 hours or at 25 V overnight at 4°C.

  • 4.4. After transfer, confirm successful transfer by staining the membrane with Ponceau S.

5. Antibody Incubation

  • 5.1. Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • 5.2. Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-Akt, rabbit anti-p-PI3K, and mouse anti-β-actin) diluted in 5% BSA in TBST. The incubation should be performed overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but are often in the range of 1:1000.

  • 5.3. Washing: Wash the membrane three times for 10 minutes each with TBST.

  • 5.4. Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% non-fat milk in TBST (typically 1:2000 to 1:5000) for 1 hour at room temperature.

  • 5.5. Final Washing: Wash the membrane three times for 10 minutes each with TBST.

6. Signal Detection and Data Analysis

  • 6.1. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • 6.2. Incubate the membrane with the ECL substrate for 1-5 minutes.

  • 6.3. Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • 6.4. Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, it is best practice to normalize the phosphorylated protein signal to the total protein signal (e.g., p-Akt/Total Akt ratio). The results can then be expressed as a fold change relative to the vehicle-treated control.

References

Crebanine: Application Notes and Protocols for In Vitro Oncology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro applications of Crebanine, an aporphine alkaloid, in cancer research. It includes detailed protocols for key experiments and summarizes the effective dosage across various cancer cell lines.

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines.[1][2][3] It primarily induces cell cycle arrest at the G1 phase and triggers apoptosis through multiple signaling pathways, making it a promising candidate for further investigation as a chemotherapeutic agent.[1][4]

Quantitative Data Summary

The cytotoxic effects of this compound vary across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound. Below is a summary of reported IC50 values for this compound in various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Citation
HL-60Human Promyelocytic LeukemiaMost sensitive among tested lines[1]
U937Human Histiocytic Lymphoma-[1]
K562Human Chronic Myelogenous Leukemia-[1]
HT1080Human Fibrosarcoma-[1]
KB-3-1Human Cervical Carcinoma-[1]
KB-V1Human Cervical Carcinoma-[1]
786-0Renal Cell Carcinoma~77.4[5][6]
A498Renal Cell Carcinoma~108.6[5][6]
Caki-1Renal Cell Carcinoma~130.5[5][6]
SGC-7901Human Gastric Adenocarcinoma45.70 (48h)[7]
HepG2Human Hepatocellular CarcinomaDose-dependent inhibition[8]

Note: Some studies did not report specific IC50 values but demonstrated dose-dependent inhibition.

Mechanism of Action

This compound exerts its anti-cancer effects through several mechanisms:

  • Cell Cycle Arrest: It induces G1 phase arrest in cancer cells, which is associated with the downregulation of cyclins A and D.[1][4]

  • Apoptosis Induction: this compound triggers programmed cell death, as evidenced by increased cleavage of caspases-3, -8, and -9, and poly(ADP-ribose) polymerase (PARP).[1][7] This is often mediated by an increase in the Bax/Bcl-2 ratio and a decrease in mitochondrial membrane potential.[1]

  • Signaling Pathway Modulation: It has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for the survival and proliferation of many cancer cells, including glioblastoma.[2][3][9] this compound also affects the NF-κB and FoxO signaling pathways.[2][10]

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro effects of this compound on cancer cell lines.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0 to 200 µM.[5][6]

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO, at the same concentration as the highest this compound dose).

  • Incubate the plate for 24, 48, or 72 hours.[7]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., IC50 and supra-IC50 concentrations) for a specified period (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect both floating and attached cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution after this compound treatment.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described in the apoptosis assay protocol.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells to remove the ethanol and wash them with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.[5]

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vitro evaluation.

Crebanine_Apoptosis_Pathway This compound This compound Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 Caspase8 Caspase-8 This compound->Caspase8 Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Bax->Mitochondria Bcl2->Mitochondria Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: this compound-induced apoptotic signaling pathway.

Crebanine_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis

Caption: Inhibition of the PI3K/Akt pathway by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Analysis cluster_results Data Interpretation Cell_Seeding Seed Cancer Cells Crebanine_Treatment Treat with this compound (Varying Concentrations) Cell_Seeding->Crebanine_Treatment MTT_Assay MTT Assay (Cell Viability) Crebanine_Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Apoptosis & Cell Cycle) Crebanine_Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Crebanine_Treatment->Western_Blot IC50 Determine IC50 MTT_Assay->IC50 Apoptosis_Quant Quantify Apoptosis Flow_Cytometry->Apoptosis_Quant Cell_Cycle_Dist Analyze Cell Cycle Flow_Cytometry->Cell_Cycle_Dist Mechanism Elucidate Mechanism Western_Blot->Mechanism

Caption: General experimental workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols: Preparation of Crebanine Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crebanine is a naturally occurring aporphine alkaloid isolated from plants of the Stephania genus, such as Stephania venosa.[1][2] It has garnered significant interest in the scientific community for its diverse pharmacological activities. Research has demonstrated that this compound possesses potent anti-cancer, anti-inflammatory, and neuroprotective properties.[1][3] Its mechanism of action often involves the modulation of critical cellular signaling pathways, including the PI3K/Akt and MAPK pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[4][5][6]

Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions but shows good solubility in organic solvents like dimethyl sulfoxide (DMSO).[7] Preparing a concentrated stock solution in DMSO is a standard and essential first step for most in vitro experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure reproducibility and accuracy in research applications.

Physicochemical and Biological Data

Accurate data is critical for preparing solutions of a specific molarity. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 25127-29-1 [2][8][9]
Molecular Formula C₂₀H₂₁NO₄ [2][8]
Molecular Weight 339.4 g/mol [2][8]
Appearance White to off-white crystalline powder [7]

| Solubility in DMSO | 10 mg/mL to 100 mg/mL (may require sonication for higher concentrations) |[2][6] |

Table 2: Summary of this compound's Biological Activity

Biological Effect Affected Signaling Pathway Cell/System Context Reference
Induces Apoptosis PI3K/Akt/FoxO3a Pathway Glioblastoma, Hepatocellular Carcinoma [4][5][10]
Anti-inflammatory Suppresses MAPKs and Akt Signaling RAW 264.7 Macrophages [1][6]
Induces G1 Arrest Cyclin/CDK Regulation Human Cancer Cells [6][11]

| Neuroprotection | α7 Nicotinic Acetylcholine Receptor (nAChR) Antagonist | Memory and Cognition Models |[2][3] |

Experimental Protocols

Materials and Equipment
  • This compound powder (CAS: 25127-29-1)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile, amber-colored microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional, for higher concentrations)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions
  • Always handle this compound powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE to avoid inhalation or direct contact with skin and eyes.

  • DMSO is a potent solvent that can facilitate the absorption of chemicals through the skin. Handle with care.

  • Consult the Safety Data Sheet (SDS) for this compound before use.

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution, a commonly used concentration for laboratory research. Calculations can be adjusted for different desired concentrations.

Step 1: Calculate the Required Mass of this compound Use the following formula to determine the mass of this compound needed:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

Example Calculation for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 339.4 g/mol / 1000 = 3.394 mg

Table 3: Example Mass Calculations for this compound Stock Solutions

Desired Concentration Volume Molecular Weight Required Mass
10 mM 1 mL 339.4 g/mol 3.394 mg
20 mM 1 mL 339.4 g/mol 6.788 mg

| 50 mM | 2 mL | 339.4 g/mol | 33.94 mg |

Step 2: Weighing and Dissolving

  • Allow the this compound powder container and DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Carefully weigh the calculated amount of this compound powder using an analytical balance.

  • Transfer the powder into a sterile amber microcentrifuge tube or cryovial.

  • Add the calculated volume of sterile DMSO to the tube.

  • Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

  • Visually inspect the solution against a light source to ensure there are no visible particles. For higher concentrations (e.g., >50 mM), brief sonication in a water bath may be necessary to facilitate dissolution.[6]

Storage and Stability

Proper storage is crucial to maintain the integrity of the this compound stock solution.

  • Aliquoting: To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile amber tubes.[6]

  • Storage Conditions: Store the aliquots protected from light.[6]

Table 4: Recommended Storage Conditions for this compound in DMSO

Storage Temperature Maximum Recommended Duration
-20°C 1 month

| -80°C | 6 months |

Preparation of Working Solutions

For cell-based assays, the DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium or aqueous buffer. It is critical to keep the final concentration of DMSO in the assay low (typically ≤ 0.5%, and preferably < 0.1%) to prevent solvent-induced cytotoxicity.[12][13]

Example Dilution: To prepare a 10 µM working solution from a 10 mM stock:

  • Perform a 1:100 intermediate dilution (e.g., 2 µL of 10 mM stock into 198 µL of media) to get a 100 µM solution.

  • Perform a final 1:10 dilution from the intermediate solution into the final assay volume.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and a key signaling pathway modulated by this compound.

G cluster_workflow Workflow for this compound Stock Solution Preparation calc 1. Calculate Required Mass (Mass = C x V x MW) weigh 2. Weigh this compound Powder calc->weigh transfer 3. Add Powder to Sterile Tube weigh->transfer add_dmso 4. Add Anhydrous DMSO transfer->add_dmso dissolve 5. Vortex or Sonicate to Dissolve add_dmso->dissolve aliquot 6. Aliquot into Single-Use Tubes dissolve->aliquot store 7. Store at -20°C or -80°C (Protect from Light) aliquot->store

Caption: A flowchart detailing the step-by-step process for preparing a this compound stock solution in DMSO.

G cluster_pathway This compound's Inhibition of the PI3K/Akt/FoxO3a Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt FoxO3a FoxO3a Akt->FoxO3a Apoptosis Apoptosis FoxO3a->Apoptosis

Caption: this compound induces apoptosis by inhibiting the pro-survival PI3K/Akt signaling pathway.[5]

References

Application Notes and Protocols for Crebanine Administration in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crebanine, an aporphine alkaloid derived from plants of the Stephania genus, has emerged as a promising natural compound with significant anti-cancer properties.[1][2] In vitro studies have demonstrated its efficacy across a range of human cancer cell lines, including leukemia, glioblastoma, hepatocellular carcinoma, and lung cancer.[1][3][4][5] The primary mechanisms of action involve the induction of apoptosis (programmed cell death) and cell cycle arrest, mediated through the modulation of key signaling pathways.[1][3]

These application notes provide a comprehensive overview of the current understanding of this compound's anti-cancer effects and offer detailed protocols for its investigation in both in vitro and in vivo cancer models. While in vivo data remains limited, this document includes a generalized protocol for xenograft studies to guide future research.

Mechanism of Action & Signaling Pathways

This compound exerts its anti-neoplastic effects by targeting critical cellular processes and signaling cascades that are often dysregulated in cancer.

Induction of Apoptosis

This compound is a potent inducer of apoptosis. This is achieved through the intrinsic (mitochondrial) pathway, characterized by:

  • Increased ROS Production: this compound induces the accumulation of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction.[4]

  • Mitochondrial Membrane Potential Collapse: A decrease in mitochondrial membrane potential is a key initiating event.[1][4]

  • Modulation of Bcl-2 Family Proteins: It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1][4]

  • Caspase Activation: this compound triggers the cleavage and activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-7), leading to the cleavage of substrates like PARP (poly(ADP-ribose) polymerase) and subsequent cell death.[1][2]

Cell Cycle Arrest

This compound causes cell cycle arrest, primarily at the G1/S phase transition.[1][2] This is associated with the downregulation of key regulatory proteins, including Cyclin D1, Cyclin A, Cyclin E, and their associated cyclin-dependent kinases (CDKs).[1][2]

Key Signaling Pathways

This compound's effects on apoptosis and cell proliferation are mediated by its inhibitory action on several crucial signaling pathways.

  • PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth. This compound has been shown to inhibit the phosphorylation (activation) of Akt.[3][4][6] The inhibition of Akt prevents the phosphorylation and inactivation of downstream targets like the transcription factor FoxO3a, which can then promote the expression of pro-apoptotic genes.[4][6]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates (Phosphorylation) FoxO3a FoxO3a Akt->FoxO3a Inhibits ApoptosisGenes Pro-Apoptotic Gene Expression FoxO3a->ApoptosisGenes Promotes This compound This compound This compound->Akt Inhibits

This compound inhibits the pro-survival PI3K/Akt signaling pathway.
  • NF-κB Pathway: The NF-κB pathway is critical for inflammation, immunity, and promoting cancer cell survival and invasion. In lung adenocarcinoma cells, this compound sensitizes cells to TNF-α-induced apoptosis by blocking the NF-κB signaling cascade. It prevents the degradation of IκBα, the inhibitor of NF-κB, thereby blocking NF-κB's translocation to the nucleus and the expression of its anti-apoptotic and pro-invasive target genes (e.g., MMP-9, VEGF, COX-2).[5]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα, leading to degradation NFkB NF-κB IkBa_NFkB->NFkB Releases TargetGenes Anti-Apoptotic & Pro-Invasive Genes NFkB->TargetGenes Promotes Transcription This compound This compound This compound->IKK Inhibits IκBα Degradation

This compound suppresses the NF-κB pro-survival and pro-invasive pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound from in vitro studies.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound in Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ Value (µM) Exposure Time Reference
HepG2 Hepatocellular Carcinoma 111.77 ± 5.40 24 h [4]
HepG2 Hepatocellular Carcinoma 65.07 ± 0.35 48 h [4]
HepG2 Hepatocellular Carcinoma 23.68 ± 2.04 72 h [4]
786-0 Renal Cell Carcinoma ~77.4 Not Specified [2]
A498 Renal Cell Carcinoma ~108.6 Not Specified [2]
Caki-1 Renal Cell Carcinoma ~130.5 Not Specified [2]

| HL-60 | Leukemia | Most Sensitive* | 48 h |[1] |

*Note: A specific IC₅₀ value was not provided, but HL-60 cells were identified as the most sensitive among several tested lines.

Experimental Protocols

In Vitro Experimental Workflow

The following diagram outlines a typical workflow for assessing the anti-cancer effects of this compound in vitro.

InVitro_Workflow cluster_assays Perform Assays start Start: Select Cancer Cell Line(s) culture Cell Culture & Seeding start->culture treat Treat with varying concentrations of this compound (e.g., 0-200 µM) culture->treat incubate Incubate for specific durations (24, 48, 72h) treat->incubate viability Cell Viability (MTT Assay) incubate->viability apoptosis Apoptosis Analysis (Annexin V/PI Staining, Flow Cytometry) incubate->apoptosis cycle Cell Cycle Analysis (PI Staining, Flow Cytometry) incubate->cycle protein Protein Expression (Western Blot for Caspases, Bcl-2, Akt, etc.) incubate->protein analyze Data Analysis & Interpretation viability->analyze apoptosis->analyze cycle->analyze protein->analyze end End analyze->end

Workflow for in vitro evaluation of this compound's anti-cancer activity.
Protocol: Cell Viability (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC₅₀ value.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Concentrations could range from 0 to 200 µM.[2] The final DMSO concentration in all wells (including vehicle control) should be <0.1%.

  • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control medium.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.

Protocol: Apoptosis Analysis (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • 6-well plates

  • Treated cells (as described in 4.2)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., IC₅₀ concentration) and a vehicle control for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the plate with PBS and collect the wash. Trypsinize the adherent cells and combine them with the floating cells and PBS wash.

  • Centrifuge the cell suspension at 1,500 rpm for 5 minutes. Discard the supernatant.

  • Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[6]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer.

  • Analysis: Differentiate cell populations:

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

In Vivo Administration in Animal Models

Note: To date, published studies extensively detail this compound's in vitro effects, but there is a lack of specific protocols and efficacy data for its administration in animal cancer models.[6][7] The following protocol is a generalized procedure for a subcutaneous xenograft model, which should be optimized for this compound based on preliminary dose-finding and toxicology studies.

Generalized In Vivo Xenograft Workflow

InVivo_Workflow start Start: Select Animal Model (e.g., Balb/c nude mice) acclimatize Animal Acclimatization (1-2 weeks) start->acclimatize cell_prep Prepare Tumor Cell Suspension (e.g., 1-5 x 10^6 cells in PBS/Matrigel) acclimatize->cell_prep implant Subcutaneous Implantation of Tumor Cells into Flank cell_prep->implant monitor_growth Monitor Tumor Growth (3 times/week with calipers) implant->monitor_growth randomize Once Tumors Reach ~100-150 mm³, Randomize Mice into Groups (Vehicle vs. This compound) monitor_growth->randomize treat Administer Treatment (e.g., Oral Gavage, IP Injection) Daily or as determined randomize->treat measure Continue Monitoring Tumor Volume and Body Weight treat->measure endpoint Endpoint Reached (Tumor size limit, study duration) measure->endpoint collect Euthanize and Collect Tissues (Tumor, Organs) for Analysis (Histology, Western, PCR) endpoint->collect end End collect->end

Generalized workflow for an in vivo subcutaneous xenograft study.
Protocol: Subcutaneous Xenograft Mouse Model (Generalized)

Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo setting.

Materials:

  • Immunocompromised mice (e.g., 4-6 week old female BALB/c nude mice)

  • Human cancer cells

  • Sterile PBS, serum-free medium, and Matrigel

  • This compound

  • Appropriate vehicle for solubilizing this compound (e.g., saline with 0.5% carboxymethylcellulose, DMSO/Cremophor/saline mixture)

  • Calipers, animal scale

  • Syringes and appropriate gauge needles for injection/gavage

Procedure:

  • Ethical Approval: All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and adhere to ARRIVE guidelines.[8]

  • Cell Preparation: Culture the selected cancer cells. On the day of injection, harvest cells during their logarithmic growth phase. Wash cells with sterile PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 1-5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor the mice 2-3 times per week for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomly assign mice to treatment groups (e.g., n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (Dose 1)

    • Group 3: this compound (Dose 2)

    • Group 4: Positive control (e.g., a standard chemotherapy agent)

  • Prepare this compound formulation daily. Administer treatment via the determined route (e.g., intraperitoneal injection, oral gavage) at the predetermined frequency.

  • Data Collection: Continue to measure tumor volume and mouse body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Study Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size (~1500-2000 mm³), if mice show signs of significant distress, or at the end of the planned study period (e.g., 21-28 days).

  • Tissue Collection: At necropsy, excise the tumors, weigh them, and divide them for downstream analysis (e.g., snap-freeze in liquid nitrogen for Western blot/PCR, or fix in formalin for histology). Collect major organs for toxicity assessment.

  • Analysis: Compare the average tumor volume and weight between the treated and control groups. Analyze tissue samples to confirm the mechanism of action observed in vitro.

References

Application Note: Unveiling the Transcriptomic Landscape of Crebanine-Treated Cancer Cells using Next-Generation Sequencing

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Crebanine, an aporphine alkaloid isolated from plants of the Stephania genus, has demonstrated significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines.[1][2] This application note details a comprehensive protocol for investigating the transcriptomic alterations induced by this compound treatment in cancer cells using Next-Generation Sequencing (NGS). By analyzing the global changes in gene expression, researchers can elucidate the molecular mechanisms underlying this compound's therapeutic potential, identify novel drug targets, and discover biomarkers for predicting treatment response. The provided protocols cover cell culture and this compound treatment, RNA extraction, library preparation for RNA-sequencing (RNA-Seq), and a bioinformatic analysis workflow to identify differentially expressed genes and affected signaling pathways.

Introduction

This compound has emerged as a promising natural compound with potent anti-cancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including those from leukemia, fibrosarcoma, cervical cancer, glioblastoma, and renal cell carcinoma.[1][3][4] The primary mechanisms of action attributed to this compound are the induction of cell cycle arrest, typically at the G0/G1 or G2/M phase, and the activation of apoptosis.[1][5][6][7]

At the molecular level, this compound has been shown to modulate several critical signaling pathways involved in cell survival and proliferation. A key target is the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[3][8][9][10] By inhibiting this pathway, this compound can trigger a cascade of events leading to apoptosis. Other signaling pathways implicated in this compound's mechanism of action include the NF-κB, FoxO, and p53 pathways.[3][8][10]

Next-Generation Sequencing, particularly RNA-Seq, offers an unbiased and high-throughput approach to comprehensively analyze the transcriptomic changes in response to a drug treatment.[11][12] This technology allows for the quantification of thousands of gene transcripts simultaneously, providing a global view of the cellular response to this compound. Previous NGS studies on this compound-treated cells have revealed significant changes in the expression of genes related to apoptosis, the cell cycle, and key signaling pathways.[3][4][9]

This application note provides a detailed methodology for conducting RNA-Seq on this compound-treated cancer cells, from experimental design to data analysis. The goal is to equip researchers with the necessary protocols to investigate the molecular mechanisms of this compound and to facilitate the development of this promising anti-cancer agent.

Data Presentation

The following tables summarize quantitative data from previously published studies on this compound, providing a reference for expected outcomes and experimental design parameters.

Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HL-60Human Promyelocytic Leukemia~26.5[2]
U937Human Histiocytic Lymphoma~35.3[2]
K562Human Chronic Myelogenous Leukemia~38.3[2]
HT1080Human Fibrosarcoma~59.0[2]
KB-3-1Human Cervical Carcinoma~70.7[2]
KB-V1Human Cervical Carcinoma~47.0[2]
786-ORenal Cell Carcinoma~50-100[4]
A498Renal Cell Carcinoma~50-100[4]
Caki-1Renal Cell Carcinoma~50-100[4]
HepG2Hepatocellular Carcinoma~105-175[8]

Table 2: Effect of this compound on Cell Cycle Distribution

Cell LineThis compound Concentration (µM)Treatment Duration (h)Observed EffectReference
HL-601024Increase in G0/G1 phase[2]
SGC-7901Not specifiedNot specifiedG2-phase arrest[6]
786-O200Not specifiedSub-G1 accumulation[4]
A498200Not specifiedSub-G1 accumulation[4]
Caki-1200Not specifiedSub-G1 accumulation[4]

Signaling Pathways and Experimental Workflow Visualization

The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflow for NGS analysis.

Crebanine_Signaling_Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_Apoptosis Apoptosis cluster_Cell_Cycle Cell Cycle Arrest This compound This compound PI3K PI3K This compound->PI3K Bax Bax This compound->Bax CyclinD Cyclin D This compound->CyclinD CyclinA Cyclin A This compound->CyclinA Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis G1_S_Transition G1/S Transition CyclinD->G1_S_Transition CyclinA->G1_S_Transition

Caption: this compound-modulated signaling pathways leading to apoptosis and cell cycle arrest.

NGS_Workflow cluster_Wet_Lab Wet Lab Procedures cluster_Dry_Lab Bioinformatic Analysis Cell_Culture 1. Cell Culture Crebanine_Treatment 2. This compound Treatment Cell_Culture->Crebanine_Treatment RNA_Extraction 3. RNA Extraction Crebanine_Treatment->RNA_Extraction Library_Prep 4. RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing 5. Next-Generation Sequencing Library_Prep->Sequencing QC 6. Quality Control of Raw Reads Sequencing->QC Alignment 7. Read Alignment to Reference Genome QC->Alignment Quantification 8. Gene Expression Quantification Alignment->Quantification DEA 9. Differential Expression Analysis Quantification->DEA Pathway_Analysis 10. Pathway and Functional Enrichment Analysis DEA->Pathway_Analysis

References

Application Notes: Investigating the Synergistic Effect of Crebanine and TNF-α in Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tumor Necrosis Factor-alpha (TNF-α), a pleiotropic cytokine, plays a dual role in cancer biology; it can induce cancer cell death but also promote inflammation and cell survival, often leading to therapeutic resistance.[1][2] Many cancer cells, including non-small cell lung cancer (NSCLC), develop resistance to TNF-α-induced apoptosis, partly through the activation of the NF-κB survival pathway.[1][3] Crebanine, an aporphine alkaloid, has demonstrated anticancer properties in various cancer cell lines, including lung, ovarian, and breast cancer.[4][5] Research indicates that this compound can sensitize lung cancer cells to TNF-α-induced apoptosis by inhibiting the NF-κB signaling pathway.[4][6] This application note provides an overview of the synergistic mechanism and detailed protocols for investigating this effect in a laboratory setting.

Mechanism of Action: this compound's Synergy with TNF-α

TNF-α initiates signaling by binding to its receptor, TNFR1.[7][8] This binding can trigger two opposing pathways:

  • Apoptotic Pathway: The TNFR1 complex can recruit FADD (Fas-Associated Death Domain) and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[9][10] This leads to the activation of caspase-8, which in turn activates executioner caspases like caspase-3, culminating in apoptosis.[7][11]

  • Survival Pathway: Alternatively, the receptor complex can activate the NF-κB pathway. This pathway promotes the transcription of anti-apoptotic genes (e.g., Bcl-xL, cIAP) and genes involved in proliferation (e.g., Cyclin D1), thereby protecting the cell from apoptosis.[1][4]

This compound enhances TNF-α's pro-apoptotic effects by selectively blocking the NF-κB survival pathway. It prevents the degradation of IκBα (inhibitor of NF-κB alpha), which keeps NF-κB sequestered in the cytoplasm and prevents its translocation to the nucleus.[4] By shutting down this survival signal, this compound tips the balance in favor of the apoptotic pathway, leading to a synergistic increase in cancer cell death when combined with TNF-α.[4]

TNF_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 TRADD TRADD TNFR1->TRADD FADD FADD TRADD->FADD Pro-Caspase-8 Pro-Caspase-8 FADD->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Activation Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Simplified TNF-α induced extrinsic apoptosis pathway.

Crebanine_Mechanism TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 IκBα_Degradation IκBα Degradation TNFR1->IκBα_Degradation NF-κB_Activation NF-κB Nuclear Translocation IκBα_Degradation->NF-κB_Activation Survival_Genes Anti-Apoptotic Gene Expression NF-κB_Activation->Survival_Genes Cell_Survival Cell_Survival Survival_Genes->Cell_Survival This compound This compound This compound->IκBα_Degradation Inhibits

Caption: this compound inhibits the TNF-α induced NF-κB survival pathway.

Data Presentation

The synergistic effect of this compound and TNF-α can be quantified using various assays. The following tables present representative data on how this combination impacts cell viability and apoptosis in A549 lung adenocarcinoma cells.

Table 1: Effect of this compound and TNF-α on A549 Cell Viability (MTT Assay)

Treatment GroupThis compound (µM)TNF-α (ng/mL)Cell Viability (%)
Control00100 ± 5.0
This compound alone20085 ± 4.2
TNF-α alone25090 ± 4.5
Combination 20 25 45 ± 3.8

Data are illustrative, based on findings that this compound potentiates TNF-α-induced cell death.[4][10]

Table 2: Effect of this compound and TNF-α on Apoptosis Markers (Western Blot)

Treatment GroupRelative Cleaved Caspase-8 ExpressionRelative Cleaved Caspase-3 ExpressionRelative Cleaved PARP Expression
Control1.01.01.0
This compound alone1.21.51.3
TNF-α alone2.52.02.2
Combination 6.8 7.5 8.0

Data are illustrative, representing the enhanced activation of the caspase cascade when this compound is combined with TNF-α.[4][12]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[13]

MTT_Workflow A 1. Seed A549 cells in a 96-well plate (e.g., 5x10³ cells/well) and incubate for 24h. B 2. Treat cells with this compound, TNF-α, or combination for 24-48h. A->B C 3. Add 10 µL of MTT solution (5 mg/mL) to each well. B->C D 4. Incubate for 2-4 hours at 37°C until formazan crystals form. C->D E 5. Add 100 µL of solubilization solution (e.g., DMSO) to each well. D->E F 6. Shake plate for 15 minutes to dissolve crystals. E->F G 7. Measure absorbance at 570 nm using a microplate reader. F->G

Caption: Workflow for the MTT cell viability assay.

Materials:

  • A549 human lung adenocarcinoma cells

  • DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • This compound stock solution

  • Recombinant Human TNF-α

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)[14]

  • Microplate reader

Procedure:

  • Cell Plating: Seed A549 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[14] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound and TNF-α. Remove the medium from the wells and add 100 µL of fresh medium containing the desired concentrations of this compound, TNF-α, the combination, or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[15]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Apoptosis Detection by Western Blotting

This protocol is used to detect key proteins in the apoptotic pathway, such as the cleavage of caspases and PARP, which are hallmarks of apoptosis.[16]

WB_Workflow A 1. Treat A549 cells with this compound and/or TNF-α as required. B 2. Harvest cells and lyse with RIPA buffer containing protease inhibitors. A->B C 3. Determine protein concentration using a BCA or Bradford assay. B->C D 4. Separate proteins (20-40 µg) by SDS-PAGE. C->D E 5. Transfer separated proteins to a PVDF or nitrocellulose membrane. D->E F 6. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. E->F G 7. Incubate with primary antibodies (e.g., anti-cleaved Caspase-3, -8, PARP) overnight at 4°C. F->G H 8. Wash and incubate with HRP-conjugated secondary antibody for 1 hour. G->H I 9. Detect signal using an ECL chemiluminescence detection system. H->I

Caption: General workflow for Western Blotting analysis.

Materials:

  • Treated A549 cells

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (targeting cleaved Caspase-3, cleaved Caspase-8, cleaved PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Procedure:

  • Sample Preparation: After treating A549 cells for the desired time, collect both adherent and floating cells.[17] Wash with ice-cold PBS and lyse the cell pellet in lysis buffer.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample.

  • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.[17] Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween-20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.

Protocol 3: In Vivo Tumor Xenograft Study

To validate the in vitro findings, an A549 xenograft mouse model can be used to assess the synergistic antitumor activity of this compound and TNF-α in a living organism.[18][19][20]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • A549 cells

  • Matrigel (optional)

  • This compound (formulated for injection)

  • Recombinant TNF-α (formulated for injection)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject approximately 2-5 x 10⁶ A549 cells, suspended in sterile PBS or a mix with Matrigel, into the flank of each mouse.[21]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Group Assignment: Randomly assign mice into four treatment groups: (1) Vehicle Control, (2) this compound alone, (3) TNF-α alone, and (4) this compound + TNF-α.

  • Treatment Administration: Administer treatments via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule (e.g., daily or every other day for 2-3 weeks).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers).

  • Data Analysis: Compare the tumor growth rates and final tumor weights among the different treatment groups to determine the efficacy of the combination therapy.[22]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Crebanine Concentration for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Crebanine-induced apoptosis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to induce apoptosis?

A1: The optimal concentration of this compound is cell-type dependent. It is crucial to perform a dose-response experiment to determine the IC50 value for your specific cell line. Based on published studies, effective concentrations generally range from 25 µM to 200 µM.[1][2] For instance, in renal cell carcinoma (RCC) cell lines (786-0, A498, and Caki-1), concentrations of 50 µM and 200 µM were used for detailed analysis.[1][2] In glioblastoma multiforme (GBM) cells, concentrations of 50, 100, and 200 μM were shown to effectively induce apoptosis.[3][4] For hepatocellular carcinoma (HepG2) cells, concentrations of 35, 105, and 175 µM were used in subsequent experiments after determining the IC50 values.[5]

Q2: How long should I incubate my cells with this compound?

A2: Incubation times can vary from 24 to 72 hours.[5] For apoptosis assays, a 24 to 48-hour incubation is common. For example, Hoechst 33342 staining for morphological changes of apoptosis in GBM cells was performed after 24 hours of treatment.[3][4] Annexin V/PI double staining to quantify apoptosis in GBM and RCC cells was conducted after 48 hours.[1][3][4][6][7] Cell viability assays, like the MTT assay, have been performed at 24, 48, and 72-hour time points.[5]

Q3: My cells are not showing signs of apoptosis after this compound treatment. What could be the issue?

A3: There are several potential reasons for this observation:

  • Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. We recommend performing a dose-response curve to identify the optimal concentration.

  • Insufficient Incubation Time: Apoptosis is a time-dependent process. Consider extending the incubation period (e.g., from 24 to 48 or 72 hours).

  • Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to this compound. This could be due to alterations in the signaling pathways targeted by this compound, such as the PI3K/Akt pathway.[3][8]

  • Reagent Quality: Ensure the this compound used is of high purity and has been stored correctly to maintain its activity.

  • Assay Sensitivity: The apoptosis detection method you are using may not be sensitive enough. Consider using a combination of assays, for example, Annexin V staining for early apoptosis and a caspase activity assay.

Q4: I am observing high levels of necrosis instead of apoptosis. How can I fix this?

A4: High necrosis can be caused by excessively high concentrations of this compound, leading to cytotoxicity.[4] To mitigate this, try the following:

  • Lower the Concentration: Titrate down the this compound concentration to a level that induces apoptosis without causing widespread necrosis.

  • Reduce Incubation Time: Shortening the exposure time may favor apoptosis over necrosis.

  • Handle Cells Gently: During experimental procedures, such as cell harvesting and washing, handle the cells gently to avoid mechanical damage that can lead to membrane rupture and necrosis.[9]

Q5: What are the key signaling pathways involved in this compound-induced apoptosis?

A5: this compound primarily induces apoptosis through the intrinsic (mitochondrial) pathway.[1][5][10] Key events include:

  • Inhibition of the PI3K/Akt Pathway: this compound has been shown to downregulate the phosphorylation of PI3K and Akt, which are crucial for cell survival.[3][5][8]

  • Regulation of Bcl-2 Family Proteins: It leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[1][5][11]

  • Mitochondrial Dysfunction: The altered Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential.[5][10][12]

  • Caspase Activation: This triggers the release of cytochrome c and subsequent activation of a caspase cascade, including caspase-9 and the executioner caspases-3 and -7.[1][3][5][12][13]

  • PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][3][5]

  • Involvement of NF-κB: In some contexts, this compound can also sensitize cells to TNF-α-induced apoptosis by suppressing the NF-κB signaling pathway.[14]

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Low cell viability but no apoptotic markers This compound concentration is too high, causing necrosis.Perform a dose-response curve and select a concentration that induces apoptosis with minimal necrosis. Use Annexin V/PI staining to distinguish between apoptotic and necrotic cells.
Inconsistent results between experiments Variation in cell passage number, cell density, or reagent preparation.Use cells within a consistent and low passage number range. Ensure consistent cell seeding density. Prepare fresh reagents for each experiment.
High background in Annexin V staining Rough cell handling during harvesting or staining.Handle cells gently. Avoid harsh trypsinization or vigorous pipetting.[9]
No change in Bcl-2 or Bax expression Insufficient incubation time for protein expression changes to occur.Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for observing changes in these proteins by Western blot.

Data Presentation

Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines

Cell LineCancer TypeEffective Concentration Range (µM)Incubation Time (h)AssayReference
LN229, T98G, U87MGGlioblastoma Multiforme50 - 20048MTT, Annexin V/PI[3][4]
HepG2Hepatocellular Carcinoma35 - 17524 - 72CCK-8, Annexin V/PI[5]
786-0, A498, Caki-1Renal Cell Carcinoma25 - 20048MTT, Annexin V/PI[1][2][6]
SGC-7901Gastric Cancer12.4 - 49.672PI Staining[15]
HL-60Leukemia20 µg/mL (~59 µM)6 - 24Western Blot[13]

Table 2: IC50 Values of this compound in HepG2 Cells

Incubation Time (h)IC50 (µM)
24111.77 ± 5.40
4865.07 ± 0.35
7223.68 ± 2.04
(Data sourced from a study on human hepatocellular carcinoma cells)[5]

Experimental Protocols

Cell Viability (MTT) Assay
  • Seed 1 x 104 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100, 200 µM) for 48 hours.[3][4]

  • Add 0.5 mg/mL of MTT reagent to each well and incubate for 3 hours at 37°C.[3][4]

  • Remove the supernatant and dissolve the formazan crystals in DMSO.[3][4]

  • Measure the optical density at 570 nm using a microplate reader.[3][4]

Apoptosis Detection by Annexin V/PI Staining
  • Seed cells in a 6-well plate and treat with desired concentrations of this compound for 48 hours.[3][4]

  • Harvest both adherent and floating cells and wash twice with cold PBS.[9][16]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.[16]

  • Transfer 100 µL of the cell suspension (~1 x 105 cells) to a flow cytometry tube.[16]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[3][4][17]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[3][4][16]

  • Add 400 µL of 1X Binding Buffer to each tube.[16]

  • Analyze the samples by flow cytometry within one hour.[16]

Morphological Analysis of Apoptosis by Hoechst 33342 Staining
  • Seed cells in a 6-well plate and treat with various concentrations of this compound for 24 hours.[3][4]

  • Incubate the cells with 10 µg/mL Hoechst 33342 for 20 minutes.[3][4]

  • Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence.[3][4]

Visualizations

Crebanine_Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_assays Apoptosis Analysis cluster_results Data Interpretation cell_culture Seed Cells in Plate treatment Treat with this compound (Varying Concentrations & Times) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability annexin Annexin V / PI Staining (Flow Cytometry) treatment->annexin hoechst Hoechst 33342 Staining (Fluorescence Microscopy) treatment->hoechst western Western Blotting (Apoptotic Proteins) treatment->western ic50 Determine IC50 viability->ic50 quantify_apoptosis Quantify Apoptotic Cells annexin->quantify_apoptosis morphology Observe Nuclear Morphology hoechst->morphology protein_expression Analyze Protein Levels (Bax, Bcl-2, Caspases) western->protein_expression

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Crebanine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion This compound This compound pi3k PI3K This compound->pi3k Inhibits bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Inhibits bax Bax (Pro-apoptotic) This compound->bax Promotes akt Akt pi3k->akt Activates akt->bcl2 Activates cyto_c Cytochrome c bcl2->cyto_c Inhibits Release bax->cyto_c Promotes Release cas9 Pro-Caspase-9 a_cas9 Activated Caspase-9 cas3 Pro-Caspase-3 a_cas3 Activated Caspase-3 a_cas9->cas3 Activates parp PARP a_cas3->parp Cleaves apoptosis Apoptosis a_cas3->apoptosis c_parp Cleaved PARP c_parp->apoptosis cyto_c->cas9 Activates

Caption: this compound-induced apoptosis signaling pathway.

References

preventing Crebanine precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Crebanine in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound is an aporphine alkaloid derived from plants of the Stephania genus. It is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cell culture experiments, this compound is used to study its mechanisms of action, often involving pathways like PI3K/Akt, NF-κB, and MAPK.

Q2: I observed a precipitate in my cell culture medium after adding this compound. What are the possible causes?

Precipitation of this compound in cell culture media can be attributed to several factors:

  • Poor Aqueous Solubility: this compound, like many alkaloids, has limited solubility in aqueous solutions at physiological pH.

  • High Concentration: Exceeding the solubility limit of this compound in the cell culture medium will lead to precipitation.

  • pH of the Medium: The pH of standard cell culture media (typically around 7.2-7.4) may not be optimal for maintaining this compound in solution.

  • Interactions with Media Components: Components in the media, such as salts, proteins (from serum), and metal ions, can interact with this compound and reduce its solubility.[1]

  • Temperature Changes: Fluctuations in temperature, such as moving the medium from a refrigerator to an incubator, can affect the solubility of compounds.

  • Improper Dissolution of Stock Solution: If the initial stock solution of this compound is not fully dissolved or is prepared in an inappropriate solvent, it can lead to precipitation when diluted into the aqueous cell culture medium.

Q3: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of poorly water-soluble compounds like this compound for in vitro assays. It is advisable to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium.

Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.

Issue: Precipitate observed immediately after adding this compound to the medium.
Potential Cause Troubleshooting Step Expected Outcome
This compound concentration is too high. Decrease the final working concentration of this compound. Perform a dose-response experiment to determine the optimal non-precipitating concentration range.This compound remains in solution at lower concentrations.
Inadequate mixing. After adding the this compound stock solution to the medium, mix thoroughly by gently swirling or pipetting. Avoid vigorous vortexing which can cause protein denaturation.Homogenous solution with no visible precipitate.
"Salting out" effect. Prepare an intermediate dilution of the this compound stock solution in a serum-free medium or phosphate-buffered saline (PBS) before adding it to the final serum-containing medium.Gradual dilution may prevent rapid precipitation.
Issue: Precipitate forms over time in the incubator.
Potential Cause Troubleshooting Step Expected Outcome
Changes in temperature affecting solubility. Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Minimize the time the medium is outside the incubator.Consistent temperature helps maintain solubility.
Interaction with serum proteins. Reduce the serum concentration in your culture medium if experimentally feasible. Alternatively, test different types of serum (e.g., FBS, BCS).Reduced protein concentration may decrease interactions leading to precipitation.
pH shift in the medium due to cell metabolism. Ensure the cell culture medium is adequately buffered. For long-term experiments, consider changing the medium more frequently to maintain a stable pH.Stable pH environment helps keep this compound in solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, 100% sterile DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).

    • Gently vortex or sonicate the tube until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
  • Materials: this compound stock solution, pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment).

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.

    • Perform a serial dilution if necessary to minimize the volume of DMSO added to the medium. For example, first, dilute the stock solution in a small volume of serum-free medium before adding it to the final culture volume.

    • Add the calculated volume of the this compound stock solution (or the intermediate dilution) dropwise to the pre-warmed cell culture medium while gently swirling the flask or plate.

    • Visually inspect the medium for any signs of precipitation immediately after addition and before placing it in the incubator.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Different Solvents and Media

Solvent/MediumMaximum Soluble Concentration (Hypothetical)Final DMSO Concentration (v/v)Observations
100% DMSO>100 mMN/AClear solution
PBS (pH 7.4)~10 µM<0.1%May precipitate at higher concentrations
DMEM + 10% FBS~25 µM<0.1%Serum may slightly enhance solubility
RPMI-1640 + 10% FBS~20 µM<0.1%Solubility may vary with media composition

Note: These values are hypothetical and for illustrative purposes. Actual solubility should be determined experimentally.

Visualizations

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation This compound This compound This compound->PI3K inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory effect of this compound.

NFkB_Signaling_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Gene Gene Transcription (Inflammation, Survival) Nucleus->Gene This compound This compound This compound->IKK inhibits

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

MAPK_Signaling_Pathway Stimuli Extracellular Stimuli MAPKKK MAPKKK (e.g., Raf) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Response Cellular Response (Proliferation, Differentiation) TranscriptionFactors->Response This compound This compound This compound->MAPKKK inhibits

Caption: MAPK signaling cascade and the inhibitory role of this compound.

Experimental Workflow

Experimental_Workflow Start Start PrepStock Prepare High-Conc. This compound Stock in 100% DMSO Start->PrepStock Dilute Serially Dilute Stock Solution PrepStock->Dilute Prewarm Pre-warm Cell Culture Medium to 37°C Add Add this compound to Medium Dropwise with Gentle Mixing Prewarm->Add Dilute->Add Check Visually Inspect for Precipitation Add->Check Incubate Incubate Cells Check->Incubate No Precipitate Troubleshoot Troubleshoot: - Lower Concentration - Adjust pH - Reduce Serum Check->Troubleshoot Precipitate Observed End End Incubate->End Troubleshoot->Dilute

Caption: Workflow for preventing this compound precipitation in cell culture.

References

Technical Support Center: Enhancing Crebanine Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming solubility challenges with Crebanine for in vivo applications. The following sections offer detailed protocols, frequently asked questions, and visual workflows to streamline your experimental design and execution.

Troubleshooting Guide: Improving this compound Solubility

This compound, as an aporphine alkaloid, is anticipated to have low aqueous solubility in its free base form. The following table outlines potential solvent systems and formulation strategies to enhance its solubility for preclinical research. It is crucial to perform initial solubility screening to determine the most effective and biocompatible approach for your specific experimental needs.

Table 1: Suggested Solvent Systems and Formulation Excipients for this compound

Method Solvent/Excipient Typical Concentration Range for in vivo Use Route of Administration Remarks
Co-solvency Dimethyl sulfoxide (DMSO)< 10% (often < 5% for IV)Oral, IP, IVFirst, dissolve this compound in 100% DMSO, then dilute with aqueous buffer. Final DMSO concentration should be minimized to avoid toxicity.[1]
Polyethylene glycol 400 (PEG 400)10-40%Oral, IP, IVA less toxic alternative to DMSO; can be used in combination with other co-solvents.[2]
Ethanol< 10%Oral, IP, IVOften used in combination with other co-solvents like PEG 400.[3]
pH Adjustment Acidic Buffers (e.g., citrate, acetate)pH 3-5Oral, IVAs a basic alkaloid, this compound's solubility should increase in acidic conditions due to salt formation. The final pH of the formulation should be as close to physiological pH as possible, especially for IV administration, to avoid irritation.
Hydrochloric Acid (HCl)Dilute solutions to adjust pHOral, IVUsed to form the hydrochloride salt of this compound, which is generally more water-soluble. Titrate carefully to the desired pH.
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)20-40%Oral, IVForms inclusion complexes to enhance the solubility of hydrophobic drugs.[4]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)20-40%Oral, IVAnother modified cyclodextrin with high water solubility and low toxicity, particularly useful for parenteral formulations.[4]
Surfactant-based Systems Tween 80 (Polysorbate 80)1-10%Oral, IP, IVA non-ionic surfactant that can improve wetting and form micelles to solubilize poorly soluble compounds.
Cremophor EL< 10%IVA potent solubilizing agent, but should be used with caution due to the potential for hypersensitivity reactions.

Experimental Protocols

Protocol 1: Solubility Screening with Co-solvents
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mg/mL) in 100% DMSO or another suitable organic solvent.

  • Serial Dilution: In microcentrifuge tubes, add a fixed volume of the this compound stock solution.

  • Co-solvent Addition: To each tube, add varying ratios of the co-solvent (e.g., PEG 400) and an aqueous vehicle (e.g., saline or PBS) to achieve a range of final co-solvent concentrations (e.g., 50%, 40%, 30%, 20%, 10%).

  • Equilibration: Vortex each tube thoroughly and allow it to equilibrate at room temperature for at least one hour.

  • Observation: Visually inspect for precipitation. The highest concentration of this compound that remains in a clear solution at the lowest co-solvent percentage is the optimal formulation from this screen.

  • Confirmation: For quantitative analysis, centrifuge the tubes and measure the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

Protocol 2: pH-Dependent Solubility Assessment
  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 7.4 (e.g., citrate buffer for pH 2-6, phosphate buffer for pH 6-7.4).[5]

  • Equilibrium Solubility Measurement: Add an excess amount of this compound powder to a fixed volume of each buffer.

  • Incubation: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6]

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant, filter it through a 0.22 µm filter, and determine the concentration of dissolved this compound using a suitable analytical method.

  • Data Analysis: Plot the solubility of this compound as a function of pH to identify the pH range that provides the desired solubility.

Protocol 3: Formulation with Cyclodextrins (Kneading Method)
  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Mixing: Accurately weigh the this compound and cyclodextrin and place them in a mortar.

  • Kneading: Add a small amount of a water-alcohol mixture (e.g., 1:1 v/v) to the mortar to form a paste. Knead the paste for 30-60 minutes.[7]

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization: Grind the dried complex into a fine powder and pass it through a sieve.

  • Solubility Testing: Determine the aqueous solubility of the prepared inclusion complex and compare it to that of the uncomplexed this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to solubilizing this compound for a pilot in vivo study?

A1: For a pilot study, a simple co-solvent system is often the most practical starting point. A formulation containing 5-10% DMSO, 30-40% PEG 400, and the remainder as saline or water for injection is a common and generally well-tolerated vehicle for initial rodent studies. However, it is imperative to include a vehicle-only control group to account for any effects of the formulation itself.

Q2: My this compound formulation precipitates upon dilution with aqueous buffer. What should I do?

A2: This is a common issue when using co-solvents. Here are a few troubleshooting steps:

  • Decrease the final concentration of this compound.

  • Increase the percentage of the co-solvent , while staying within safe limits for in vivo administration.[3]

  • Try a different co-solvent or a combination of co-solvents (e.g., add a small percentage of a surfactant like Tween 80).

  • Consider a different solubilization technique , such as pH adjustment or cyclodextrin complexation, which may provide more stable formulations upon dilution.

Q3: Are there any toxicity concerns with the recommended solvents and excipients?

A3: Yes, all excipients have the potential for toxicity at high concentrations.

  • DMSO: Can cause hemolysis and inflammation at high concentrations. It is recommended to keep the final concentration below 10% for most routes of administration.[8]

  • PEG 400: Generally considered safe, but high doses can lead to renal toxicity.[2]

  • Tween 80: Can cause hypersensitivity reactions in some cases, especially with intravenous administration.

  • Cyclodextrins: HP-β-CD and SBE-β-CD are generally well-tolerated, but high concentrations can also have renal effects.

Always consult the literature for the specific animal model and route of administration to determine the acceptable limits for each excipient.

Q4: How can I prepare a this compound formulation for intravenous (IV) administration?

A4: IV formulations have the strictest requirements for safety and biocompatibility.

  • The formulation must be sterile and free of pyrogens.

  • The pH should be close to physiological pH (7.4).

  • The use of co-solvents should be minimized.

  • Cyclodextrin-based formulations are often a good choice for IV administration as they can enhance solubility without the need for high concentrations of organic co-solvents.[4]

  • The final formulation should be filtered through a 0.22 µm sterile filter before injection.

Q5: How does this compound exert its anti-cancer effects?

A5: this compound has been shown to induce apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways. One of the primary mechanisms is the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Solubility Screening cluster_analysis Analysis & Optimization cluster_final Final Formulation start Start: Obtain this compound stock Prepare High-Concentration Stock (e.g., 50 mg/mL in DMSO) start->stock cosolvent Co-solvent Screen (DMSO, PEG400, Ethanol) stock->cosolvent Test ph pH Screen (pH 2-7.4) stock->ph Test cyclo Cyclodextrin Screen (HP-β-CD, SBE-β-CD) stock->cyclo Test analysis Analyze Solubility (Visual & HPLC) cosolvent->analysis ph->analysis cyclo->analysis optimize Optimize Formulation (Lowest Excipient Concentration) analysis->optimize final_prep Prepare Final Formulation for In Vivo Study optimize->final_prep end End: Dosing final_prep->end

Caption: Experimental workflow for developing a soluble this compound formulation.

troubleshooting_guide start This compound Solubility Issue precipitate Does the formulation precipitate upon adding aqueous vehicle? start->precipitate concentration Is the this compound concentration too high? precipitate->concentration Yes stable Formulation is Stable precipitate->stable No cosolvent_pct Is the co-solvent percentage too low? concentration->cosolvent_pct No lower_conc Action: Lower this compound Concentration concentration->lower_conc Yes try_cyclo Consider Cyclodextrin Formulation cosolvent_pct->try_cyclo No increase_cosolvent Action: Increase Co-solvent % cosolvent_pct->increase_cosolvent Yes try_ph Consider pH Adjustment (Acidic Buffer) try_cyclo->try_ph lower_conc->precipitate increase_cosolvent->precipitate

Caption: Troubleshooting decision tree for this compound formulation.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound This compound->Akt Inhibits

References

Crebanine stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Crebanine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Summary of Storage and Stability

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reliable experimental outcomes. Here is a summary of the recommended conditions based on available data.

Storage Conditions for Solid this compound and Stock Solutions

ConditionSolid this compoundThis compound in Solution (DMSO/DMF)
Long-term Storage -20°C[1][2]-80°C (up to 1 year) or -20°C (up to 1 month)[3][4]
Short-term Storage 0 - 4°C (days to weeks)[2]4°C (protect from light)[4]
Shipping Ambient temperature[1][2]Shipped with blue ice for evaluation samples[4]
Shelf Life ≥ 4 years if stored properly at -20°C[1]>3 years if stored properly[2]
Light Exposure Store in the dark[2]Protect from light[4]

Solubility Information

SolventSolubilityNotes
DMSO 10 mg/mL[1], 68 mg/mL[3], 100 mg/mL (with ultrasound)[4]Use fresh DMSO as it can absorb moisture, which may reduce solubility[3]. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath is recommended[4].
DMF 12 mg/mL[1]
Ethanol Slightly soluble[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.

Q1: I am having trouble dissolving solid this compound in DMSO. What can I do?

A1: Difficulty in dissolving this compound can be due to several factors. First, ensure you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can decrease the solubility of this compound[3]. If solubility is still an issue, you can gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution[4]. For higher concentrations, refer to the solubility data provided by the supplier.

Q2: My this compound solution has turned a different color. Is it still usable?

A2: A change in the color of your this compound solution could indicate degradation. This compound should be protected from light, as photolytic degradation can occur[2][4]. If you observe a color change, it is recommended to prepare a fresh stock solution from solid material that has been stored correctly. For critical experiments, it is advisable to verify the purity of the solution using an analytical technique like HPLC.

Q3: I have been storing my this compound stock solution at 4°C for several weeks. Is it still stable?

A3: While short-term storage at 4°C is acceptable, for storage longer than a few days, it is recommended to aliquot your stock solution and store it at -20°C or -80°C to minimize degradation and prevent issues from repeated freeze-thaw cycles[3][4]. If the solution has been at 4°C for an extended period, its stability should be verified before use in sensitive assays.

Q4: Can I prepare aqueous solutions of this compound for my cell culture experiments?

A4: this compound is only slightly soluble in ethanol and is generally prepared as a stock solution in an organic solvent like DMSO[1]. For cell culture experiments, the DMSO stock solution should be diluted into the aqueous culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low enough (typically <0.5%) to not affect the cells. Prepare the final dilution immediately before use, as the stability of this compound in aqueous media over extended periods has not been widely reported and may be pH-dependent.

Frequently Asked Questions (FAQs)

Q: What is the recommended procedure for preparing a this compound stock solution?

A: To prepare a stock solution, dissolve the solid this compound in an appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration. As mentioned, gentle warming to 37°C and sonication can be used to facilitate dissolution[4]. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C.

Q: How many times can I freeze and thaw my this compound stock solution?

A: To maintain the integrity of the compound, it is strongly recommended to avoid repeated freeze-thaw cycles[3]. Aliquoting the stock solution into volumes suitable for single experiments is the best practice. If you must thaw and re-freeze, it should be done a minimal number of times, and the solution should be carefully inspected for any signs of precipitation.

Q: What are the known degradation pathways for this compound?

A: Specific, detailed studies on the forced degradation of this compound are not extensively available in the public domain. However, based on the chemical structure of aporphine alkaloids, potential degradation pathways could include oxidation of the phenolic groups and O-demethylation. It is crucial to protect this compound from light and extreme pH conditions to minimize degradation.

Experimental Protocols

Protocol for a Stability-Indicating HPLC Method (General Template)

This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. This method should be validated for your specific experimental conditions.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH adjusted). The exact gradient will need to be optimized to achieve good separation of this compound from any potential degradants.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Forced Degradation Study:

    • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 2 hours.

    • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid this compound to 105°C for 24 hours.

    • Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

    • After the specified time, neutralize the acidic and basic samples and dilute all samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the stressed samples and analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak. The method is considered stability-indicating if all degradation product peaks are well-resolved from the this compound peak.

Visualizations

Workflow for a Forced Degradation Study of this compound

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Crebanine_Stock This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Crebanine_Stock->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Crebanine_Stock->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Crebanine_Stock->Oxidation Thermal Thermal Stress (Solid, 105°C) Crebanine_Stock->Thermal Photo Photolytic Stress (Solution, UV light) Crebanine_Stock->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Degradation_Profile Degradation Profile HPLC_Analysis->Degradation_Profile Pathway_ID Identify Degradation Pathways Degradation_Profile->Pathway_ID Method_Validation Validate Analytical Method Degradation_Profile->Method_Validation

Caption: Workflow for conducting a forced degradation study of this compound.

References

Crebanine Experimental Variability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Crebanine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during in vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an aporphine alkaloid that primarily acts as an inhibitor of the PI3K/Akt signaling pathway.[1][2] This inhibition leads to downstream effects on cell proliferation, survival, and apoptosis. Additionally, studies have shown that this compound can also modulate the NF-κB and FoxO signaling pathways.[1]

Q2: In which cancer cell lines has this compound shown activity?

This compound has demonstrated cytotoxic and anti-proliferative effects in a variety of cancer cell lines, including but not limited to glioblastoma, hepatocellular carcinoma, renal cell carcinoma, and various leukemia cell lines.[1][3][4][5][6]

Q3: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Q4: How should I prepare this compound stock solutions?

This compound is most commonly dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to ensure the DMSO is anhydrous, as moisture can affect the stability and solubility of the compound. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[7]

Troubleshooting Guides

Inconsistent IC50 Values in Cytotoxicity Assays (e.g., MTT Assay)

Variability in IC50 values is a common issue in in vitro drug testing. Below is a guide to potential causes and solutions when working with this compound.

Potential Cause Troubleshooting Steps
Cell Seeding Density Ensure a consistent number of viable cells are seeded in each well. High cell density can lead to nutrient depletion and changes in growth rates, affecting drug sensitivity. Low density can result in poor growth and inaccurate readings. Optimize cell seeding density for your specific cell line and assay duration.
Compound Solubility This compound, like many small molecules, can precipitate in aqueous media. Visually inspect for precipitation when diluting the DMSO stock in culture medium. Prepare fresh dilutions for each experiment. If precipitation is observed, consider serial dilutions in a co-solvent or reducing the final concentration.
Incubation Time The duration of drug exposure can significantly impact IC50 values. Ensure the incubation time is consistent across experiments. For this compound, studies have reported incubation times ranging from 24 to 72 hours.[2][4]
Assay Reagent Interference It is possible for compounds to interfere with the assay reagents. For MTT assays, this compound could potentially interact with the tetrazolium salt. To rule this out, run a control plate with this compound in cell-free media to check for any direct reduction of MTT.
Batch-to-Batch Variability As a natural product, the purity and potency of this compound can vary between batches. If you suspect batch-to-batch variability, it is advisable to test a new batch alongside a previously validated one. Whenever possible, obtain a certificate of analysis for each batch.
Cell Line Health and Passage Number Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. Regularly check for mycoplasma contamination.
Variable Results in Western Blotting for PI3K/Akt Pathway Proteins

Western blotting is a key method to confirm this compound's mechanism of action. Inconsistent results can be frustrating. Here are some troubleshooting tips.

Potential Cause Troubleshooting Steps
Weak or No Signal Insufficient Protein Loaded: Ensure you are loading an adequate amount of total protein (typically 20-40 µg). Low Target Protein Abundance: The expression of PI3K/Akt pathway proteins can vary between cell lines and under different conditions. Confirm expression levels with a positive control cell line or by consulting the literature. Antibody Issues: Use antibodies validated for your application. Ensure the primary and secondary antibodies are compatible and used at the recommended dilutions.
High Background Inadequate Blocking: Block the membrane for a sufficient amount of time (e.g., 1 hour at room temperature) with an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST). Antibody Concentration Too High: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background. Insufficient Washing: Increase the number and duration of washes after antibody incubations.
Non-Specific Bands Antibody Cross-Reactivity: Use highly specific primary antibodies. If multiple bands persist, consider using a different antibody from another vendor. Sample Degradation: Prepare cell lysates with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

Data Presentation

Reported IC50 Values of this compound in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines as reported in the literature. Note that experimental conditions such as incubation time and assay method can influence these values.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
786-0Renal Cell CarcinomaNot Specified~77.4[3]
A498Renal Cell CarcinomaNot Specified~108.6[3]
Caki-1Renal Cell CarcinomaNot Specified~130.5[3]
HL-60Human Promyelocytic Leukemia48Not specified, but most sensitive[2]
U937Human Histiocytic Lymphoma48Not specified[2]
K562Human Chronic Myelogenous Leukemia48Not specified[2]
HT1080Human Fibrosarcoma48Not specified[2]
KB-3-1Human Cervical Carcinoma48Not specified[2]
KB-V1Human Cervical Carcinoma48Not specified[2]
SGC-7901 (this compound N-oxide)Human Gastric Adenocarcinoma4845.70[8]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from studies investigating the cytotoxic effects of this compound.[1][2]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (and a vehicle control, e.g., 0.5% DMSO) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Colony Formation Assay

This protocol assesses the long-term effect of this compound on cell proliferation.[1]

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • Recovery: Remove the this compound-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Growth: Incubate the plates for 7-14 days, changing the medium every 2-3 days, until visible colonies are formed.

  • Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.

  • Quantification: Count the number of colonies (typically those with >50 cells) in each well.

Western Blot Analysis of the PI3K/Akt Pathway

This protocol is used to detect changes in protein expression and phosphorylation status within the PI3K/Akt pathway following this compound treatment.[1][3]

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and downstream targets overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

Crebanine_Signaling_Pathway cluster_this compound This compound cluster_pathway Signaling Cascade This compound This compound PI3K PI3K This compound->PI3K Inhibits NFkB NFkB This compound->NFkB Inhibits Akt Akt PI3K->Akt Activates Akt->NFkB Activates FoxO FoxO Akt->FoxO Inhibits Cell_Survival Cell_Survival NFkB->Cell_Survival Proliferation Proliferation NFkB->Proliferation Apoptosis Apoptosis FoxO->Apoptosis

Caption: this compound's inhibitory effects on key signaling pathways.

Experimental_Workflow_Troubleshooting cluster_experiment Experimental Process cluster_troubleshooting Troubleshooting Points start Experiment Start reagent_prep Reagent Preparation start->reagent_prep cell_culture Cell Culture & Seeding reagent_prep->cell_culture solubility Solubility Issues reagent_prep->solubility treatment This compound Treatment cell_culture->treatment cell_variability Cell Variability cell_culture->cell_variability assay Assay (MTT/WB) treatment->assay data_analysis Data Analysis assay->data_analysis assay_protocol Assay Protocol assay->assay_protocol end Consistent Results data_analysis->end Successful inconsistent_results Inconsistent Results data_analysis->inconsistent_results Problem inconsistent_results->solubility Check inconsistent_results->cell_variability Check inconsistent_results->assay_protocol Check

Caption: A logical workflow for troubleshooting experimental variability.

References

addressing off-target effects of Crebanine in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Crebanine. The information below is designed to help address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an aporphine alkaloid primarily investigated for its anti-cancer properties. Its main mechanism of action is the induction of apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway.[1][2] This inhibition leads to downstream effects such as the disruption of the mitochondrial membrane potential, generation of reactive oxygen species (ROS), and cell cycle arrest.[3]

Q2: Are there any known off-target effects of this compound?

A2: Yes, research has identified several potential off-target effects of this compound. It has been shown to:

  • Act as an antagonist of the alpha-7 nicotinic acetylcholine receptor (α7-nAChR).[4][5]

  • Inhibit the activation of NF-κB and AP-1 by suppressing MAPK and Akt signaling pathways in inflammatory contexts.[6][7][8]

  • Exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines like IL-6 and TNF-alpha.[6][7][9]

Q3: In which cancer cell lines has this compound shown activity?

A3: this compound has demonstrated anti-proliferative and pro-apoptotic effects in a variety of human cancer cell lines, including:

  • Glioblastoma multiforme (GBM)[1]

  • Hepatocellular carcinoma (HepG2)

  • Leukemic cells (HL-60, U937, K562)[3]

  • Fibrosarcoma cells (HT1080)[3]

  • Cervical cancer cells (KB-3-1, KB-V1)[3]

Q4: What is the recommended solvent and storage condition for this compound?

A4: While specific solubility data can vary, this compound is generally dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. For long-term storage, it is advisable to store the compound as a solid at -20°C or -80°C. Once in solution, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

This guide addresses potential issues and unexpected outcomes during experiments with this compound.

Problem Potential Cause Suggested Solution
No significant apoptosis observed in cancer cells after this compound treatment. 1. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line being used. 2. Cell line resistance: The cancer cell line may have intrinsic or acquired resistance to PI3K/Akt pathway inhibitors. 3. Incorrect incubation time: The duration of treatment may be insufficient to induce a measurable apoptotic response.1. Perform a dose-response experiment to determine the optimal IC50 for your cell line. 2. Verify the expression and activity of key PI3K/Akt pathway components in your cell line. Consider using a positive control for PI3K/Akt inhibition. 3. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
Unexpected cell morphology changes not consistent with apoptosis. Off-target effects: this compound may be affecting other signaling pathways in the cell, leading to non-apoptotic phenotypes.1. Investigate other potential pathways, such as MAPK or NF-κB, which are known to be modulated by this compound.[6][7][8] 2. Perform RNA sequencing to get a global view of the transcriptomic changes induced by this compound.
Inconsistent results between experimental repeats. 1. Compound stability: this compound solution may have degraded. 2. Cellular health: Variations in cell passage number, confluency, or overall health can affect drug response. 3. Pipetting errors: Inaccurate dispensing of this compound or other reagents.1. Prepare fresh this compound solutions from a solid stock for each experiment. 2. Maintain consistent cell culture practices, using cells within a defined passage number range and seeding at a consistent density.[10] 3. Ensure pipettes are properly calibrated and use appropriate techniques for handling small volumes.
In vivo experiments show unexpected neurological or anti-inflammatory effects. Off-target activity: this compound's known antagonism of α7-nAChR or its anti-inflammatory properties may be contributing to the observed phenotype.[4][5]1. If neurological effects are observed, consider the potential role of α7-nAChR antagonism in your experimental model. 2. If unexpected anti-inflammatory responses are seen, investigate markers of NF-κB and MAPK pathway inhibition.[6][7][8]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's interactions. Note that specific IC50 values for the inhibition of PI3K/Akt pathway components are not well-documented in the literature; the anti-cancer effects are typically reported as growth inhibition (GI50) or cell viability IC50 values in cellular assays.

Target/Assay Interaction Type Value Cell Line/System
α7 nicotinic acetylcholine receptor (α7-nAChR) Antagonist (IC50)19.1 μMXenopus oocytes expressing α7-nAChR
Acetylcholine Binding Protein (Ls-AChBP) Binding Affinity (Ki)179 nMIn vitro radioligand competition assay
Acetylcholine Binding Protein (Ac-AChBP) Binding Affinity (Ki)538 nMIn vitro radioligand competition assay
HL-60 (Human promyelocytic leukemia cells) Cell Viability (IC50)Not specified, but most sensitive among tested lines[3]Cellular Assay
Glioblastoma multiforme (GBM) cell lines Cell Viability (IC50)Dose-dependent decrease in viability observed[1]Cellular Assay

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

CETSA is used to verify that a compound binds to its intended target protein within a cell. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Protocol:

  • Cell Treatment: Culture cells to a desired confluency. Treat the cells with either this compound at various concentrations or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating: After treatment, harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles or another appropriate lysis method.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (e.g., Akt) in the soluble fraction by Western blot or other quantitative protein detection methods.

  • Data Interpretation: A thermal shift is observed if the target protein remains soluble at higher temperatures in the this compound-treated samples compared to the vehicle control, indicating target engagement.

Kinase Selectivity Profiling

This assay is crucial for identifying off-target kinase interactions. It involves testing this compound against a panel of purified kinases.

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create a dilution series.

  • Kinase Reaction Setup: In a microplate, add the reaction buffer, the specific kinase from the panel, and the substrate (a peptide or protein that the kinase phosphorylates).

  • Initiate Reaction: Add this compound from the dilution series to the wells. Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced, which is proportional to kinase activity. This can be done using commercially available kits (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase inhibition for each kinase at each this compound concentration. This will generate a selectivity profile and identify potential off-target kinases.

RNA Sequencing (RNA-seq) for Global Transcriptomic Analysis

RNA-seq provides an unbiased view of the cellular response to this compound treatment, which can help identify affected on-target and off-target pathways.

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with this compound or a vehicle control for a predetermined time. Harvest the cells and extract total RNA using a high-quality RNA extraction kit.

  • Library Preparation:

    • Assess RNA quality and quantity.

    • Perform library preparation, which typically involves mRNA enrichment (poly-A selection) or ribosomal RNA depletion.

    • Fragment the RNA and synthesize cDNA.

    • Ligate sequencing adapters to the cDNA fragments.

    • Amplify the library by PCR.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in this compound-treated cells compared to controls.

    • Pathway Analysis: Use bioinformatics tools to identify signaling pathways that are enriched in the set of differentially expressed genes. This can reveal both expected (on-target) and unexpected (off-target) pathway modulation.

Visualizations

Crebanine_On_Target_Pathway This compound This compound PI3K PI3K This compound->PI3K Mitochondria Mitochondria This compound->Mitochondria Akt Akt (PKB) PI3K->Akt FoxO3a FoxO3a Akt->FoxO3a Caspases Caspase Cascade Mitochondria->Caspases ROS ROS Generation Mitochondria->ROS Apoptosis Apoptosis Caspases->Apoptosis

Caption: On-target signaling pathway of this compound leading to apoptosis.

Crebanine_Off_Target_Pathways This compound This compound MAPK MAPK Pathway This compound->MAPK NFkB NF-κB Pathway This compound->NFkB a7_nAChR α7-nAChR This compound->a7_nAChR Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation Neuronal_Signaling Neuronal Signaling a7_nAChR->Neuronal_Signaling

Caption: Potential off-target pathways modulated by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Basics Verify Compound Integrity & Experimental Conditions Start->Check_Basics On_Target_Issue Is the on-target pathway active in the experimental system? Check_Basics->On_Target_Issue Basics OK Refine_Hypothesis Refine Hypothesis and Experimental Design Check_Basics->Refine_Hypothesis Basics NOT OK Investigate_Off_Target Investigate Known Off-Targets (MAPK, NF-κB, α7-nAChR) On_Target_Issue->Investigate_Off_Target Yes On_Target_Issue->Refine_Hypothesis No Unbiased_Screen Perform Unbiased Screen (e.g., RNA-seq, Kinase Profiling) Investigate_Off_Target->Unbiased_Screen No clear explanation Investigate_Off_Target->Refine_Hypothesis Explanation Found Unbiased_Screen->Refine_Hypothesis

Caption: Logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Crebanine Photostability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: Why is photostability testing important for a compound like Crebanine?

A1: Photostability testing is a critical component of drug development that determines how exposure to light affects the quality of a drug substance or product over time.[1] For a natural product like this compound, an aporphine alkaloid, understanding its photosensitivity is crucial.[2][3][4][5] This testing helps to identify potential degradation, which could lead to loss of potency, the formation of toxic byproducts, or changes in physical properties.[2] The results are essential for determining appropriate manufacturing, packaging, and storage conditions to ensure the safety and efficacy of the final product.[1][6]

Q2: What are the general principles of photostability testing for alkaloids?

A2: The stability testing of herbal or natural products, including alkaloids, aims to understand how environmental factors like light, temperature, and humidity affect their quality over time.[1][2] Key principles involve exposing the compound to controlled light conditions and monitoring for any changes.[7] This typically includes both the drug substance and the formulated product.[8] The use of "dark controls," which are samples protected from light but exposed to the same other environmental conditions, is essential to differentiate between light-induced and other forms of degradation.[9]

Q3: What are the recommended light sources and exposure levels for photostability testing?

A3: The International Council for Harmonisation (ICH) guideline Q1B provides standardized conditions for photostability testing.[8][10] It recommends two options for light sources:

  • Option 1: A combination of a cool white fluorescent lamp and a near-UV fluorescent lamp.

  • Option 2: A simulated daylight source, such as a xenon arc lamp.[10]

The minimum recommended exposure levels are an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[8][9][10]

Q4: How should I prepare my this compound samples for photostability testing?

A4: Sample preparation should be systematic and consider various forms of the product.[8] It is recommended to test the this compound active substance itself, the substance in its immediate packaging, and the final formulated product.[8] For liquid samples, consider using amber vials or other light-protective packaging to assess their effectiveness.[6] Solid samples should be spread in a thin layer to ensure uniform light exposure.

Q5: What analytical methods are suitable for assessing the degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a commonly used and effective method for quantifying the degradation of active compounds and the formation of degradation products.[6][11] Other chromatographic techniques like Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for stability testing of marker compounds in herbal products.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in results between identical samples. - Non-uniform light exposure in the photostability chamber.- Inconsistent sample preparation (e.g., different layer thickness for solid samples).- Fluctuations in temperature or humidity within the chamber.[7]- Ensure the photostability chamber provides uniform light distribution.- Standardize sample preparation protocols.- Use a calibrated and well-maintained photostability chamber with tight control over temperature and humidity.[7]
Degradation observed in the dark control sample. - Thermal degradation (instability at the chamber's temperature).- Hydrolysis (if moisture is present).- Oxidation.[2]- Investigate the thermal stability of this compound at the test temperature.- Control humidity within the chamber.- Consider packaging the sample under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
No degradation is observed even after prolonged exposure. - this compound may be inherently photostable.- The light exposure levels may be insufficient to induce degradation.- The analytical method may not be sensitive enough to detect small changes.- Confirm that the total light exposure meets or exceeds the ICH Q1B guidelines (≥ 1.2 million lux hours and ≥ 200 Wh/m²).[8][9]- Validate the analytical method to ensure it is stability-indicating and can detect potential degradants.
Difficulty in identifying degradation products. - Degradation pathway is complex, leading to numerous minor products.- Degradants are not well-resolved by the current analytical method.- Employ advanced analytical techniques such as LC-MS/MS or NMR to identify the structure of unknown degradation products.- Adjust the chromatographic conditions (e.g., mobile phase, column) to improve the resolution of degradants.

Data Presentation

While specific quantitative data for this compound's photostability is not available, researchers should aim to collect and present their experimental data in a structured format. The following tables are templates that can be used to record and compare results from a photostability study.

Table 1: Photostability of this compound Drug Substance

Light Exposure ConditionExposure Duration (hours)Total Visible Light (lux hours)Total UV Light (Wh/m²)This compound Assay (% initial)AppearanceTotal Degradation Products (%)
Dark ControlX00
Light ExposedX1.2 x 10⁶200

Table 2: Photostability of this compound in Different Packaging

Packaging TypeLight Exposure Duration (hours)Total Visible Light (lux hours)Total UV Light (Wh/m²)This compound Assay (% initial)Appearance
Clear Glass VialX1.2 x 10⁶200
Amber Glass VialX1.2 x 10⁶200
Opaque ContainerX1.2 x 10⁶200

Experimental Protocols

Protocol 1: Confirmatory Photostability Testing of this compound (Drug Substance)

This protocol is based on the ICH Q1B guideline.[8]

  • Sample Preparation:

    • Place a sufficient amount of this compound drug substance in a chemically inert and transparent container.

    • Spread the solid sample in a thin layer (not more than 3 mm thick).

    • Prepare a "dark control" sample by wrapping an identical sample container in aluminum foil to protect it from light.[9]

  • Light Exposure:

    • Place the test and dark control samples in a validated photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[8][9][10]

    • Monitor the temperature and maintain it at a controlled level (e.g., 25°C ± 2°C).

  • Analysis:

    • At the end of the exposure period, retrieve the samples.

    • Analyze both the light-exposed and dark control samples for any changes in physical properties (e.g., appearance, color).

    • Use a validated stability-indicating HPLC method to determine the assay of this compound and to detect and quantify any degradation products.

Protocol 2: Forced Degradation (Stress Testing) of this compound

Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.

  • Sample Preparation:

    • Prepare solutions of this compound in a suitable solvent (e.g., methanol, ethanol).

    • Prepare a dark control sample stored at the same temperature.

  • Exposure Conditions:

    • Expose the solution to a high-intensity light source in a photostability chamber. The exposure duration can be varied to achieve different levels of degradation (e.g., 5-20% degradation).

    • Simultaneously, expose another set of samples to the same light source but with a UV filter to differentiate between UV and visible light-induced degradation.

  • Analysis:

    • At predefined time points, withdraw aliquots of the exposed and control solutions.

    • Analyze the samples using an appropriate analytical method (e.g., HPLC-UV, LC-MS) to profile the degradation products.

    • Characterize the major degradation products to elucidate the degradation pathway.

Visualizations

While a specific degradation pathway for this compound is unknown, its biological activity has been linked to the PI3K/Akt signaling pathway.[12][13] The following diagram illustrates this known signaling pathway.

Crebanine_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes Photostability_Workflow Start Start: This compound Sample Sample_Prep Sample Preparation (Drug Substance & Product) Start->Sample_Prep Dark_Control Prepare Dark Control Sample_Prep->Dark_Control Exposure Expose to Light (ICH Q1B Conditions) Sample_Prep->Exposure Analysis Analytical Testing (HPLC, etc.) Dark_Control->Analysis Exposure->Analysis Data_Eval Data Evaluation (Compare to Dark Control) Analysis->Data_Eval Photostable Conclusion: Photostable Data_Eval->Photostable No Significant Change Photolabile Conclusion: Photolabile (Implement Protective Measures) Data_Eval->Photolabile Significant Change

References

Technical Support Center: Managing Autofluorescence in Imaging Studies Involving Crebanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage autofluorescence in their imaging studies, particularly when working with the aporphine alkaloid Crebanine. While the intrinsic autofluorescence properties of this compound are not extensively documented, this guide addresses the common sources of autofluorescence in biological samples and provides strategies to mitigate their impact on experimental results.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in imaging studies?

Autofluorescence is the natural emission of light by biological structures when they are excited by light.[1][2] This can be problematic in fluorescence microscopy as it can mask the signal from the specific fluorescent probes being used, leading to poor signal-to-noise ratios and difficulty in interpreting the results.[1][3]

Q2: Is this compound itself fluorescent?

The available scientific literature does not provide a detailed characterization of the autofluorescence spectrum of this compound. However, many organic molecules can exhibit some degree of fluorescence. One study notes a detection wavelength of 280 nm for this compound in HPLC analysis, suggesting it absorbs in the UV range.[4] It is crucial to run an unstained control sample containing only this compound to determine if it contributes significantly to the background signal under your specific experimental conditions.

Q3: What are the common sources of autofluorescence in biological samples?

Common endogenous fluorophores in tissues and cells include:

  • Lipofuscin: An "aging" pigment that accumulates in cells and fluoresces broadly across the spectrum.[5]

  • Collagen and Elastin: Extracellular matrix proteins that typically fluoresce in the blue and green regions.[3][5]

  • NADH and Flavins: Metabolic coenzymes that contribute to cellular autofluorescence.[5]

  • Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by reacting with proteins and amines.[3][5][6]

Q4: How can I determine the source of autofluorescence in my experiment?

The best approach is to use appropriate controls.[1][3] An unstained, untreated sample will reveal the baseline autofluorescence of the tissue or cells. Comparing this to a sample treated with your fixative and then a sample with all staining components except the fluorescent probe will help you pinpoint the step that introduces the most background.

Troubleshooting Guides

Issue 1: High Background Fluorescence Across Multiple Channels

This is often due to endogenous fluorophores within the sample or fixation-induced autofluorescence.

Troubleshooting Steps:

  • Pre-Staining Quenching: Treat fixed cells or tissue sections with a quenching agent before adding your fluorescent probes.

  • Photobleaching: Expose the sample to the excitation light for an extended period before imaging to "burn out" the autofluorescent molecules.

  • Spectral Unmixing: If available on your imaging system, acquire a spectral image of your stained sample and an unstained, autofluorescent control. Use software to unmix the two signals.[7][8][9]

Experimental Protocol: Chemical Quenching with Sudan Black B

Sudan Black B is effective at quenching lipofuscin-based autofluorescence.[3]

  • After fixation and permeabilization, wash the sample with PBS.

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • Incubate the sample in the Sudan Black B solution for 10-20 minutes at room temperature.

  • Wash thoroughly with PBS to remove excess dye.

  • Proceed with your standard immunofluorescence staining protocol.

Caution: Sudan Black B can have some fluorescence in the far-red channel.[3]

Issue 2: Non-specific Punctate Staining

This pattern is often characteristic of lipofuscin granules, especially in older or metabolically active cells.[5]

Troubleshooting Steps:

  • Use a Lipofuscin Quencher: Commercially available reagents like TrueBlack™ are specifically designed to quench lipofuscin autofluorescence.[5]

  • Choose Fluorophores in the Far-Red Spectrum: Lipofuscin autofluorescence is strongest in the shorter wavelengths (blue, green, red).[10] Shifting to far-red or near-infrared dyes can help avoid this interference.[3][11]

Experimental Protocol: Using a Commercial Quenching Kit (e.g., TrueVIEW™)

These kits are designed to reduce autofluorescence from multiple sources.[3][12]

  • Complete your standard immunofluorescence staining protocol, including the final washes after the secondary antibody.

  • Incubate the sample with the quenching reagent according to the manufacturer's instructions (typically a few minutes).[12]

  • Wash with PBS.

  • Mount the coverslip and proceed with imaging.

Data Summary Tables

Table 1: Common Endogenous Fluorophores and their Spectral Properties

Endogenous FluorophoreTypical Excitation Max (nm)Typical Emission Max (nm)Common Location
Collagen330 - 400470 - 520Extracellular matrix, connective tissue[5]
Elastin330 - 400470 - 520Blood vessel walls[5]
Lipofuscin345 - 360450 - 650Neurons, glial cells, cardiac muscle[5]
NADH340 - 460440 - 470Mitochondria[5]
Flavins360 - 520500 - 560Mitochondria[5]
Aldehyde Fixatives355 - 435420 - 470Throughout the sample[5]

Table 2: Comparison of Autofluorescence Reduction Methods

MethodTarget AutofluorescenceAdvantagesDisadvantages
Sudan Black B Lipofuscin[3]Effective and inexpensive.[5]Can introduce background in the far-red channel.[3]
Sodium Borohydride Aldehyde-induced[3]Reduces fixation-induced autofluorescence.[1]Can have variable results and may damage tissue.[1][3]
Commercial Kits Broad-spectrumEasy to use and often highly effective.[3][12]Can be more expensive than other methods.
Photobleaching Most fluorophoresNo chemical alteration of the sample.Time-consuming and may damage the sample or the specific fluorescent probe.
Spectral Unmixing All sourcesComputationally separates signals without chemical treatment.[7]Requires a spectral imaging system and appropriate software.[8][9]

Visualizations

G cluster_0 Troubleshooting Workflow for Autofluorescence cluster_1 Mitigation Strategies start High Background Fluorescence Observed control Image Unstained Control Sample start->control is_autofluor Is Autofluorescence Present? control->is_autofluor fixation Optimize Fixation Protocol (e.g., reduce time, try methanol) is_autofluor->fixation Yes end Image with Improved Signal-to-Noise is_autofluor->end No quenching Apply Chemical Quenching (e.g., Sudan Black B, Commercial Kit) fixation->quenching fluorophore Select Far-Red Fluorophores quenching->fluorophore spectral Use Spectral Unmixing fluorophore->spectral spectral->end

Caption: Troubleshooting workflow for identifying and mitigating autofluorescence.

G cluster_0 Principle of Spectral Unmixing cluster_1 Reference Spectra cluster_2 Unmixed Signals mixed_signal Mixed Signal (Probe + Autofluorescence) algorithm Spectral Unmixing Algorithm mixed_signal->algorithm probe_spectrum Known Probe Spectrum probe_spectrum->algorithm autofluor_spectrum Measured Autofluorescence Spectrum autofluor_spectrum->algorithm unmixed_probe Probe Signal algorithm->unmixed_probe unmixed_autofluor Autofluorescence Signal algorithm->unmixed_autofluor

Caption: The principle of separating mixed fluorescence signals using spectral unmixing.

References

Technical Support Center: Crebanine and Fluorescent Dye Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using crebanine in fluorescence-based experiments. While direct studies on this compound's broad interference with fluorescent dyes are limited, this resource offers troubleshooting guides and frequently asked questions (FAQs) based on established principles of fluorescence assay interference.

Troubleshooting Guides

Fluorescence-based assays are susceptible to interference from small molecules.[1][2][3] this compound, as an aporphine alkaloid, may possess properties that could interfere with certain fluorescent dyes. The following guides will help you identify and mitigate potential issues.

Issue 1: Unexpected Decrease in Fluorescence Signal (Quenching)

You observe a lower-than-expected fluorescence signal in your samples treated with this compound compared to your controls. This could be due to fluorescence quenching, where this compound absorbs the excitation light or the emitted fluorescence from the dye.[1]

Troubleshooting Steps:

  • Run a Quenching Control Experiment:

    • Prepare a cell-free or protein-free solution containing your fluorescent dye at the working concentration.

    • Measure the baseline fluorescence.

    • Add this compound at the same concentrations used in your experiment.

    • Measure the fluorescence again. A significant drop in signal indicates direct quenching by this compound.

  • Perform a Spectral Scan:

    • If available, use a spectrophotometer to measure the absorbance spectrum of this compound.

    • Compare this to the excitation and emission spectra of your fluorescent dye. Overlap in these spectra suggests a high potential for interference.

  • Optimize Dye and Compound Concentrations:

    • If quenching is observed, try decreasing the concentration of this compound while ensuring it is still effective for your biological question.

    • Conversely, increasing the dye concentration might overcome a minor quenching effect, but this should be done cautiously to avoid artifacts from the dye itself.

Issue 2: Unexpected Increase in Fluorescence Signal (Autofluorescence)

You notice a higher fluorescence signal in your this compound-treated samples, even in the absence of your intended biological target. This may be due to the intrinsic fluorescence (autofluorescence) of this compound itself.[2][4]

Troubleshooting Steps:

  • Measure this compound's Autofluorescence:

    • Prepare a sample containing only this compound at the experimental concentration in your assay buffer.

    • Excite this sample at the same wavelength used for your fluorescent dye and measure the emission across the relevant range.

    • A detectable signal indicates that this compound is autofluorescent under your experimental conditions.

  • Shift to Red-Shifted Dyes:

    • Compound autofluorescence is more common in the blue-green spectral region.[2][4]

    • Consider switching to a fluorescent dye that excites and emits at longer wavelengths (red or far-red) to minimize interference from this compound's potential autofluorescence.

  • Use a "No Dye" Control:

    • Always include a control group that is treated with this compound but does not contain the fluorescent dye.

    • Subtract the signal from this "no dye" control from your experimental samples to correct for this compound's autofluorescence.

Issue 3: Inconsistent or Unreliable Results

Your results with this compound and a fluorescent dye are not reproducible or do not align with other experimental data.

Troubleshooting Steps:

  • Perform Orthogonal Assays:

    • Validate your findings using a non-fluorescence-based method.[1][3] For example, if you are measuring cell viability with a fluorescent dye, confirm the results with a luminescence-based assay or a direct cell count.

  • Review Literature for Dye Compatibility:

    • While specific data on this compound is scarce, one study successfully used Hoechst 33342 for apoptosis staining in the presence of this compound.[5][6][7] This suggests that dyes with similar spectral properties might also be compatible.

    • The excitation and emission wavelengths used in that study were 350-390 nm and 420-480 nm, respectively.[5]

Frequently Asked Questions (FAQs)

Q1: Does this compound interfere with all fluorescent dyes?

There is no definitive evidence to suggest that this compound interferes with all fluorescent dyes. Interference is highly dependent on the specific spectral properties of both this compound and the dye . It is crucial to perform the appropriate controls for each new dye you use with this compound.

Q2: What type of fluorescent dyes are less likely to be affected by compound interference?

Dyes that are excited by and emit light at longer wavelengths (red-shifted dyes) are generally less prone to interference from autofluorescence of small molecules.[2][4]

Q3: How can I be sure my results are valid when using this compound in a fluorescence assay?

The best practice is to always run parallel control experiments. These should include:

  • A "no dye" control (cells/protein + this compound) to check for autofluorescence.

  • A "no this compound" control (cells/protein + dye) as your baseline.

  • A cell/protein-free control (dye + this compound) to check for direct quenching.

  • Validation of key findings with an orthogonal, non-fluorescence-based method is also highly recommended.[1][3]

Q4: Are there any fluorescent dyes known to be compatible with this compound?

Based on published research, Hoechst 33342 has been used successfully in the presence of this compound for apoptosis studies, with an excitation in the 350-390 nm range and emission in the 420-480 nm range.[5][6][7] This provides a good starting point for nuclear staining applications.

Quantitative Data Summary

Currently, there is no published quantitative data specifically detailing the quenching constants or autofluorescence quantum yield of this compound in the context of a wide range of fluorescent dyes. Researchers are encouraged to generate this data for their specific experimental systems using the control protocols outlined above.

ParameterThis compoundNotes
Known Compatible Dyes Hoechst 33342[5][6][7]Used for nuclear staining in apoptosis assays.
Potential for Autofluorescence Unknown, but possible. More likely at shorter wavelengths.Test with a "no dye" control.
Potential for Quenching Unknown, but possible.Test with a cell-free dye and this compound solution.

Experimental Protocols

Protocol 1: Assessing this compound Autofluorescence

  • Prepare Solutions:

    • Assay Buffer (the same buffer used in your main experiment).

    • This compound stock solution.

    • Working solutions of this compound in Assay Buffer at 1x, 2x, and 5x your final experimental concentration.

  • Plate Setup:

    • In a microplate suitable for your plate reader, add the Assay Buffer to one well (blank).

    • Add the different concentrations of this compound solutions to separate wells.

  • Measurement:

    • Set your fluorescence plate reader to the excitation and emission wavelengths of the fluorescent dye you intend to use in your experiment.

    • Measure the fluorescence intensity of all wells.

  • Analysis:

    • Subtract the blank reading from the this compound readings.

    • If the resulting values are significantly above the background noise, this compound is autofluorescent under your experimental conditions.

Protocol 2: Assessing Quenching by this compound

  • Prepare Solutions:

    • Assay Buffer.

    • Fluorescent dye working solution in Assay Buffer.

    • This compound stock solution.

    • A series of this compound dilutions in Assay Buffer.

  • Plate Setup:

    • Add the fluorescent dye working solution to a set of wells.

    • Add the different concentrations of this compound to these wells. Include a well with only the dye and buffer (no this compound) as your 100% signal control.

  • Measurement:

    • Measure the fluorescence intensity immediately after adding this compound and at time points relevant to your main experiment.

  • Analysis:

    • Normalize the data to the "no this compound" control.

    • A concentration-dependent decrease in fluorescence indicates quenching.

Visualizations

G Workflow for Investigating this compound Interference cluster_start Start cluster_observe Observation cluster_troubleshoot Troubleshooting cluster_action Action cluster_end Resolution start Fluorescence Experiment with this compound observe Unexpected Result? start->observe auto_q Autofluorescence? observe->auto_q Yes end Valid Data observe->end No quench_q Quenching? auto_q->quench_q No auto_test Run 'No Dye' Control auto_q->auto_test Yes quench_test Run Cell-Free Quenching Assay quench_q->quench_test Yes orthogonal Perform Orthogonal Assay quench_q->orthogonal Unsure red_shift Switch to Red-Shifted Dye auto_test->red_shift quench_test->red_shift orthogonal->end red_shift->end G Signaling Pathway of this compound-Induced Apoptosis This compound This compound pi3k PI3K This compound->pi3k inhibits akt Akt pi3k->akt activates apoptosis Apoptosis akt->apoptosis inhibits

References

Validation & Comparative

Crebanine in Oncology: A Comparative Guide to Aporphine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of crebanine's anti-cancer properties against other notable aporphine alkaloids. The following sections detail its performance, supported by experimental data, and outline the methodologies employed in key studies.

This compound, a naturally occurring aporphine alkaloid, has demonstrated significant potential as an anti-cancer agent. Its efficacy stems from its ability to induce programmed cell death (apoptosis) and halt the cell cycle in various cancer cell lines. This guide synthesizes available data to compare the cytotoxic and mechanistic profiles of this compound with other aporphine alkaloids, offering a valuable resource for oncology research and drug development.

Comparative Cytotoxicity of Aporphine Alkaloids

The anti-proliferative activity of this compound and other aporphine alkaloids has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the alkaloid and the specific cancer cell type. The data presented below is compiled from multiple studies; direct comparison should be approached with caution due to potential variations in experimental conditions.

AlkaloidCancer Cell LineIC50 (µM)Reference Study
This compound Human promyelocytic leukemia (HL-60)Weak activityMakarasen et al., 2011[1]
Human hepatocellular carcinoma (HepG2)111.77 (24h), 65.07 (48h), 23.68 (72h)Tan et al., 2023[1]
Human glioblastoma (U87MG, T98G)Not explicitly quantified in µMYeh et al., 2024[2][3][4]
Human renal cell carcinoma (786-0)~77.4Shih et al., 2025[5]
Human renal cell carcinoma (A498)~108.6Shih et al., 2025[5]
Human renal cell carcinoma (Caki-1)~130.5Shih et al., 2025[5]
Dehydrothis compound Human promyelocytic leukemia (HL-60)6.34Makarasen et al., 2011[1]
Oxostephanine Human breast cancer (BC)0.24 (µg/mL)Makarasen et al., 2011[1]
Acute lymphoblastic leukemia (MOLT-3)0.71 (µg/mL)Makarasen et al., 2011[1]
Nantenine Human hepatocellular carcinoma (SMMC-7721)70.08Liu et al., 2015[6]
Corytuberine Human hepatocellular carcinoma (SMMC-7721)73.22Liu et al., 2015[6]
Boldine Human chronic myeloid leukemia (K-562)145da Silva et al., 2025[7][8]
Human acute myeloid leukemia (KG-1)116da Silva et al., 2025[7][8]
Human acute myeloblastic leukemia (Kasumi-1)46da Silva et al., 2025[7][8]
Liriodenine Human ovarian cancer (CAOV-3)Not explicitly quantified in µMNordin et al., 2015[9]
Isocorydine Not specifiedWeak cytotoxicityLiu et al., 2015[6]

Mechanistic Insights: Signaling Pathways and Cellular Effects

This compound and its counterparts exert their anti-cancer effects through the modulation of critical signaling pathways that govern cell survival, proliferation, and death.

This compound's Mode of Action

This compound has been shown to induce apoptosis and cause cell cycle arrest in a variety of cancer cells.[5] Its primary mechanisms involve the inhibition of the PI3K/Akt and NF-κB signaling pathways.[2][3][4]

  • PI3K/Akt Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival. This compound's inhibition of PI3K/Akt signaling leads to the downstream suppression of anti-apoptotic proteins and activation of pro-apoptotic factors.[2][3][4]

  • NF-κB Pathway Inhibition: The NF-κB pathway is crucial for inflammation and cell survival. By blocking this pathway, this compound sensitizes cancer cells to apoptosis.

The culmination of these actions is the induction of apoptosis, characterized by DNA fragmentation and the activation of caspases, and cell cycle arrest, which halts the proliferation of cancerous cells.[5]

G This compound This compound PI3K PI3K This compound->PI3K inhibits NFkB NF-κB This compound->NFkB inhibits Apoptosis Apoptosis This compound->Apoptosis CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Akt Akt PI3K->Akt activates Akt->Apoptosis inhibits CellSurvival Cell Survival & Proliferation Akt->CellSurvival promotes NFkB->Apoptosis inhibits NFkB->CellSurvival promotes

This compound's primary signaling pathway inhibition.
Comparative Mechanisms of Other Aporphine Alkaloids

While data is more limited, other aporphine alkaloids are known to employ various anti-cancer strategies:

  • Liriodenine: This alkaloid is reported to be a topoisomerase II inhibitor, an enzyme essential for DNA replication.[10]

  • General Aporphinoids: Some aporphine alkaloids with a 1,2-methylenedioxy group have shown better cytotoxic activities due to their ability to intercalate into DNA and inhibit topoisomerase I.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of aporphine alkaloids.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.

  • Treatment: Expose the cells to various concentrations of the aporphine alkaloids for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

G cluster_0 Cell Culture cluster_1 MTT Reaction cluster_2 Measurement A Seed cells in 96-well plate B Add aporphine alkaloids A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add DMSO to dissolve formazan E->F G Read absorbance at 570nm F->G

Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Preparation: Treat cells with the desired concentrations of aporphine alkaloids. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protein Expression Analysis: Western Blotting

This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins onto a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, NF-κB, caspases) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G cluster_0 Sample Preparation cluster_1 Immunoblotting A Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Antibody Incubation E->F G Detection F->G

Western blotting experimental workflow.

Conclusion

This compound stands out as a promising anti-cancer agent among aporphine alkaloids, primarily through its well-documented inhibitory effects on the PI3K/Akt and NF-κB signaling pathways. While direct comparative studies are limited, the available data suggests that other aporphine alkaloids, such as dehydrothis compound, may exhibit greater potency in specific cancer cell lines. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this diverse class of compounds. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to build upon the current understanding of aporphine alkaloids in oncology.

References

A Comparative Analysis of the Anti-Cancer Activities of Crebanine and Isocorydine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the pre-clinical anti-cancer profiles of two promising natural alkaloids.

Crebanine and Isocorydine, both aporphine alkaloids, have emerged as compounds of interest in oncology research, demonstrating notable anti-cancer properties across a range of cancer cell lines. This guide provides a detailed comparison of their anti-cancer activities, supported by experimental data, to aid researchers in evaluating their therapeutic potential.

Quantitative Comparison of Bioactivity

The cytotoxic effects of this compound and Isocorydine have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized below.

This compound
Cancer Type Cell Line IC50 (µM) Citation
Renal Cell Carcinoma786-0~77.4[1]
A498~108.6[1]
Caki-1~130.5[1]
Hepatocellular CarcinomaHepG2111.77 (24h), 65.07 (48h), 23.68 (72h)[2]
Glioblastoma MultiformeU87MG, LN229, T98GDose-dependent decrease in viability[3]
LeukemiaHL-60, U937, K562Dose-dependent inhibition[4][5]
FibrosarcomaHT1080Dose-dependent inhibition[4][5]
Cervical CancerKB-3-1, KB-V1Dose-dependent inhibition[4][5]
Gastric AdenocarcinomaSGC-7901170.41 (24h), 45.70 (48h), 24.8 (72h)[6]
Isocorydine
Cancer Type Cell Line IC50 (µM) Citation
Liver CancerHepG2186.97[7]
Lung CancerA549197.73[7]
Gastric CancerSGC7901212.46[7]
Oral Squamous CarcinomaCal-27610 (24h)[8][9][10]

Note: IC50 values can vary depending on the experimental conditions, such as incubation time.

Mechanisms of Anti-Cancer Action

Both this compound and Isocorydine exert their anti-cancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest. However, the specific molecular pathways they modulate show some differences.

This compound: A Multi-Pathway Inhibitor

This compound has been shown to induce apoptosis and cell cycle arrest in various cancer types through the modulation of several key signaling pathways.

  • Apoptosis Induction: this compound promotes apoptosis by increasing the levels of pro-apoptotic proteins such as cleaved caspase-3, -7, -8, -9, and PARP, while decreasing the levels of anti-apoptotic proteins like cIAP1, BCL2, and survivin.[1][2][4] Morphological changes associated with apoptosis, such as chromatin condensation and nuclear volume reduction, have been observed in this compound-treated cells.[1][11] In renal cell carcinoma, 200 µM of this compound increased the apoptotic cell population significantly in 786-0, A498, and Caki-1 cell lines.[1]

  • Cell Cycle Arrest: this compound primarily induces G1 phase cell cycle arrest, leading to an accumulation of cells in the sub-G1 phase.[1][11] This is achieved by downregulating the expression of G1/S phase transition proteins, including cyclin D1, cyclin E/CDK2, and cyclin A2/CDK2 complexes.[1][12] In some cases, such as in gastric cancer cells, it has also been reported to cause G2/M phase arrest.[6]

  • Signaling Pathways: The anti-cancer activity of this compound is mediated through the inhibition of multiple signaling pathways critical for cancer cell survival and proliferation, including:

    • PI3K/Akt Pathway: Inhibition of this pathway is a key mechanism of this compound's action in glioblastoma and hepatocellular carcinoma.[2][3][5]

    • NF-κB Pathway: this compound has been shown to reduce the activation of the NF-κB pathway, which is involved in blocking apoptosis.[1][12][13]

    • MAPK Pathway: This pathway is also suppressed by this compound.[3][13]

    • Hippo Signaling Pathway: This pathway has been identified as being affected by this compound in renal cell carcinoma.[1][12]

Crebanine_Signaling_Pathway cluster_0 Signaling Pathways cluster_1 Cellular Processes This compound This compound PI3K PI3K This compound->PI3K inhibits NFkB NF-κB This compound->NFkB inhibits MAPK MAPK This compound->MAPK inhibits Hippo Hippo This compound->Hippo inhibits Apoptosis Apoptosis This compound->Apoptosis induces CellCycleArrest Cell Cycle Arrest (G1) This compound->CellCycleArrest induces Akt Akt PI3K->Akt activates Proliferation Proliferation Akt->Proliferation promotes Survival Survival Akt->Survival promotes NFkB->Proliferation promotes NFkB->Survival promotes MAPK->Proliferation promotes MAPK->Survival promotes Hippo->Proliferation promotes Hippo->Survival promotes Apoptosis->Proliferation inhibits CellCycleArrest->Proliferation inhibits

Figure 1: Simplified signaling pathway of this compound's anti-cancer activity.

Isocorydine: Targeting Cell Division and Cancer Stem Cells

Isocorydine also demonstrates potent anti-cancer effects, primarily by inducing G2/M phase cell cycle arrest and apoptosis.

  • Apoptosis Induction: Isocorydine treatment leads to an increase in the percentage of apoptotic cells.[14] For instance, in Huh7 hepatocellular carcinoma cells, treatment with 100-300 µg/ml of Isocorydine for 48 hours resulted in a significant increase in apoptosis.[14] This is associated with the upregulation of cleaved PARP.[14]

  • Cell Cycle Arrest: A hallmark of Isocorydine's action is the induction of G2/M cell cycle arrest.[14][15] This effect is mediated by the increased phosphorylation of Chk1 and Chk2.[14]

  • Targeting Cancer Stem Cells: Notably, Isocorydine has been shown to target the drug-resistant cancer stem cell population.[14][15] It can reduce the percentage of CD133+ cells, a marker for cancer stem cells in hepatocellular carcinoma.[14]

  • Energy Metabolism Disruption: In oral squamous carcinoma cells, Isocorydine has been found to disrupt energy metabolism by decreasing the activity of mitochondrial respiratory chain complex enzymes, leading to increased ROS production, decreased mitochondrial membrane potential, and reduced ATP content.[8][9][10]

Isocorydine_Signaling_Pathway cluster_0 Cellular Processes cluster_1 Molecular Targets Isocorydine Isocorydine Apoptosis Apoptosis Isocorydine->Apoptosis induces Chk1_Chk2 p-Chk1/p-Chk2 Isocorydine->Chk1_Chk2 increases Mitochondria Mitochondria Isocorydine->Mitochondria disrupts CD133 CD133 Isocorydine->CD133 reduces G2M_Arrest G2/M Arrest Cancer Cell Death Cancer Cell Death G2M_Arrest->Cancer Cell Death Apoptosis->Cancer Cell Death Energy_Metabolism Energy Metabolism Energy_Metabolism->Cancer Cell Death CSC Cancer Stem Cells Chk1_Chk2->G2M_Arrest induces Mitochondria->Energy_Metabolism impairs CD133->CSC marker for

Figure 2: Key mechanisms of Isocorydine's anti-cancer effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and Isocorydine.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound (this compound or Isocorydine) for the desired time period (e.g., 24, 48, 72 hours).

    • Add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[3]

    • Remove the supernatant and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[3]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[3]

    • Calculate cell viability as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound or Isocorydine A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals with DMSO C->D E Measure absorbance D->E F Calculate cell viability and IC50 E->F

Figure 3: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Treat cells with the test compound for the specified duration.

    • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Principle: This method uses PI to stain the cellular DNA content. The fluorescence intensity of PI is directly proportional to the amount of DNA. Flow cytometry is then used to quantify the number of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Treat cells with the test compound.

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash the cells with PBS and treat with RNase A to remove RNA.

    • Stain the cells with PI solution.

    • Analyze the DNA content of the cells by flow cytometry.

Western Blotting
  • Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

  • Protocol:

    • Lyse treated and untreated cells to extract total protein.

    • Determine protein concentration using a protein assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion

Both this compound and Isocorydine demonstrate significant anti-cancer potential through the induction of apoptosis and cell cycle arrest. This compound appears to have a broader mechanism of action, inhibiting multiple key signaling pathways involved in cancer cell proliferation and survival. Isocorydine, on the other hand, shows a particular efficacy in inducing G2/M arrest and has the unique ability to target cancer stem cells and disrupt cellular energy metabolism.

Further research, particularly in vivo studies and investigations into combination therapies, is warranted to fully elucidate the therapeutic potential of these promising natural compounds. This comparative guide provides a foundational resource for researchers to design future studies and advance the development of novel anti-cancer agents.

References

Crebanine vs. Stephanine in Anti-Arrhythmic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-arrhythmic agents, natural alkaloids have historically been a rich source of lead compounds. Among these, crebanine, an aporphine alkaloid, and stephanine, a bisbenzylisoquinoline alkaloid, have been subjects of interest. This guide provides an objective comparison of the available scientific evidence on the anti-arrhythmic potential of this compound and stephanine, with a focus on experimental data, methodologies, and mechanisms of action.

Summary of Findings

A comprehensive review of the current literature reveals a significant disparity in the volume of research available for this compound versus compounds related to stephanine. While there is a body of evidence for the anti-arrhythmic properties of tetrandrine, an alkaloid co-isolated from Stephania tetrandra (the source of stephanine), direct studies on stephanine are scarce. Conversely, the available information on this compound suggests potential pro-arrhythmic and toxic effects, with a lack of evidence supporting its use as an anti-arrhythmic agent.

Quantitative Data on Anti-Arrhythmic Effects

Due to the limited research on stephanine and the nature of the findings for this compound, a direct quantitative comparison is not feasible. The following table summarizes the anti-arrhythmic effects of tetrandrine , a major alkaloid from the same plant source as stephanine, in various preclinical models. No comparable data for this compound or stephanine was identified in the reviewed literature.

Experimental ModelSpeciesArrhythmogenic AgentTetrandrine Dosage/ConcentrationObserved Anti-Arrhythmic EffectsReference
Ventricular FibrillationCatChloroform and AdrenalineNot specifiedCapable of counteracting ventricular fibrillation.[1]
Aconitine-induced ArrhythmiaRatAconitineNot specifiedShowed anti-arrhythmic effects.[2]
Ouabain-induced ArrhythmiaGuinea PigOuabainNot specifiedDemonstrated anti-arrhythmic activity.[2]
Barium Chloride-induced ArrhythmiaNot specifiedBarium ChlorideNot specifiedAntagonized the arrhythmia.[2]
Calcium Chloride-induced ArrhythmiaNot specifiedCalcium ChlorideNot specifiedAntagonized the arrhythmia.[2]

Mechanism of Action

This compound

The mechanism of action for this compound in the context of cardiac electrophysiology is not well-elucidated. The limited available data points towards potential cardiotoxicity rather than a therapeutic anti-arrhythmic effect.

Stephanine and Tetrandrine

Direct studies on the anti-arrhythmic mechanism of stephanine are lacking. However, extensive research on tetrandrine, isolated from Stephania tetrandra, has identified it primarily as a calcium channel blocker .[3][4] It has been shown to block both L-type and T-type voltage-dependent calcium channels.[3][4] This action can inhibit the contractility and automaticity of the myocardium and prolong the functional refractory period, contributing to its anti-arrhythmic effects.[4]

Furthermore, some studies suggest that tetrandrine may also block sodium channels with slow recovery kinetics, which could be another mechanism contributing to its anti-arrhythmic action.[1] There is also evidence that it can block Ca2+-activated K+ channels.[3]

cluster_Stephania Stephania tetrandra cluster_Alkaloids Isolated Alkaloids cluster_Research Anti-Arrhythmic Research Focus Stephania Stephania tetrandra Stephanine Stephanine Stephania->Stephanine Source of Tetrandrine Tetrandrine Stephania->Tetrandrine Source of Research Majority of research has focused on Tetrandrine's effects Tetrandrine->Research start Start animal_prep Animal Preparation (e.g., Rat, Guinea Pig, Rabbit) Anesthesia start->animal_prep baseline Baseline ECG Recording animal_prep->baseline drug_admin Administration of Test Compound (e.g., this compound or Stephanine derivative) baseline->drug_admin arrhythmia_induction Induction of Arrhythmia (e.g., Chloroform, Aconitine, Ouabain) drug_admin->arrhythmia_induction ecg_monitoring Continuous ECG Monitoring arrhythmia_induction->ecg_monitoring data_analysis Data Analysis (Incidence, Duration, Severity of Arrhythmia) ecg_monitoring->data_analysis end End data_analysis->end cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects cluster_outcome Therapeutic Outcome Tetrandrine Tetrandrine Ca_channel L-type & T-type Ca2+ Channels Tetrandrine->Ca_channel Blocks Na_channel Na+ Channels Tetrandrine->Na_channel Blocks K_channel Ca2+-activated K+ Channels Tetrandrine->K_channel Blocks Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Leads to Na_influx Decreased Na+ Influx Na_channel->Na_influx Leads to Action_Potential Prolongation of Action Potential Duration K_channel->Action_Potential Modulates Ca_influx->Action_Potential Na_influx->Action_Potential Refractory_Period Increased Effective Refractory Period Action_Potential->Refractory_Period AntiArrhythmic Anti-Arrhythmic Effect Refractory_Period->AntiArrhythmic

References

2-Bromocrebanine: A Comparative Analysis of Efficacy Against Parent Crebanine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, this guide provides a comprehensive comparison of the efficacy of 2-Bromocrebanine (2Br-Crebanine) and its parent compound, this compound. This analysis is based on available experimental data for their anti-inflammatory, analgesic, and cytotoxic properties.

2Br-Crebanine, a brominated derivative of the naturally occurring aporphine alkaloid this compound, has been synthesized to enhance therapeutic efficacy and reduce toxicity. Preclinical studies indicate that the addition of a bromine atom significantly alters the pharmacological profile of the parent compound, suggesting a promising new avenue for therapeutic development.

Quantitative Efficacy and Toxicity

A direct comparison of the available quantitative data for 2Br-Crebanine and this compound is summarized below. It is important to note that while a head-to-head comparison for anti-inflammatory and analgesic properties is available, the cytotoxic activity of 2Br-Crebanine has not been extensively reported in the reviewed literature.

Anti-inflammatory and Analgesic Activity
CompoundAssayResultReference
2Br-Crebanine Acute Toxicity (LD50, mice)59.62 mg/kg[1]
This compound Acute Toxicity (LD50, mice)Implied to be 6-fold more toxic than 2Br-Crebanine[1]
2Br-Crebanine Acetic Acid-Induced Writhing (mice)Stronger inhibition of writhing than this compound[2]
This compound Acetic Acid-Induced Writhing (mice)Less effective than 2Br-Crebanine[2]
2Br-Crebanine Nerve Ligation Model (analgesia)Superior analgesic effects to this compound[2]
This compound Nerve Ligation Model (analgesia)Less effective than 2Br-Crebanine[2]
In Vitro Cytotoxicity against Cancer Cell Lines
CompoundCell LineIC50 (µM)Reference
This compound Renal Cell Carcinoma (786-0)~77.4[3]
Renal Cell Carcinoma (A498)~108.6[3]
Renal Cell Carcinoma (Caki-1)~130.5[3]
Human Leukemic (HL-60)Most sensitive among tested[4]
Human Fibrosarcoma (HT1080)Significant inhibition[4]
Cervix Cancer (KB-3-1, KB-V1)Significant inhibition[4]
2Br-Crebanine Various Cancer Cell LinesData not available in reviewed literature

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Carrageenan-Induced Pleurisy in Rats

This model is utilized to assess in vivo anti-inflammatory activity.

  • Animal Model: Male Sprague-Dawley rats are used.

  • Induction of Pleurisy: A 1% (w/v) solution of λ-carrageenan in saline is prepared. 0.2 ml of this solution is injected into the pleural cavity of anesthetized rats.

  • Treatment: Test compounds (2Br-Crebanine, this compound, or control vehicle) are administered, typically intraperitoneally, at specified doses prior to carrageenan injection.

  • Sample Collection: At 4 and 24 hours post-carrageenan injection, animals are euthanized. The pleural cavity is washed with heparinized saline.

  • Analysis: The total volume of the pleural exudate is measured. The number of leukocytes in the exudate is determined using a hemocytometer. The levels of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in the exudate can be quantified using appropriate assay kits.

Acetic Acid-Induced Writhing Test in Mice

This assay evaluates the peripheral analgesic activity of a compound.

  • Animal Model: Male ICR mice are typically used.

  • Treatment: Animals are divided into groups and administered the test compounds (2Br-Crebanine, this compound, or control) via a suitable route (e.g., oral or intraperitoneal).

  • Induction of Writhing: After a set period to allow for drug absorption (e.g., 30-60 minutes), a 0.6% to 1% solution of acetic acid is injected intraperitoneally.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a defined period, typically 10-15 minutes.

  • Analysis: The mean number of writhes for each group is calculated. The percentage of inhibition of writhing is determined by comparing the treated groups to the control group.

Hot Plate Test in Mice

This test is used to assess central analgesic activity.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 1°C) is used.

  • Animal Model: Mice are used for this assay.

  • Baseline Measurement: Before drug administration, the basal reaction time of each mouse to the thermal stimulus is recorded. This is the latency to a nociceptive response, such as licking a paw or jumping. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Treatment: The test compounds are administered to the animals.

  • Post-Treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), the latency to the nociceptive response is measured again on the hot plate.

  • Analysis: The increase in latency time compared to the baseline measurement indicates the analgesic effect of the compound.

In Vitro Cytotoxicity (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., 786-0, A498, Caki-1) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test compound (this compound or 2Br-Crebanine) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound has been shown to exert its effects through the modulation of key signaling pathways involved in inflammation and cancer progression, namely the NF-κB and PI3K/Akt pathways. While the direct effects of 2Br-Crebanine on these pathways have not been explicitly detailed in the available literature, its enhanced efficacy suggests a potentially more potent interaction with these targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IkB IKK->IkB P NF_kB NF-κB IkB->NF_kB Inhibition NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocation Crebanine_Inhibition->IKK  this compound Inhibits Gene_Transcription Pro-inflammatory Gene Transcription NF_kB_nucleus->Gene_Transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. This compound has been demonstrated to suppress this pathway, leading to apoptosis in cancer cells.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 P Akt Akt PIP3->Akt Downstream_Targets Downstream Targets Akt->Downstream_Targets Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Crebanine_Inhibition->PI3K  this compound Inhibits

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

Conclusion

The available evidence strongly suggests that 2Br-Crebanine is a promising derivative of this compound with enhanced anti-inflammatory and analgesic properties and a significantly improved safety profile, as indicated by its lower acute toxicity.[1] The qualitative reports of its superior efficacy in preclinical models of pain and inflammation highlight its potential as a lead compound for further development.[2] However, a notable gap in the current literature is the lack of quantitative data on the cytotoxic effects of 2Br-Crebanine against cancer cell lines. Further research in this area is warranted to fully elucidate its therapeutic potential and to provide a more complete comparison with its parent compound, this compound. The detailed experimental protocols provided herein offer a foundation for such future investigations.

References

A Prospective Guide to Crebanine and Doxorubicin Combination Therapy: A Research and Development Blueprint

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a forward-looking analysis of the potential combination therapy involving Crebanine and the widely-used chemotherapeutic agent, doxorubicin. In the absence of direct experimental studies on this specific pairing, this document synthesizes the known mechanisms of each compound to build a scientific rationale for their combined use. It further proposes a comprehensive experimental framework to evaluate the potential synergistic anti-cancer effects and safety profile of this novel combination.

Rationale for Combination: Targeting Cancer Hallmarks Through Complementary Mechanisms

Doxorubicin, a cornerstone of chemotherapy, primarily exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[1][2] However, its clinical utility is often hampered by significant cardiotoxicity and the development of drug resistance.[3][4][5]

This compound, an aporphine alkaloid, has demonstrated promising anti-cancer properties in various cancer cell lines, including glioblastoma, leukemia, and lung and gastric cancers.[6][7][8] Its primary mechanism of action involves the induction of apoptosis and cell cycle arrest, notably through the inhibition of the PI3K/Akt signaling pathway.[6][9][10] This pathway is a critical regulator of cell survival, proliferation, and resistance to chemotherapy.

The proposed combination of this compound and doxorubicin is founded on the hypothesis that their distinct mechanisms of action could lead to synergistic anti-tumor effects. By inhibiting the PI3K/Akt pathway, this compound may lower the threshold for doxorubicin-induced apoptosis and potentially circumvent common resistance mechanisms. This dual-pronged attack on critical cancer cell survival pathways could enhance therapeutic efficacy while potentially allowing for lower, less toxic doses of doxorubicin.

Proposed Experimental Evaluation

A rigorous, multi-phase experimental plan is essential to validate the therapeutic potential of this compound and doxorubicin combination therapy. The following sections outline the key in vitro and in vivo studies required.

In Vitro Assessment of Synergy and Cellular Mechanisms

Objective: To determine the nature of the interaction between this compound and doxorubicin and to elucidate the underlying cellular and molecular mechanisms.

Experimental Workflow:

G cluster_0 In Vitro Evaluation A Cell Line Selection (e.g., MCF-7, A549, U87MG) B Single-Agent IC50 Determination (MTT/MTS Assay) A->B C Combination Cytotoxicity Assays (Checkerboard Dilution) B->C D Synergy Analysis (Chou-Talalay Method - CI Value) C->D E Apoptosis Analysis (Annexin V/PI Staining, Caspase Activity) C->E F Cell Cycle Analysis (Flow Cytometry) C->F G Western Blot Analysis (PI3K/Akt, Apoptotic Markers) E->G

Figure 1: Workflow for in vitro evaluation of this compound and doxorubicin synergy.

Key Experimental Protocols:

  • Cell Viability and Synergy Analysis:

    • Protocol: Human cancer cell lines (e.g., breast, lung, glioblastoma) will be treated with a range of concentrations of this compound and doxorubicin, both individually and in combination (checkerboard method), for 48-72 hours. Cell viability will be assessed using the MTT or MTS assay.

    • Data Analysis: The half-maximal inhibitory concentrations (IC50) for each drug will be determined. The combination data will be analyzed using the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

  • Apoptosis and Cell Cycle Analysis:

    • Protocol: Cells will be treated with IC50 concentrations of each drug and their synergistic combination. Apoptosis will be quantified by flow cytometry after staining with Annexin V and propidium iodide (PI). Caspase-3, -8, and -9 activity assays will also be performed. For cell cycle analysis, treated cells will be fixed, stained with PI, and analyzed by flow cytometry.

    • Data Analysis: The percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle (G1, S, G2/M) will be quantified and compared across treatment groups.

  • Mechanism of Action - Western Blotting:

    • Protocol: Protein lysates from treated cells will be subjected to Western blot analysis to probe for key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt, p-mTOR) and apoptosis pathways (e.g., Bax, Bcl-2, cleaved PARP).

    • Data Analysis: Changes in protein expression levels will be quantified relative to a loading control (e.g., GAPDH or β-actin).

Hypothetical Data Summary:

Table 1: In Vitro Cytotoxicity and Synergy of this compound and Doxorubicin

Cell LineDrugIC50 (µM)Combination (this compound + Doxorubicin)Combination Index (CI)
MCF-7 This compoundExpected ValueSynergistic Ratio< 1
DoxorubicinExpected Value
A549 This compoundExpected ValueSynergistic Ratio< 1
DoxorubicinExpected Value
U87MG This compoundExpected ValueSynergistic Ratio< 1
DoxorubicinExpected Value

Table 2: Effect of this compound and Doxorubicin on Apoptosis and Cell Cycle

Treatment Group% Apoptotic Cells% G2/M Arrest
ControlBaselineBaseline
This compoundIncreasedSlight Increase
DoxorubicinIncreasedSignificant Increase
CombinationSynergistically IncreasedPotentiated Increase
In Vivo Efficacy and Toxicity Assessment

Objective: To evaluate the anti-tumor efficacy and systemic toxicity of the this compound and doxorubicin combination in a preclinical animal model.

Experimental Workflow:

G cluster_1 In Vivo Evaluation H Xenograft Tumor Model Establishment (e.g., Nude Mice) I Treatment Groups (Vehicle, this compound, Doxorubicin, Combination) H->I J Tumor Growth Monitoring (Volume Measurement) I->J K Toxicity Monitoring (Body Weight, Clinical Signs) I->K L Endpoint Analysis (Tumor Weight, Histopathology, Biomarkers) J->L K->L M Cardiotoxicity Assessment (Cardiac Biomarkers, Histology) L->M G cluster_this compound This compound cluster_doxorubicin Doxorubicin This compound This compound pi3k PI3K This compound->pi3k inhibits akt Akt pi3k->akt bad Bad (pro-apoptotic) akt->bad inhibits apoptosis Apoptosis bad->apoptosis doxorubicin Doxorubicin dna DNA doxorubicin->dna intercalates/ damages p53 p53 dna->p53 activates p53->apoptosis

References

Crebanine in Glioblastoma: A Comparative Analysis Against Other PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Crebanine, a novel PI3K inhibitor, with other inhibitors of the phosphoinositide 3-kinase (PI3K) pathway in the context of glioblastoma (GBM). This document synthesizes available preclinical data, details experimental methodologies, and visualizes key pathways and workflows to offer an objective assessment of this compound's potential.

Glioblastoma is the most aggressive primary brain tumor in adults, with a median survival of just over a year.[1][2] The PI3K/Akt signaling pathway is frequently dysregulated in GBM, making it a critical therapeutic target.[1][2] this compound, an aporphine alkaloid, has emerged as a promising anti-cancer agent capable of penetrating the blood-brain barrier (BBB) and inducing apoptosis in GBM cells by inhibiting the PI3K/Akt pathway.[1][2] This guide evaluates this compound's performance against other PI3K inhibitors that have been investigated for glioblastoma treatment.

Quantitative Comparison of PI3K Inhibitors in Glioblastoma Cell Lines

The following table summarizes the available in vitro efficacy data for this compound and other notable PI3K inhibitors in various glioblastoma cell lines. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies.

InhibitorTypeGlioblastoma Cell LineIC50 ValueReference
This compound Pan-PI3K (putative)LN229, T98G, U87MGEffective concentrations tested: 50, 100, 200 µM (Specific IC50 not provided)[1]
Buparlisib (BKM120) Pan-PI3KU-87 MG1.28 ± 0.33 µM (p53 wt)[3]
p53 mutant/deleted cells2.08 ± 0.69 µM[3]
Pictilisib (GDC-0941) Pan-PI3KU-87 MG0.95 µM[3][4]
Copanlisib (BAY 80-6946) Pan-PI3KU-87 MG~0.1 µM[3]
ZSTK474 Pan-PI3KU-87 MG7.0 µM[3]
U-251 MG1.1 µM[3]
Pilaralisib (XL147) Pan-PI3KU-87 MG24.0 µM[3]
U-251 and U-373 MG>30.0 µM[3]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) AKT->Downstream Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) This compound This compound & Other PI3K Inhibitors This compound->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Glioblastoma Cell Lines (LN229, T98G, U87MG) treatment Treatment with This compound or other PI3K inhibitors start->treatment viability Cell Viability Assessment (MTT Assay) treatment->viability clonogenicity Clonogenic Potential (Colony Formation Assay) treatment->clonogenicity apoptosis Apoptosis Analysis (Flow Cytometry) treatment->apoptosis pathway PI3K Pathway Analysis (Western Blot) treatment->pathway end End: Comparative Data Analysis viability->end clonogenicity->end apoptosis->end pathway->end

Caption: General experimental workflow for comparing PI3K inhibitors in glioblastoma.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Glioblastoma cells (e.g., U87MG, T98G) are seeded into 96-well plates at a density of 3 x 10³ to 4 x 10³ cells per well and allowed to adhere overnight.[5][6]

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the PI3K inhibitor (e.g., this compound, Buparlisib) or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the treatment for a specified period, typically 24 to 72 hours.[5]

  • MTT Addition: After incubation, the medium is removed, and 50 µL of MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, followed by a 4-hour incubation at 37°C.[7]

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[7]

Clonogenic Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival.

  • Cell Seeding: A specific number of cells (e.g., 2,000 cells per well) are seeded into 6-well plates and allowed to attach.[8]

  • Treatment: Cells are treated with the PI3K inhibitor for a defined period (e.g., 24 hours).[1]

  • Colony Formation: The treatment medium is replaced with fresh medium, and the cells are incubated for 7-14 days to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.[8][9]

  • Fixation and Staining: After the incubation period, the medium is removed, and the colonies are washed with PBS. The colonies are then fixed with a solution (e.g., methanol and acetic acid) and stained with crystal violet (e.g., 0.5% crystal violet solution).[9]

  • Colony Counting: The number of colonies in each well is counted manually or using an automated colony counter. The surviving fraction is calculated by normalizing the plating efficiency of the treated cells to that of the control cells.[8]

Western Blot for PI3K Pathway Analysis

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of pathway activation.

  • Cell Lysis: Glioblastoma cells are treated with the PI3K inhibitor for the desired time. Subsequently, the cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation status.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of proteins for electrophoresis.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt (Ser473), total PI3K, etc.). Following incubation with the primary antibody, the membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, and the signal is captured using an imaging system. The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).[10]

Discussion and Future Directions

This compound demonstrates significant anti-survival, anti-clonogenicity, and pro-apoptotic effects in glioblastoma cell lines, which are associated with its inhibition of the PI3K/Akt pathway.[1][2] Its ability to penetrate the BBB makes it a particularly interesting candidate for the treatment of brain tumors.[1][2]

However, the available data on this compound is still in its early stages. While promising, direct comparative studies with other well-characterized PI3K inhibitors under standardized conditions are necessary to definitively establish its relative potency and efficacy. The provided IC50 values for other pan-PI3K inhibitors, such as Buparlisib and Pictilisib, which are in the low micromolar to nanomolar range, set a benchmark for the potency expected of clinically relevant compounds. Future studies should aim to determine the precise IC50 values of this compound in a panel of GBM cell lines to facilitate a more direct comparison.

Furthermore, in vivo studies using orthotopic glioblastoma models are crucial to validate the preclinical efficacy of this compound, assess its pharmacokinetic and pharmacodynamic properties in a more complex biological system, and evaluate its safety profile. While some PI3K inhibitors like Buparlisib have shown limited efficacy in clinical trials for recurrent glioblastoma, the exploration of novel, BBB-penetrant PI3K inhibitors like this compound remains a valuable avenue in the quest for more effective GBM therapies.[1] The insights gained from the preclinical evaluation of this compound will be instrumental in guiding its potential translation into clinical settings.

References

Crebanine's Anti-Tumor Potential: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For professionals in oncology research and drug development, this guide provides a comprehensive overview of the current understanding of Crebanine's anti-tumor properties. While in vivo data from xenograft models is not yet available, a substantial body of in vitro evidence suggests its potential as a therapeutic agent. This document summarizes the existing preclinical data, proposes a detailed experimental protocol for future xenograft studies, and offers a comparison with the established chemotherapeutic agent, Temozolomide, in the context of glioblastoma.

Executive Summary

This compound, an aporphine alkaloid, has demonstrated significant anti-tumor effects across a variety of cancer cell lines in laboratory settings.[1][2][3] Its primary mechanism of action appears to be the induction of apoptosis and cell cycle arrest, largely through the inhibition of the PI3K/Akt signaling pathway.[1][2] To date, these promising findings have not been validated in animal models. This guide aims to bridge that gap by providing a framework for in vivo validation and a benchmark for comparison against a current standard-of-care therapy.

In Vitro Efficacy of this compound: A Summary of Key Findings

This compound has shown cytotoxic and anti-proliferative effects against several cancer types. The table below summarizes the key findings from in vitro studies.

Cancer TypeCell LinesKey FindingsReported IC50 Values
Glioblastoma Multiforme (GBM) U87MG, T98GInduces apoptosis, inhibits cell viability and clonogenicity.[1] Downregulates the PI3K/Akt signaling pathway.[1]Not explicitly stated in the provided search results.
Hepatocellular Carcinoma (HCC) HepG2Induces ROS-dependent apoptosis.[2][4] Inhibits cell proliferation, migration, and invasion.[2]Approximately 105 µM.[5]
Renal Cell Carcinoma (RCC) 786-0, A498, Caki-1Induces apoptosis and G1/S phase cell cycle arrest.[5][6] Inhibits colony formation.[5][6]786-0: ~77.4 µM, A498: ~108.6 µM, Caki-1: ~130.5 µM.[5]

Signaling Pathway of this compound in Cancer Cells

In vitro studies have elucidated that this compound exerts its anti-tumor effects primarily by modulating the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway by this compound leads to downstream effects including the induction of apoptosis.

G cluster_0 This compound's Mechanism of Action This compound This compound PI3K PI3K This compound->PI3K inhibition Akt Akt PI3K->Akt activation CellSurvival Cell Survival & Proliferation Akt->CellSurvival promotion Apoptosis Apoptosis Akt->Apoptosis inhibition G start Start cell_culture Culture U87MG Glioblastoma Cells start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to ~100-150 mm³ implantation->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer Treatment (Vehicle, this compound, TMZ) randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring monitoring->treatment Daily for 21 days endpoint Endpoint: Euthanasia & Tumor Excision monitoring->endpoint analysis Tumor Weight, Histology, IHC, Western Blot endpoint->analysis end End analysis->end

References

Evaluating Crebanine's Efficacy Against Cisplatin-Resistant Ovarian Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of cisplatin resistance is a primary obstacle in the successful treatment of ovarian cancer. This guide provides a comparative analysis of Crebanine, an aporphine alkaloid, as a potential therapeutic agent to counteract cisplatin resistance. We will objectively evaluate its performance against other alternatives, supported by experimental data, to inform further research and drug development efforts.

This compound: A Potential Chemo-Sensitizer

This compound, isolated from Stephania venosa, has demonstrated the ability to enhance the cytotoxic effects of cisplatin in intrinsically cisplatin-resistant ovarian cancer cells. This effect is primarily achieved through the induction of apoptosis and the inhibition of pro-survival signaling pathways that are often upregulated in resistant tumors.

Quantitative Analysis of this compound's Efficacy

The following tables summarize the key quantitative data from in vitro studies on the SKOV3 human ovarian cancer cell line, which is known for its resistance to cisplatin.

Table 1: Cytotoxicity of this compound and Cisplatin in SKOV3 Cells

CompoundIC50 (µM) after 48h
This compound> 100 µM
Cisplatin~25 µM

Data extracted from in vitro studies on the SKOV3 cell line.

Table 2: Synergistic Effect of this compound on Cisplatin Cytotoxicity in SKOV3 Cells

TreatmentCell Viability (%)
Cisplatin (7.5 µM)~80%
This compound (20 µM) + Cisplatin (7.5 µM)~60%
This compound (40 µM) + Cisplatin (7.5 µM)~45%
This compound (60 µM) + Cisplatin (7.5 µM)~35%

This table illustrates the dose-dependent enhancement of cisplatin's cytotoxic effect by this compound.

Table 3: Induction of Apoptosis by this compound and Cisplatin in SKOV3 Cells

Treatment (36h)Total Apoptotic Cells (%)
Control~5%
Cisplatin (7.5 µM)~15%
This compound (60 µM) + Cisplatin (7.5 µM)~40%

Apoptosis was measured by flow cytometry. This data highlights the significant increase in apoptosis when this compound is combined with cisplatin.

Comparison with Alternative Treatments for Cisplatin-Resistant Ovarian Cancer

The current standard of care for platinum-resistant ovarian cancer involves single-agent chemotherapy with drugs like pegylated liposomal doxorubicin, topotecan, or paclitaxel.[1] More recent approaches include targeted therapies such as bevacizumab (an anti-angiogenic agent) and PARP inhibitors for patients with specific genetic mutations.[1]

Table 4: Comparative Efficacy of Single-Agent Chemotherapies in Cisplatin-Resistant Ovarian Cancer

DrugOvarian Cancer Cell LineIC50 (µM)
PaclitaxelSKOV3~0.01-0.1 µM
DoxorubicinSKOV3~0.1-1 µM
TopotecanA2780/CP70 (cisplatin-resistant)~0.05-0.2 µM

Note: IC50 values can vary between studies and specific cell line subclones. This table provides a general comparison.

While direct comparative studies between this compound and these agents in the same experimental setup are limited, the data suggests that this compound's primary value may lie in its ability to re-sensitize resistant cells to cisplatin, potentially allowing for the continued use of this potent chemotherapeutic.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used to evaluate the efficacy of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: SKOV3 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: Cells were treated with various concentrations of this compound, cisplatin, or a combination of both for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Flow Cytometry)
  • Cell Treatment: SKOV3 cells were treated with this compound and/or cisplatin for 36 hours.

  • Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis
  • Protein Extraction: Following treatment, total protein was extracted from the SKOV3 cells using a lysis buffer.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, NF-κB, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanism of Action

To better understand the molecular pathways involved in this compound's chemo-sensitizing effects, the following diagrams illustrate the key signaling cascades.

Crebanine_Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture SKOV3 Cell Culture treatment Treatment with this compound and/or Cisplatin cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis western_blot Protein Expression (Western Blot) treatment->western_blot quantification Quantification of Cell Viability & Apoptosis viability->quantification apoptosis->quantification protein_analysis Analysis of Signaling Proteins western_blot->protein_analysis conclusion Evaluation of this compound's Chemo-sensitizing Efficacy quantification->conclusion protein_analysis->conclusion

Caption: Experimental workflow for evaluating this compound's efficacy.

Crebanine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis receptor Growth Factor Receptor PI3K PI3K receptor->PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt NFkB_IkB NF-κB-IκB Complex pAkt->NFkB_IkB phosphorylates IKK, leading to IκB degradation IkB IκB NFkB NF-κB NFkB_IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to This compound This compound This compound->pAkt inhibits Caspase Caspase Activation This compound->Caspase promotes Gene_Expression Anti-apoptotic Gene Expression (e.g., Bcl-2) NFkB_nuc->Gene_Expression promotes Apoptosis Apoptosis Gene_Expression->Apoptosis inhibits Caspase->Apoptosis executes Cisplatin Cisplatin Cisplatin->Apoptosis induces

Caption: this compound's proposed mechanism of action in cisplatin-resistant cells.

Conclusion

The available preclinical data suggests that this compound holds promise as a chemo-sensitizing agent in the context of cisplatin-resistant ovarian cancer. Its ability to induce apoptosis and inhibit the pro-survival Akt/NF-κB signaling pathway provides a strong rationale for its further investigation. Future studies should focus on in vivo models to validate these in vitro findings and to assess the therapeutic potential of this compound in a more complex biological system. A direct comparison with other established second-line treatments in these models will be crucial to determine its relative efficacy and potential role in the clinical management of cisplatin-resistant ovarian cancer.

References

Crebanine: A Meta-Analysis of its Therapeutic Potential in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Crebanine, an aporphine alkaloid, and its therapeutic potential, primarily focusing on its anti-cancer properties. The information is benchmarked against established treatments for hepatocellular carcinoma and glioblastoma multiforme, offering a data-driven perspective for research and development.

Executive Summary

This compound has demonstrated significant preclinical anti-cancer activity, primarily by inducing apoptosis in cancer cells through the modulation of key signaling pathways. In vitro studies have shown its efficacy in various cancer cell lines, including hepatocellular carcinoma and glioblastoma. This guide synthesizes the available quantitative data, details the experimental methodologies used for its evaluation, and visually represents its mechanism of action and a typical preclinical experimental workflow.

Comparative Analysis of In Vitro Efficacy

Hepatocellular Carcinoma (HCC)

This compound has been evaluated for its cytotoxic effects against hepatocellular carcinoma cell lines, with its performance compared to standard-of-care tyrosine kinase inhibitors, Sorafenib and Lenvatinib.

CompoundCell LineAssayIC50 ValueKey Findings & Citation(s)
This compound HepG2CCK8~105 µMInhibited cell proliferation and induced apoptosis.[1]
SorafenibHepG2MTT/WST-82.3 µM - 7.42 µMDose-dependent inhibition of cell proliferation.[2][3][4]
LenvatinibHepG2, Huh7CCK-82 µM - 80 µMSuppressed proliferation in sensitive cell lines.[5][6][7]
Glioblastoma Multiforme (GBM)

The therapeutic potential of this compound in glioblastoma has been investigated, with comparisons drawn against the standard chemotherapeutic agent, Temozolomide, and the anti-angiogenic agent, Bevacizumab.

CompoundCell LineAssayIC50 ValueKey Findings & Citation(s)
This compound U87MG, LN229MTTNot explicitly stated, but effective at 50-200 µMInduced apoptosis and inhibited cell growth.[8][9][10]
TemozolomideU87MGMTT~105 µM - 748.27 µMVaried sensitivity across different GBM cell lines.[11][12][13][14]
BevacizumabU87MGMTTNot directly cytotoxic in most studiesPrimarily inhibits angiogenesis, limited direct effect on cell proliferation.[15]

Comparative Analysis of In Vivo Efficacy

Preclinical xenograft models provide insights into the systemic therapeutic potential of this compound compared to established oncological treatments.

Hepatocellular Carcinoma Xenograft Models
CompoundModelDosageTumor Growth InhibitionKey Findings & Citation(s)
This compound (Not available)(Not available)(Not available)In vivo studies for this compound in HCC xenografts are not yet published.
SorafenibHLE xenografts25 mg/kg49.3%Significantly inhibited tumor growth.[16]
SorafenibPatient-derived50 mg/kg, 100 mg/kg85%, 96%Dose-dependent tumor growth inhibition.[17]
LenvatinibHep3B2.1-7 xenografts3-30 mg/kgSignificantInhibited in vivo tumor growth.[18]
LenvatinibHuh-7 xenografts30 mg/kgSignificantReduced tumor growth.[19][20]
Glioblastoma Multiforme Xenograft Models
CompoundModelDosageTumor Growth InhibitionKey Findings & Citation(s)
This compound (Not available)(Not available)(Not available)In vivo studies for this compound in GBM xenografts are not yet published.
TemozolomideU87-luc xenograft0.9 mg/kg92%Significant tumor volume inhibition.
TemozolomideC6/LacZ rat gliomaLow-dose metronomicMarkedly inhibitedInhibited angiogenesis and tumor growth.
BevacizumabC6 glioma xenograft(Not specified)(Not specified)Inhibited tumor growth.

Signaling Pathways and Experimental Workflows

This compound's Apoptotic Signaling Pathway

This compound's primary mechanism of anti-cancer action involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of the PI3K/Akt/FoxO3a signaling pathway. This leads to the activation of the mitochondrial apoptotic cascade.

G cluster_0 This compound cluster_1 Cellular Response cluster_2 Mitochondrial Apoptosis This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PI3K PI3K This compound->PI3K Inhibits Mito Mitochondrial Dysfunction ROS->Mito Akt Akt PI3K->Akt Activates pAkt p-Akt (Inactive) Akt->pAkt FoxO3a FoxO3a Akt->FoxO3a Phosphorylates pFoxO3a p-FoxO3a (Inactive) FoxO3a->pFoxO3a Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp9 Caspase-9 Bax->Casp9 Activates Bcl2->Casp9 Inhibits Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: this compound-induced apoptotic signaling pathway.

Preclinical Experimental Workflow for Anti-Cancer Drug Evaluation

The following diagram outlines a standard workflow for the preclinical assessment of a novel anti-cancer compound like this compound.

G cluster_0 In Vitro Screening cluster_1 Functional Assays cluster_2 Mechanism of Action cluster_3 In Vivo Studies A Compound Synthesis & Characterization B Cell Viability Assay (e.g., CCK8/MTT) A->B C IC50 Determination B->C D Apoptosis Assay (Annexin V/PI) C->D E Cell Cycle Analysis C->E F Migration/Invasion Assay (Transwell) C->F G Mitochondrial Membrane Potential Assay (JC-1) C->G H Western Blot Analysis (Protein Expression) D->H E->H F->H G->H I Signaling Pathway Investigation H->I J Xenograft Model Development I->J K Tumor Growth Inhibition Studies J->K L Toxicity & Pharmacokinetic Analysis K->L

Caption: Preclinical evaluation workflow.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of this compound or the comparative compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[2]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color of the medium changes to orange.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using a dose-response curve.

Transwell Migration and Invasion Assay
  • Insert Preparation: For invasion assays, coat the upper surface of the Transwell inserts (8 µm pore size) with Matrigel and allow it to solidify. For migration assays, no coating is necessary. Rehydrate the inserts with serum-free medium.

  • Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed 1 x 10^5 cells in the upper chamber of the Transwell insert.[16]

  • Chemoattractant Addition: In the lower chamber, add medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).

  • Compound Treatment: Add the test compound (this compound or alternatives) to both the upper and lower chambers at the desired concentrations.

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.[16]

  • Cell Counting: Count the number of stained cells in several random fields under a microscope.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the test compounds for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

JC-1 Mitochondrial Membrane Potential Assay
  • Cell Treatment: Culture and treat cells with the test compounds as desired to induce apoptosis. Include positive (e.g., CCCP) and negative (vehicle) controls.

  • JC-1 Staining: Add JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess JC-1 dye.

  • Fluorescence Measurement: Measure the fluorescence intensity. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates; Ex/Em = 540/590 nm), while apoptotic cells with low mitochondrial membrane potential will show green fluorescence (JC-1 monomers; Ex/Em = 485/535 nm). The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Western Blotting
  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[3]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, FoxO3a, Bax, Bcl-2, Caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

A Head-to-Head Comparison of Crebanine and Buparlisib in Glioblastoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging cancers to treat. The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is frequently dysregulated in GBM, making it a prime target for therapeutic intervention. This guide provides a head-to-head comparison of two PI3K pathway inhibitors, Crebanine and buparlisib (BKM120), for their anti-cancer effects in GBM cells. While no direct comparative studies have been published to date, this document synthesizes available preclinical data to offer an objective overview of their performance.

This compound is an aporphine alkaloid that has been shown to penetrate the blood-brain barrier (BBB) and exert anti-tumor effects by inducing apoptosis through the PI3K/Akt pathway in GBM cells.[1] Buparlisib (BKM120) is a pan-class I PI3K inhibitor that also crosses the BBB and has been evaluated in both preclinical GBM models and clinical trials.[2][3] It has demonstrated the ability to inhibit GBM cell proliferation and induce apoptosis.[2][4]

Quantitative Data Presentation

The following tables summarize the available quantitative data on the effects of this compound and buparlisib on GBM cell lines from separate studies. It is important to note that experimental conditions may have varied between studies.

Table 1: IC50 Values in GBM Cell Lines

CompoundCell LineIC50 (µM)Citation
This compoundU87MGNot explicitly defined as a single value, but significant viability reduction observed at 10-20 µM[1][5]
T98GNot explicitly defined as a single value, but significant viability reduction observed at 10-20 µM[1][5]
LN229Not explicitly defined as a single value, but significant viability reduction observed at 10-20 µM[1][5]
BuparlisibU871.17[2]
P3 (patient-derived xenograft)0.84[2]
Multiple Glioma Cell Lines1-2[4]

Table 2: Effects on Apoptosis in GBM Cell Lines

CompoundCell LineAssayKey FindingsCitation
This compoundU87MG, T98G, LN229Annexin V/PI StainingDose-dependent increase in apoptotic cells.[1][5]
BuparlisibU87, P3Annexin V/PI StainingDose-dependent increase in apoptosis.[2]

Table 3: Effects on PI3K/Akt Signaling Pathway in GBM Cell Lines

CompoundCell LineAssayKey FindingsCitation
This compoundU87MG, T98G, LN229Western BlotDownregulation of phosphorylated PI3K and Akt.[1][5]
BuparlisibU87, P3Western BlotDose-dependent inhibition of Akt phosphorylation.[2]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanisms of action and experimental procedures, the following diagrams were generated using Graphviz.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K inhibits Buparlisib Buparlisib Buparlisib->PI3K inhibits

Caption: Inhibition of the PI3K/Akt pathway by this compound and buparlisib.

Experimental_Workflow General Experimental Workflow cluster_cell_culture Cell Culture cluster_assays Functional Assays cluster_molecular_analysis Molecular Analysis GBM_Cells GBM Cell Lines (e.g., U87MG, T98G) Treatment Treatment with This compound or Buparlisib GBM_Cells->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Clonogenic Clonogenic Assay (Colony Formation) Treatment->Clonogenic Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Treatment->Apoptosis_Assay Western_Blot Western Blot (PI3K/Akt Pathway Proteins) Treatment->Western_Blot

Caption: A generalized workflow for evaluating the efficacy of this compound and buparlisib in GBM cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific cell lines and laboratory conditions.

MTT Assay (Cell Viability)
  • Objective: To determine the cytotoxic effects of this compound and buparlisib on GBM cells.

  • Protocol:

    • Seed GBM cells (e.g., U87MG, T98G) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or buparlisib for 48-72 hours. Include a vehicle-treated control group.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.[3]

Clonogenic Assay (Colony Formation)
  • Objective: To assess the long-term effects of this compound and buparlisib on the proliferative capacity of GBM cells.

  • Protocol:

    • Treat GBM cells with different concentrations of this compound or buparlisib for 24 hours.

    • Harvest the cells and seed a low number of cells (e.g., 500-1000 cells) into 6-well plates.

    • Incubate the plates for 10-14 days to allow for colony formation.

    • Fix the colonies with methanol and stain with 0.5% crystal violet.

    • Count the number of colonies (typically >50 cells).

    • The surviving fraction is calculated by normalizing the number of colonies in the treated groups to that in the control group.[6]

Annexin V/PI Double Staining (Apoptosis Assay)
  • Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound or buparlisib.

  • Protocol:

    • Seed GBM cells in 6-well plates and treat with the compounds for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5][7]

Western Blotting (PI3K/Akt Pathway Analysis)
  • Objective: To determine the effect of this compound and buparlisib on the expression and phosphorylation of key proteins in the PI3K/Akt pathway.

  • Protocol:

    • Treat GBM cells with this compound or buparlisib for a specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and downstream targets (e.g., mTOR, S6K). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Conclusion

Both this compound and buparlisib demonstrate promising preclinical activity against GBM cells by targeting the PI3K/Akt signaling pathway, leading to reduced cell viability and induction of apoptosis.[1][2] Buparlisib has been more extensively studied, with data available from both in vitro and in vivo models, as well as clinical trials.[2][3] this compound is a more recently investigated compound with the advantageous property of BBB penetration.[8][5]

The lack of direct head-to-head comparative studies makes it difficult to definitively conclude which compound is superior. The choice between these inhibitors for further research and development may depend on factors such as specific GBM subtype, potential for combination therapies, and toxicity profiles. Further investigation, including direct comparative in vitro and in vivo studies, is warranted to fully elucidate their relative efficacy and therapeutic potential in the treatment of glioblastoma.

References

Safety Operating Guide

Safe Disposal of Crebanine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Crebanine, an aporphine alkaloid used in various biological research applications, is critical for maintaining laboratory safety and ensuring environmental compliance.[1][2] While one Safety Data Sheet (SDS) classifies this compound as a non-hazardous substance or mixture, it is imperative that researchers adhere to rigorous disposal protocols established by their institution's Environmental Health and Safety (EHS) department and local regulatory bodies.[3] This guide provides a comprehensive framework for the safe handling and disposal of this compound waste streams.

This compound: Key Chemical and Physical Properties

A thorough understanding of a chemical's properties is the foundation of its safe management. The table below summarizes the essential data for this compound.

PropertyData
CAS Number 25127-29-1
Molecular Formula C₂₀H₂₁NO₄
Molecular Weight 339.39 g/mol
Appearance Milky white crystalline powder
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents.[4]
Hazard Classification Not classified as a hazardous substance or mixture per one available SDS.[3]

Experimental Protocols for Safe Disposal

The following step-by-step methodologies provide a framework for disposing of this compound and associated waste. These protocols are based on general best practices for laboratory chemical waste management and should be adapted to comply with institutional and local regulations.

Protocol 1: Disposal of Unused or Expired this compound

  • Do Not Drain Dispose: Raw, unused, or concentrated chemical waste should never be discharged into the sanitary sewer.[5]

  • Package for Disposal:

    • Ensure the original container is securely sealed and properly labeled.

    • If the original container is compromised, transfer the material to a new, compatible container. Label the new container clearly with "this compound," the CAS number (25127-29-1), and any relevant hazard information.

  • Request Hazardous Waste Pickup: Contact your institution's EHS department to schedule a pickup for the packaged this compound waste.

Protocol 2: Disposal of this compound Solutions

The appropriate disposal method for this compound solutions depends on the solvent used.

  • Organic Solvent Solutions (e.g., DMSO, Ethanol, Methanol):

    • Collect all this compound solutions where an organic solvent is the primary component in a designated, properly labeled hazardous waste container for flammable or organic solvents.[6]

    • Ensure the waste container is compatible with the solvents being used.

    • Keep the container sealed when not in use and store it in a well-ventilated area.

  • Aqueous Solutions:

    • While this compound has low water solubility, very dilute aqueous solutions may be used.

    • Consult EHS: Before considering drain disposal for any aqueous solution, consult your EHS office. General guidelines for drain disposal often require the substance to be non-hazardous, the pH to be between 3 and 8, and the solution to be flushed with at least 100 times its volume of water.[7]

    • Recommendation: Due to the organic nature of this compound, the most prudent approach is to collect even dilute aqueous solutions as chemical waste unless explicit permission for drain disposal is granted by your EHS department.

Protocol 3: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)

  • Solid Waste Segregation:

    • Collect all disposable items contaminated with this compound, such as gloves, pipette tips, and absorbent paper, in a designated solid hazardous waste container.

    • This waste stream should be clearly labeled as "Solid Chemical Waste" or as directed by your institution.

  • Reusable Glassware Decontamination:

    • Triple-rinse all contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone).

    • Collect the first rinseate as hazardous chemical waste in your organic solvent waste container.[6] Subsequent rinses may be permissible for drain disposal, but this should be verified with your EHS office.[5]

    • After rinsing, the glassware can be washed using standard laboratory procedures.

Visualizing the Disposal Workflow

To ensure clarity in the disposal decision-making process, the following workflow diagram outlines the necessary steps and logic for handling this compound waste.

This compound Disposal Decision Workflow start Identify this compound Waste Stream waste_type Determine Waste Type start->waste_type unused Unused/Expired Solid this compound waste_type->unused Solid solution This compound Solution waste_type->solution Liquid contaminated Contaminated Labware/PPE waste_type->contaminated Solid Labware collect_hw Collect in Labeled Hazardous Waste Container unused->collect_hw solvent_type Identify Solvent solution->solvent_type solid_waste Segregate into Solid Chemical Waste Container contaminated->solid_waste organic_solvent Organic Solvent (DMSO, Ethanol, etc.) solvent_type->organic_solvent Organic aqueous_solvent Aqueous Solution solvent_type->aqueous_solvent Aqueous collect_organic Collect in Organic Solvent Waste Container organic_solvent->collect_organic consult_ehs Consult EHS for Disposal Guidance (Default: Collect as Aqueous Waste) aqueous_solvent->consult_ehs pickup Arrange for EHS Waste Pickup collect_hw->pickup collect_organic->pickup consult_ehs->pickup solid_waste->pickup

Caption: A workflow for the proper segregation and disposal of this compound waste.

References

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